Product packaging for Chlorphonium chloride(Cat. No.:CAS No. 115-78-6)

Chlorphonium chloride

Cat. No.: B085795
CAS No.: 115-78-6
M. Wt: 397.8 g/mol
InChI Key: IVHVNMLJNASKHW-UHFFFAOYSA-M
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Description

Chlorphonium chloride (CAS 115-78-6), with the IUPAC name tributyl(2,4-dichlorobenzyl)phosphonium chloride, is an organophosphate compound that functions as a plant growth regulator . Its primary research value lies in its role as a systemic growth retardant that inhibits gibberellin biosynthesis, thereby reducing internodal elongation in plants . This mechanism has made it a useful tool in physiological studies on ornamental species such as chrysanthemums, geraniums, and petunias to control plant stature . The compound is a colorless crystalline solid with a high solubility in water and a molecular weight of 397.80 g/mol . From an environmental fate perspective, this compound is characterized by low volatility but can be very persistent in soil systems . Laboratory analysis of this compound can be performed using reverse-phase (RP) HPLC methods . This compound is classified as an obsolete pesticide and is not approved for use according to EC Regulation 1107/2009 . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H32Cl3P B085795 Chlorphonium chloride CAS No. 115-78-6

Properties

IUPAC Name

tributyl-[(2,4-dichlorophenyl)methyl]phosphanium;chloride
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InChI

InChI=1S/C19H32Cl2P.ClH/c1-4-7-12-22(13-8-5-2,14-9-6-3)16-17-10-11-18(20)15-19(17)21;/h10-11,15H,4-9,12-14,16H2,1-3H3;1H/q+1;/p-1
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InChI Key

IVHVNMLJNASKHW-UHFFFAOYSA-M
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Canonical SMILES

CCCC[P+](CCCC)(CCCC)CC1=C(C=C(C=C1)Cl)Cl.[Cl-]
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Molecular Formula

C19H32Cl3P
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DSSTOX Substance ID

DTXSID0041779
Record name Chlorphonium chloride
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Molecular Weight

397.8 g/mol
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Physical Description

Colorless or white solid; [HSDB]
Record name Chlorphonium chloride
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Solubility

SOL IN WATER, ACETONE, ETHANOL, ISOPROPYL ALCOHOL, INSOL IN HEXANE, DIETHYL ETHER, SOL IN HOT BENZENE
Record name PHOSFON
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Vapor Pressure

0.0000007 [mmHg]
Record name Chlorphonium chloride
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Color/Form

WHITE CRYSTALLINE SOLID, COLORLESS

CAS No.

115-78-6
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Record name Chlorphonium chloride [BSI:ISO]
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Melting Point

114-120 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Chlorphonium Chloride in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorphonium chloride, a quaternary phosphonium salt, is a well-established plant growth retardant. Its primary mechanism of action lies in the disruption of the gibberellin (GA) biosynthetic pathway, a critical hormonal cascade governing numerous aspects of plant development, most notably stem elongation. This technical guide provides a comprehensive overview of the molecular and biochemical basis of this compound's activity, detailing its specific enzymatic targets, the resulting physiological consequences, and the experimental methodologies employed to elucidate its mode of action.

Introduction: The Role of Gibberellins in Plant Growth

Gibberellins are a large family of tetracyclic diterpenoid plant hormones that play a pivotal role in regulating various developmental processes, including seed germination, stem and leaf elongation, flower induction, and fruit development. The biosynthesis of active GAs is a complex, multi-step process that is tightly regulated within the plant. A key outcome of GA signaling is the promotion of cell elongation, and thus, compounds that interfere with GA biosynthesis or signaling can effectively retard plant growth.

Core Mechanism of Action: Inhibition of Gibberellin Biosynthesis

The primary mode of action of this compound is the inhibition of the early stages of the gibberellin biosynthesis pathway. It belongs to a class of plant growth retardants known as "onium" compounds, which also includes chlormequat chloride and mepiquat chloride. These compounds are structurally characterized by a positively charged quaternary ammonium or phosphonium group.

The inhibitory action of this compound specifically targets the cyclization reactions that form the tetracyclic diterpene skeleton of gibberellins. This occurs in the plastids and involves two key enzymes:

  • Copalyl-diphosphate synthase (CPS): This enzyme catalyzes the conversion of geranylgeranyl diphosphate (GGPP) to ent-copalyl diphosphate (ent-CPP).

  • ent-Kaurene synthase (KS): This enzyme subsequently converts ent-CPP to ent-kaurene, the first committed tetracyclic intermediate in the GA pathway.

This compound acts as an inhibitor of both CPS and KS, thereby blocking the production of ent-kaurene and halting the downstream synthesis of all gibberellins. The phosphonium cation of this compound is the active moiety responsible for this inhibition. The precise nature of the interaction with the enzymes is thought to involve the binding of the positively charged phosphonium head to the active site, preventing the binding of the natural diphosphate-containing substrates.

Signaling Pathway Diagram

The following diagram illustrates the early steps of the gibberellin biosynthesis pathway and the points of inhibition by this compound.

Gibberellin_Biosynthesis_Inhibition GGPP Geranylgeranyl Diphosphate (GGPP) ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene Further_GAs Further Gibberellins (e.g., GA12) ent_Kaurene->Further_GAs Kaurene oxidase (KO), etc. Bioactive_GAs Bioactive Gibberellins (e.g., GA1, GA4) Further_GAs->Bioactive_GAs Growth Stem Elongation Bioactive_GAs->Growth Chlorphonium This compound Copalyl-diphosphate synthase (CPS) Copalyl-diphosphate synthase (CPS) Chlorphonium->Copalyl-diphosphate synthase (CPS) ent-Kaurene synthase (KS) ent-Kaurene synthase (KS) Chlorphonium->ent-Kaurene synthase (KS)

Caption: Inhibition of early gibberellin biosynthesis by this compound.

Quantitative Data on Inhibition

Table 1: Physiological and Biochemical Effects of this compound Treatment in Plants

Parameter MeasuredPlant SpeciesTreatment ConcentrationObserved EffectReference
Stem HeightVarious ornamental plantsVariesSignificant reduction in internode length and overall plant height.General knowledge in horticulture
Endogenous Gibberellin LevelsPhaseolus vulgaris (Bean)Not specifiedReduced levels of GA-like substances.Indirectly supported by multiple studies on GA inhibitors
FloweringChrysanthemumVariesDelayed flowering and more compact flower heads.General horticultural practice

Detailed Experimental Protocols

The following sections outline generalized protocols for key experiments that can be used to investigate the mechanism of action of this compound.

In Vitro Enzyme Inhibition Assay for ent-Kaurene Synthase

This assay directly measures the inhibitory effect of this compound on the activity of ent-kaurene synthase in a cell-free system.

Objective: To determine the IC50 value of this compound for ent-kaurene synthase.

Materials:

  • Partially purified ent-kaurene synthase (e.g., from pumpkin endosperm or a recombinant source).

  • Substrate: [14C]-ent-copalyl diphosphate.

  • This compound solutions of varying concentrations.

  • Assay buffer (e.g., phosphate buffer with MgCl2 and dithiothreitol).

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

  • Organic solvent for extraction (e.g., hexane).

Procedure:

  • Enzyme Preparation: Prepare a partially purified or recombinant ent-kaurene synthase enzyme solution.

  • Assay Setup: In microcentrifuge tubes, prepare reaction mixtures containing the assay buffer, a fixed concentration of [14C]-ent-copalyl diphosphate, and varying concentrations of this compound (including a no-inhibitor control).

  • Initiation of Reaction: Add the enzyme solution to each tube to start the reaction.

  • Incubation: Incubate the reaction mixtures at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a strong acid (e.g., HCl) or by rapid freezing.

  • Extraction: Extract the product, [14C]-ent-kaurene, from the aqueous reaction mixture using an organic solvent like hexane.

  • Quantification: Transfer the organic phase containing the radiolabeled product to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Whole Plant Bioassay for Gibberellin Biosynthesis Inhibition

This bioassay demonstrates the effect of this compound on a whole-plant level and the reversal of its effects by exogenous application of gibberellic acid.

Objective: To observe the growth-retardant effect of this compound and its reversal by GA3.

Materials:

  • Dwarf or semi-dwarf plant variety known to be responsive to gibberellins (e.g., dwarf pea, maize, or rice).

  • This compound solutions of varying concentrations.

  • Gibberellic acid (GA3) solution.

  • Pots, soil, and controlled environment growth chamber.

Procedure:

  • Plant Growth: Germinate and grow the selected plant species under controlled conditions.

  • Treatment Application: At a specific developmental stage (e.g., when the first true leaves have emerged), apply the following treatments to different groups of plants:

    • Control (water or a suitable solvent).

    • This compound at a concentration known to cause growth retardation.

    • Gibberellic acid (GA3) alone.

    • A combination of this compound and GA3.

  • Growth Measurement: Over a period of several weeks, measure plant height, internode length, and other relevant growth parameters at regular intervals.

  • Data Analysis: Compare the growth of the different treatment groups. A significant reduction in height in the this compound-treated plants compared to the control, and a restoration of normal or near-normal growth in the plants treated with both this compound and GA3, would confirm that the growth retardant effect is due to gibberellin deficiency.

Quantification of Endogenous Gibberellins using LC-MS/MS

This protocol describes the extraction and quantification of endogenous gibberellins from plant tissues treated with this compound.

Objective: To quantify the reduction in endogenous gibberellin levels in response to this compound treatment.

Materials:

  • Plant tissue (e.g., shoot apices, young leaves) from control and this compound-treated plants.

  • Extraction solvent (e.g., 80% methanol).

  • Internal standards (deuterated gibberellins).

  • Solid-phase extraction (SPE) cartridges for purification.

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

  • Sample Collection and Freezing: Harvest plant tissue from control and treated plants and immediately freeze in liquid nitrogen to halt metabolic activity.

  • Extraction: Homogenize the frozen tissue in cold extraction solvent containing the internal standards.

  • Purification: Centrifuge the homogenate and purify the supernatant using SPE cartridges to remove interfering compounds.

  • LC-MS/MS Analysis: Analyze the purified extract using an LC-MS/MS system. The liquid chromatography step separates the different gibberellin species, and the tandem mass spectrometry provides highly sensitive and specific quantification based on the mass-to-charge ratio of the parent and daughter ions.

  • Data Analysis: Quantify the concentration of various gibberellins in the control and treated samples by comparing the peak areas of the endogenous GAs to their corresponding deuterated internal standards.

Experimental and Logical Workflow Diagrams

Workflow for In Vitro Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow Start Start Enzyme_Prep Prepare ent-Kaurene Synthase Start->Enzyme_Prep Assay_Setup Set up Assay with [14C]-ent-CPP and this compound Enzyme_Prep->Assay_Setup Incubation Incubate at Optimal Temperature Assay_Setup->Incubation Termination Terminate Reaction Incubation->Termination Extraction Extract [14C]-ent-Kaurene Termination->Extraction Quantification Quantify Radioactivity Extraction->Quantification Data_Analysis Calculate % Inhibition and IC50 Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining the IC50 of this compound on ent-kaurene synthase.

Logical Relationship of this compound's Action

Logical_Relationship Chlorphonium This compound Application Enzyme_Inhibition Inhibition of CPS and KS Enzymes Chlorphonium->Enzyme_Inhibition GA_Biosynthesis_Block Blockage of Gibberellin Biosynthesis Enzyme_Inhibition->GA_Biosynthesis_Block GA_Level_Reduction Reduction in Endogenous Gibberellin Levels GA_Biosynthesis_Block->GA_Level_Reduction Reduced_Elongation Reduced Cell Elongation GA_Level_Reduction->Reduced_Elongation Dwarf_Phenotype Dwarf Plant Phenotype Reduced_Elongation->Dwarf_Phenotype

Caption: Logical cascade of events following this compound application in plants.

Conclusion

This compound is a potent inhibitor of gibberellin biosynthesis in plants. Its mechanism of action is well-characterized at a biochemical level, involving the targeted inhibition of the early cyclization enzymes, copalyl-diphosphate synthase and ent-kaurene synthase. This leads to a depletion of endogenous gibberellins, resulting in the characteristic growth retardant effects. The experimental protocols outlined in this guide provide a framework for the continued investigation and quantitative characterization of this and other plant growth regulators, which are valuable tools in both agricultural and research settings. Further research to determine the precise IC50 values of this compound for its target enzymes would provide a more complete understanding of its potency and specificity.

An In-depth Technical Guide to the Synthesis of Chlorphonium Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Chlorphonium chloride, a significant organophosphorus compound. The document outlines the primary synthetic route, details the experimental protocol, presents key data in a structured format, and includes a visual representation of the chemical transformation.

Core Synthesis Pathway: Quaternization of Tributylphosphine

The most direct and widely employed method for synthesizing this compound is through the quaternization of a tertiary phosphine.[1] This reaction involves the nucleophilic attack of tributylphosphine on the electrophilic benzylic carbon of 2,4-dichlorobenzyl chloride.[1] This SN2 reaction is highly efficient and characteristic of the synthesis of quaternary phosphonium salts.[1]

Reaction:

Tributylphosphine + 2,4-Dichlorobenzyl chloride → Tributyl(2,4-dichlorobenzyl)phosphonium chloride (this compound)

Experimental Protocol

The following protocol is a synthesized methodology based on established chemical principles for phosphonium salt formation.

2.1. Materials and Reagents:

Reagent/MaterialRoleKey Considerations
TributylphosphineNucleophile-
2,4-Dichlorobenzyl chlorideElectrophileMoisture sensitive; hydrolysis can form 2,4-dichlorobenzyl alcohol.[1]
Dimethylformamide (DMF)Polar aprotic solventFacilitates the SN2 reaction mechanism.[1] Must be anhydrous.[1]
Molecular SievesWater scavengerOptional, to ensure anhydrous conditions.[1]

2.2. Reaction Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), combine equimolar amounts of tributylphosphine and 2,4-dichlorobenzyl chloride.[1]

  • Solvent Addition: Add a suitable volume of anhydrous dimethylformamide (DMF) to dissolve the reactants.[1] If necessary, add activated molecular sieves to the reaction mixture to scavenge any residual moisture.[1]

  • Reaction Conditions: The reaction mixture is typically stirred at a moderately elevated temperature to provide sufficient activation energy without promoting significant side reactions.[1] The exact temperature and reaction time will depend on the scale of the reaction and should be monitored (e.g., by TLC or NMR).

  • Product Isolation and Purification: Upon completion of the reaction, the solvent is typically removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system to yield pure this compound.

Synthesis Pathway Visualization

The following diagram illustrates the synthesis of this compound through the quaternization of tributylphosphine.

Chlorphonium_Chloride_Synthesis TBP Tributylphosphine CC This compound TBP->CC + DCBC 2,4-Dichlorobenzyl chloride DCBC->CC DMF

Caption: Synthesis of this compound via quaternization.

Conclusion

The synthesis of this compound via the quaternization of tributylphosphine with 2,4-dichlorobenzyl chloride is a robust and efficient method.[1] Careful control of reaction conditions, particularly the exclusion of moisture, is critical to prevent the formation of byproducts and ensure a high yield of the desired product.[1] This technical guide provides a foundational understanding and a practical framework for researchers engaged in the synthesis of this and related organophosphorus compounds.

References

An In-depth Technical Guide to the Solubility and Stability of Chlorphonium Chloride in Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorphonium chloride, chemically known as tributyl(2,4-dichlorobenzyl)phosphonium chloride, is a quaternary phosphonium salt formerly utilized as a plant growth regulator.[1][2] Its efficacy was rooted in its ability to inhibit gibberellin biosynthesis, thereby controlling stem elongation in ornamental plants.[2] While its use as a plant growth regulator is now largely obsolete, the physicochemical properties of this compound and other quaternary phosphonium salts remain of interest in various fields, including their potential as catalysts and in materials science.[1][3] This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound in various solvents, supplemented with detailed experimental protocols for researchers seeking to evaluate these properties.

Solubility of this compound

This compound exhibits high solubility in polar solvents and is generally insoluble in non-polar hydrocarbon solvents. This is consistent with its ionic nature as a quaternary phosphonium salt.

Quantitative Solubility Data

The available quantitative solubility data for this compound at 20°C is summarized in the table below.

SolventTemperature (°C)pHSolubility (mg/L)Reference
Water207960,000[1]
Methanol201,030,000[1]

Note: Another source indicates a solubility of 200,000 mg/L in methanol without specifying the temperature.[1]

Qualitative Solubility Data

Qualitative assessments have shown that this compound is also soluble in acetone, ethanol, and isopropyl alcohol. Conversely, it is reported to be insoluble in hexane and diethyl ether.

Stability of this compound

Detailed quantitative stability data for this compound in various solvents is limited in publicly available literature. However, it is described as being very persistent in soil systems, suggesting a notable level of environmental stability.[1] The stability of quaternary phosphonium salts can be influenced by factors such as temperature, light, pH, and the presence of nucleophiles.

General Degradation Pathways of Quaternary Phosphonium Salts

While specific degradation pathways for this compound have not been extensively documented, the degradation of quaternary phosphonium salts can proceed through several mechanisms. A generalized potential degradation pathway is illustrated below.

G Potential Degradation Pathways of Quaternary Phosphonium Salts QPS Quaternary Phosphonium Salt (e.g., this compound) Hydrolysis Hydrolysis (Presence of Water) QPS->Hydrolysis Photodegradation Photodegradation (UV/Vis Light) QPS->Photodegradation Thermal_Degradation Thermal Degradation (Heat) QPS->Thermal_Degradation Phosphine_Oxide Tertiary Phosphine Oxide Hydrolysis->Phosphine_Oxide Alcohol Alcohol Hydrolysis->Alcohol Rearrangement_Products Rearrangement Products Photodegradation->Rearrangement_Products Fragmentation_Products Fragmentation Products Photodegradation->Fragmentation_Products Thermal_Degradation->Phosphine_Oxide Alkene Alkene Thermal_Degradation->Alkene Hofmann-type elimination

Caption: Generalized degradation pathways for quaternary phosphonium salts.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound. These protocols can be adapted for other quaternary phosphonium salts.

Solubility Determination (Shake-Flask Method)

This method is a standard procedure for determining the solubility of a substance in a particular solvent.

G Workflow for Solubility Determination (Shake-Flask Method) start Start add_excess Add excess this compound to a known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation (e.g., 24-48h) add_excess->equilibrate separate Separate solid and liquid phases (centrifugation/filtration) equilibrate->separate analyze Analyze the concentration of This compound in the supernatant separate->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: Workflow for the shake-flask solubility determination method.

Methodology:

  • Preparation: Add an excess amount of this compound to a flask containing a known volume of the solvent of interest.

  • Equilibration: Seal the flask and place it in a constant temperature shaker bath. Agitate the mixture for a sufficient time (e.g., 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the mixture to stand at the same temperature to let the undissolved solid settle. Separate the saturated solution (supernatant) from the solid phase by centrifugation or filtration. Ensure the separation method does not alter the temperature.

  • Analysis: Accurately dilute a known volume of the supernatant. Determine the concentration of this compound in the diluted solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a titration method for quaternary phosphonium salts.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/L or mol/L) based on the concentration measured in the supernatant and the dilution factor.

Stability Testing: Hydrolysis

This protocol outlines the procedure to assess the hydrolytic stability of this compound in aqueous solutions at different pH values.

G Workflow for Hydrolytic Stability Testing start Start prepare_solutions Prepare buffered aqueous solutions at different pH values (e.g., 4, 7, 9) start->prepare_solutions add_compound Add a known concentration of This compound to each solution prepare_solutions->add_compound incubate Incubate solutions at a constant temperature in the dark add_compound->incubate sample Withdraw aliquots at specified time intervals incubate->sample analyze Analyze the concentration of remaining This compound in each aliquot sample->analyze determine_kinetics Determine the degradation rate constant and half-life at each pH analyze->determine_kinetics end End determine_kinetics->end

Caption: Workflow for assessing the hydrolytic stability of a compound.

Methodology:

  • Solution Preparation: Prepare sterile aqueous buffer solutions at various pH levels (e.g., pH 4, 7, and 9) to represent acidic, neutral, and basic conditions.

  • Incubation: Add a known concentration of this compound to each buffer solution. The final concentration should be well below its solubility limit. Incubate the solutions in the dark at a constant temperature (e.g., 25°C or 50°C).

  • Sampling: At predetermined time intervals, withdraw aliquots from each solution.

  • Analysis: Immediately analyze the concentration of the remaining this compound in each aliquot using a validated stability-indicating analytical method (e.g., HPLC) that can separate the parent compound from any potential degradation products.

  • Data Analysis: Plot the concentration of this compound versus time for each pH. Determine the order of the reaction and calculate the degradation rate constant (k) and the half-life (t½) at each pH.

Stability Testing: Photostability

This protocol is designed to evaluate the stability of this compound in a specific solvent when exposed to light.

G Workflow for Photostability Testing start Start prepare_solution Prepare a solution of this compound in the desired transparent solvent start->prepare_solution divide_samples Divide the solution into two sets of transparent containers (e.g., quartz cells) prepare_solution->divide_samples expose_light Expose one set to a controlled light source (e.g., xenon lamp simulating sunlight) divide_samples->expose_light dark_control Keep the second set in the dark at the same temperature as a control divide_samples->dark_control sample Withdraw aliquots from both sets at specified time intervals expose_light->sample dark_control->sample analyze Analyze the concentration of remaining This compound in all aliquots sample->analyze compare_results Compare the degradation rates between the exposed and control samples analyze->compare_results end End compare_results->end

Caption: Workflow for conducting a photostability study.

Methodology:

  • Solution Preparation: Prepare a solution of this compound in a photochemically inert and transparent solvent (e.g., water or acetonitrile).

  • Sample Exposure: Place the solution in a photostability chamber equipped with a light source that mimics natural sunlight (e.g., a xenon lamp). A parallel set of samples should be kept in the dark at the same temperature to serve as a control.

  • Sampling: At various time points, withdraw samples from both the light-exposed and dark control groups.

  • Analysis: Analyze the concentration of this compound in all samples using a suitable analytical method.

  • Evaluation: Compare the degradation in the exposed samples to that in the dark controls to determine the extent of photodegradation.

Stability Testing: Thermal Stability in Solvents

This protocol assesses the stability of this compound in a given solvent at elevated temperatures.

G Workflow for Thermal Stability Testing in Solution start Start prepare_solution Prepare a solution of this compound in the solvent of interest start->prepare_solution aliquot_samples Aliquot the solution into sealed vials prepare_solution->aliquot_samples incubate Incubate the vials at one or more elevated temperatures (e.g., 40, 60, 80°C) aliquot_samples->incubate sample Remove vials at predetermined time points and cool to room temperature incubate->sample analyze Analyze the concentration of remaining This compound sample->analyze determine_kinetics Determine the degradation rate constant and half-life at each temperature analyze->determine_kinetics end End determine_kinetics->end

Caption: Workflow for evaluating the thermal stability of a compound in solution.

Methodology:

  • Solution Preparation: Prepare a solution of this compound in the desired solvent.

  • Incubation: Dispense the solution into sealed vials to prevent solvent evaporation and place them in ovens set at various elevated temperatures (e.g., 40°C, 60°C, 80°C). A control set should be stored at a reference temperature (e.g., 4°C).

  • Sampling: At specified time intervals, remove vials from each temperature and allow them to cool to room temperature.

  • Analysis: Analyze the concentration of this compound in each sample.

  • Data Analysis: Calculate the degradation rate at each temperature. The data can be used to construct an Arrhenius plot to predict the degradation rate at other temperatures.

Conclusion

References

An In-depth Technical Guide to Chlorphonium Chloride (C19H32Cl3P)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorphonium chloride, with the molecular formula C19H32Cl3P, is a quaternary phosphonium salt historically utilized as a plant growth regulator. Its primary mechanism of action involves the inhibition of gibberellin biosynthesis, a critical pathway for plant development. This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, synthesis, and toxicological profile of this compound, based on available scientific literature. Detailed experimental protocols for its synthesis are provided, and its biological effects are discussed. Due to its status as an obsolete compound, publicly available experimental spectroscopic and detailed analytical quantification data are limited.

Physicochemical Properties

This compound is a white crystalline solid with high solubility in water and low volatility.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C19H32Cl3P[2]
Molecular Weight 397.79 g/mol [3]
IUPAC Name tributyl(2,4-dichlorobenzyl)phosphonium chloride[2]
CAS Number 115-78-6[2]
Melting Point 114-120 °C[1]
Solubility High aqueous solubility[1]
LogP (Octanol-Water Partition Coefficient) 6.16N/A
Vapor Pressure Non-volatile[1]

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

This compound functions as a plant growth retardant by inhibiting the biosynthesis of gibberellins (GAs), a class of hormones that regulate various developmental processes, including stem elongation.[1] It is classified as an "onium compound," a group of growth retardants that target the early stages of the GA biosynthetic pathway.

Specifically, this compound acts as an inhibitor of two key enzymes:

  • Copalyl-diphosphate synthase (CPS): This enzyme catalyzes the conversion of geranylgeranyl diphosphate (GGDP) to copalyl diphosphate (CPP).

  • ent-Kaurene synthase (KS): This enzyme is responsible for the subsequent conversion of CPP to ent-kaurene.

By blocking these crucial steps, this compound effectively halts the production of the tetracyclic diterpenoid precursors necessary for the synthesis of bioactive gibberellins. This leads to reduced internodal elongation and a more compact plant stature.[1]

Signaling Pathway Diagram

The following diagram illustrates the point of inhibition of this compound in the gibberellin biosynthesis pathway.

Gibberellin_Biosynthesis_Inhibition GGDP Geranylgeranyl Diphosphate (GGDP) CPP Copalyl Diphosphate (CPP) GGDP->CPP Copalyl-diphosphate synthase (CPS) ent_Kaurene ent-Kaurene CPP->ent_Kaurene ent-Kaurene synthase (KS) Bioactive_GAs Bioactive Gibberellins (GAs) ent_Kaurene->Bioactive_GAs Multiple Steps Growth Stem Elongation & Other Growth Processes Bioactive_GAs->Growth Chlorphonium This compound Chlorphonium->GGDP Inhibits CPS Chlorphonium->CPP Inhibits KS

Caption: Inhibition of Gibberellin Biosynthesis by this compound.

Experimental Protocols

Synthesis of Tributyl(2,4-dichlorobenzyl)phosphonium chloride

This protocol is based on the general method of quaternization of tertiary phosphines.[1]

Materials:

  • Tributylphosphine (PBu₃)

  • 2,4-Dichlorobenzyl chloride

  • Anhydrous dimethylformamide (DMF)

  • Diethyl ether

  • Methanol

  • Deionized water

  • Schlenk line apparatus

  • Nitrogen gas (inert atmosphere)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere using a Schlenk line, add equimolar amounts of tributylphosphine and 2,4-dichlorobenzyl chloride to a round-bottom flask containing anhydrous dimethylformamide (DMF).

  • Reaction Conditions: Stir the reaction mixture at 50-60°C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Precipitate the product by the slow addition of diethyl ether while stirring.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with cold diethyl ether to remove any unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from a methanol/water mixture. Dissolve the solid in a minimal amount of hot methanol. Slowly add deionized water until the solution becomes cloudy. Allow the solution to cool to 4°C for 12 hours to facilitate crystallization.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start Setup Combine Tributylphosphine & 2,4-Dichlorobenzyl chloride in DMF (under N2) Start->Setup Reaction Stir at 50-60°C for 12-24h Setup->Reaction Workup Cool to RT & Precipitate with Diethyl Ether Reaction->Workup Isolation Vacuum Filtration & Wash with Cold Ether Workup->Isolation Purification Recrystallize from Methanol/Water Isolation->Purification Final_Product Collect & Dry Product Purification->Final_Product End End Final_Product->End

Caption: Workflow for the synthesis of this compound.

Analytical Quantification

Spectroscopic Data

Toxicology

The available toxicological data for this compound is limited, and it is generally described as having moderate mammalian toxicity.[1] It is also known to be a skin and eye irritant.[1]

Table 2: Toxicological Data for this compound

TestSpeciesRouteValueSource(s)
LD₅₀RatOral178 mg/kg[2]
LD₅₀RabbitDermal750 mg/kg[1]
LC₅₀ (4 hr)RatInhalation1.75 mg/L[1]
Aquatic Toxicity (LC₅₀)Daphnia magna-Not available-
Aquatic Toxicity (LC₅₀)Rainbow Trout-Not available-

Biological Effects and Applications

The primary application of this compound was as a plant growth retardant for ornamental plants such as chrysanthemums, geraniums, and petunias.[1] Its effect of reducing internodal length results in more compact and aesthetically pleasing plants. By inhibiting gibberellin biosynthesis, it can also influence other developmental processes such as apical dominance, potentially leading to increased branching.[1]

Conclusion

This compound is a well-characterized, albeit obsolete, plant growth regulator with a specific mode of action targeting the gibberellin biosynthesis pathway. While its physicochemical properties and a viable synthetic route are documented, a significant gap exists in the public domain regarding detailed experimental spectroscopic data and validated analytical methods for its quantification in complex matrices. The available toxicological data indicates moderate mammalian toxicity. This guide consolidates the existing knowledge on this compound, providing a valuable resource for researchers in the fields of agriculture, plant science, and environmental chemistry. Further research would be required to generate the missing experimental data to fully characterize this compound according to modern standards.

References

Onium Compounds as Plant Growth Retardants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Onium compounds are a class of organic cations, primarily including quaternary ammonium, phosphonium, and sulfonium salts, that are widely utilized in agriculture and horticulture as plant growth retardants.[1][2] These synthetic compounds are instrumental in managing plant architecture by reducing excessive longitudinal shoot growth, leading to shorter, sturdier plants without causing phytotoxicity or malformation.[1][2][3][4] The primary mechanism of action for onium-type retardants is the targeted inhibition of gibberellin (GA) biosynthesis, a critical family of hormones responsible for stem elongation.[1][2][5][6][7] This guide provides a detailed overview of the mechanism, application, and evaluation of onium compounds for researchers and professionals in plant science and drug development.

Core Mechanism of Action: Inhibition of Gibberellin Biosynthesis

Gibberellins are diterpenoid acids that regulate various developmental processes, most notably stem and internode elongation.[5][8] Onium compounds exert their growth-retarding effects by intervening in the early stages of the GA biosynthesis pathway.

Specifically, they block the activity of two key terpene cyclases:

  • ent-copalyl diphosphate synthase (CPS): This enzyme catalyzes the cyclization of geranylgeranyl diphosphate (GGPP) to ent-copalyl diphosphate (CPP).

  • ent-kaurene synthase (KS): This enzyme subsequently converts CPP to ent-kaurene.[1][2][9]

By inhibiting these crucial early steps, onium compounds effectively halt the production of the entire family of gibberellins, leading to a significant reduction in cell elongation and, consequently, shoot growth.[6][10] This targeted action at the beginning of the pathway is a defining characteristic of onium-type retardants like chlormequat chloride, mepiquat chloride, and AMO-1618.[1][2] This contrasts with other classes of growth retardants, such as triazoles (e.g., paclobutrazol) and pyrimidines (e.g., ancymidol), which inhibit cytochrome P450-dependent monooxygenases at later stages of the pathway, specifically the oxidation of ent-kaurene.[1][2][5][8][11]

GIBBERELLIN_BIOSYNTHESIS cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol cluster_inhibitors GGPP Geranylgeranyl Diphosphate CPP ent-Copalyl Diphosphate GGPP->CPP CPS KAURENE ent-Kaurene CPP->KAURENE KS KAURENOIC_ACID ent-Kaurenoic Acid KAURENE->KAURENOIC_ACID KAO (P450 Monooxygenase) GA12 GA12 KAURENOIC_ACID->GA12 GA20ox BIOACTIVE_GA Bioactive GAs (e.g., GA1, GA4) GA12->BIOACTIVE_GA GA3ox / GA20ox (Dioxygenases) onium Onium Compounds (Chlormequat, Mepiquat) onium->CPP triazoles Triazoles / Pyrimidines (Paclobutrazol, Ancymidol) triazoles->KAURENOIC_ACID

Fig. 1: Simplified Gibberellin Biosynthesis Pathway and Inhibition Sites.

Prominent Onium Compounds and Their Applications

The most commercially significant onium compounds are quaternary ammonium salts.

  • Chlormequat Chloride (CCC): As one of the first developed growth retardants, CCC is extensively used in cereal grain production, particularly wheat.[5] Its application leads to shorter, thicker stalks, which significantly reduces the risk of lodging (bending over) caused by wind and rain, thereby securing crop yield.[12][13]

  • Mepiquat Chloride (MC): Mepiquat chloride is widely applied to cotton crops to control excessive vegetative growth.[14] By shortening internodes, it creates a more compact plant architecture, which can improve light penetration into the canopy, enhance boll retention, and facilitate mechanical harvesting.[14][15][16]

  • AMO-1618: This quaternary ammonium compound is a highly effective growth inhibitor and has been used extensively in physiological research to study gibberellin action, though it is not used in commercial agriculture.[1][17]

  • Chlorphonium Chloride: A phosphonium salt that also acts by inhibiting ent-kaurene synthesis and is used primarily in the production of ornamental flowers like lilies and chrysanthemums.[1][2]

Quantitative Data on Efficacy

The efficacy of onium compounds is dependent on the plant species, concentration, application method, and environmental conditions. The following tables summarize quantitative data from selected studies.

Table 1: Effect of Mepiquat Chloride on Cotton (Gossypium hirsutum)

Treatment (g/ha) Plant Height (cm) Height Reduction (%) Reference
0 (Control) 85.2 - [16]
25 78.5 7.9% [16]
50 75.3 11.6% [16]

| 75 | 72.1 | 15.4% |[16] |

Table 2: Effect of Chlormequat Chloride on Panax ginseng Seedlings

Treatment (mg/L) Plant Height Reduction (%) Stem Thickness Increase (%) Root-to-Crown Ratio Increase (%) Reference
100 10.2% 4.1% 15.1% [9]
200 17.4% 7.4% 29.8% [9]

| 300 | 21.3% | 6.5% | 35.6% |[9] |

Table 3: Comparative Effect of Growth Retardants on Nerium oleander

Treatment Concentration (ppm) Plant Height (cm) Internodal Distance (cm) Reference
Control 0 48.65 3.92 [4]
Mepiquat Chloride 1500 35.24 2.65 [4]
Paclobutrazol* 100 28.15 1.92 [4]

*Note: Paclobutrazol is a triazole, not an onium compound, included for comparison.

Experimental Protocols for Efficacy Evaluation

A standardized protocol is essential for the accurate assessment of plant growth retardant activity. The following outlines a general methodology for a dose-response experiment.

1. Plant Material and Acclimatization:

  • Select a uniform batch of seedlings of the target species (e.g., 2-3 weeks old).

  • Transplant seedlings into pots containing a standardized growth medium.

  • Acclimatize plants in a controlled environment (growth chamber or greenhouse) with defined temperature, humidity, and photoperiod for at least one week prior to treatment.

2. Experimental Design:

  • Treatments: Prepare a series of concentrations for the onium compound, including a negative control (water or solvent vehicle). A positive control with a known retardant can also be included.

  • Replication: Use a minimum of 5-10 replicate plants per treatment group to ensure statistical power.

  • Randomization: Arrange the pots in a completely randomized or randomized block design to minimize positional effects in the growth environment.

3. Application of Growth Retardant:

  • Foliar Spray: Dissolve the compound in distilled water, often with a non-ionic surfactant (e.g., 0.05% Tween-20) to ensure uniform leaf coverage. Spray plants until runoff, ensuring all aerial parts are treated.

  • Soil Drench: Apply a precise volume of the treatment solution directly to the soil surface of each pot to target root uptake.

4. Data Collection and Measurement:

  • Measurements should be taken at regular intervals (e.g., weekly) for 4-8 weeks post-application.

  • Primary Endpoint (Growth Retardation):

    • Plant Height: Measure from the soil surface to the apical meristem.

    • Internode Length: Measure the distance between successive nodes on the main stem.

  • Secondary Endpoints (Phytotoxicity & Physiological Effects):

    • Leaf Area: Can be measured non-destructively with an imaging system or destructively at the end of the experiment.

    • Chlorophyll Content: Use a SPAD meter for a non-destructive relative measurement.

5. Statistical Analysis:

  • Analyze the collected data using Analysis of Variance (ANOVA) to determine if significant differences exist between treatment groups.

  • If significance is found, use a post-hoc test (e.g., Tukey's HSD) to perform pairwise comparisons between treatment means.

  • Dose-response curves can be generated to determine key values like the EC50 (the concentration causing 50% of the maximal response).

EXPERIMENTAL_WORKFLOW start Plant Acclimatization (Uniform Seedlings) design Experimental Design (Treatments, Replicates, Randomization) start->design application Growth Retardant Application (Foliar Spray or Soil Drench) design->application incubation Incubation in Controlled Environment (Growth Chamber / Greenhouse) application->incubation data_collection Data Collection (Weekly) - Plant Height - Internode Length - Chlorophyll Content incubation->data_collection final_harvest Final Harvest & Measurement - Shoot/Root Biomass - Leaf Area incubation->final_harvest data_collection->incubation Repeat for 4-8 weeks analysis Statistical Analysis (ANOVA, Dose-Response) final_harvest->analysis end Conclusion on Efficacy & Phytotoxicity analysis->end

Fig. 2: General Experimental Workflow for Evaluating Growth Retardants.

Conclusion

Onium compounds are potent and specific inhibitors of the early stages of gibberellin biosynthesis, making them highly effective plant growth retardants. Their application in agriculture and horticulture allows for precise control over plant stature, leading to improved crop resilience and quality. A thorough understanding of their mechanism, combined with rigorous experimental evaluation, is crucial for optimizing their use and developing novel compounds for advanced crop management.

References

role of Chlorphonium chloride in plant hormone regulation

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Role of Chlorphonium Chloride in Plant Hormone Regulation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a synthetic quaternary ammonium compound widely recognized as a plant growth retardant. Its primary and most well-documented mode of action is the targeted inhibition of gibberellin (GA) biosynthesis. By blocking key enzymatic steps early in the GA metabolic pathway, this compound effectively reduces the levels of bioactive gibberellins, leading to a decrease in cell elongation and consequently, reduced stem and shoot growth. This makes it a valuable tool in agricultural and horticultural practices for controlling plant stature and improving lodging resistance. While its effects on other plant hormone pathways such as auxins and cytokinins are less direct, the significant alteration of the gibberellin balance can lead to secondary, downstream effects on the broader hormonal network that governs plant development. This guide provides a detailed examination of the molecular mechanism of this compound, its impact on hormonal regulation, and generalized protocols for its experimental application.

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

The principal role of this compound in plant hormone regulation is its function as an inhibitor of gibberellin (GA) biosynthesis. Gibberellins are diterpenoid hormones that are critical for numerous developmental processes, most notably stem and leaf elongation.

This compound is classified as an "onium" type inhibitor. These compounds specifically target the early stages of the GA metabolic pathway by blocking the activity of two key terpene cyclases:

  • Copalyl-diphosphate synthase (CPP synthase)

  • ent-Kaurene synthase

These enzymes are responsible for the cyclization of geranylgeranyl diphosphate (GGDP) into ent-kaurene, a foundational precursor for all gibberellins. By inhibiting these enzymes, this compound effectively halts the production of the entire family of gibberellins, leading to the characteristic dwarfing or growth-retardant phenotype.

GA_Pathway_Inhibition cluster_enzymes Target Enzymes GGDP Geranylgeranyl Diphosphate (GGDP) CPP Copalyl Diphosphate (CPP) GGDP->CPP CPP Synthase Kaurene ent-Kaurene CPP->Kaurene ent-Kaurene Synthase Later_Steps Further Oxidation Steps (e.g., GA20ox, GA3ox) Kaurene->Later_Steps Bioactive_GA Bioactive Gibberellins (GAs) Later_Steps->Bioactive_GA Stem Elongation Stem Elongation Bioactive_GA->Stem Elongation Seed Germination Seed Germination Bioactive_GA->Seed Germination Inhibitor Chlorphonium Chloride CPP_Synthase CPP Synthase Inhibitor->CPP_Synthase Kaurene_Synthase ent-Kaurene Synthase Inhibitor->Kaurene_Synthase

Caption: Inhibition of the early steps of the Gibberellin biosynthesis pathway by this compound.

Quantitative Data on Growth Retardant Effects

Direct quantitative data for this compound is sparse in publicly available literature. However, data from closely related onium compounds like Chlormequat Chloride (CCC) provide a strong proxy for its expected effects. The following table summarizes data from a study on potato (Solanum tuberosum) where the application of CCC, a GA biosynthesis inhibitor, demonstrates a clear impact on plant growth characteristics.

TreatmentPlant Height (cm)Number of Stolons/PlantNumber of Tubers/Plant
Control (No GA)32.221.611.8
CCC (5 ppm)Not specified4.44Not specified
CCC (10 ppm)Not specified3.66Not specified
Gibberellin (25 ppm)44.565.88Not specified
Gibberellin (50 ppm)Not specified6.331.7

Source: Adapted from data on Chlormequat Chloride (CCC) in a study on potato tuberization. Note: CCC is a different, but functionally similar, onium compound.

The data indicates that while exogenous gibberellin application significantly increases plant height, treatment with a GA inhibitor like CCC leads to a higher number of stolons, a process that is typically inhibited by high levels of gibberellins.

Interaction with Other Plant Hormone Pathways

The regulation of plant development is a complex interplay of multiple hormone signaling pathways. A significant disruption in one pathway, such as the GA pathway by this compound, inevitably leads to cascading effects on others, primarily through crosstalk and feedback loops. The primary interactions are with auxin and cytokinin pathways.

  • Auxin-Gibberellin Crosstalk: Auxins and gibberellins often act synergistically to promote plant growth, particularly stem elongation. The reduction of GA levels can make tissues less responsive to auxin or disrupt the balance required for coordinated growth.

  • Cytokinin-Gibberellin Antagonism: Cytokinins and gibberellins frequently have antagonistic roles. For instance, cytokinins promote cell division and lateral shoot growth, while gibberellins promote elongation and apical dominance. Reducing gibberellin levels can shift the hormonal balance in favor of cytokinin, potentially leading to more compact, branched plant architecture. This antagonistic relationship is crucial in processes like lateral root development, where auxin promotes initiation and cytokinin inhibits it.

These interactions are not a result of this compound directly binding to auxin or cytokinin receptors, but are indirect consequences of depleting the plant's pool of active gibberellins.

Hormone_Crosstalk Chlorphonium Chlorphonium Chloride GA Gibberellin (GA) Pathway Chlorphonium->GA  Inhibits  Biosynthesis Cytokinin Cytokinin Pathway GA->Cytokinin Antagonistic Interaction Elongation Stem Elongation GA->Elongation Promotes LateralGrowth Lateral Growth (Branching) GA->LateralGrowth Inhibits Auxin Auxin Pathway Auxin->Elongation Promotes (Synergistic w/ GA) Cytokinin->LateralGrowth Promotes

Caption: Indirect influence of this compound on Auxin and Cytokinin pathways via GA inhibition.

Experimental Protocols

The following provides a generalized methodology for a dose-response experiment to quantify the effect of this compound on the stem elongation of a model plant like pea (Pisum sativum) or Arabidopsis (Arabidopsis thaliana). This protocol is a synthesized example based on standard practices in plant hormone research.

Objective

To determine the effective concentration range of this compound for inhibiting stem elongation and to quantify its effect on plant height at various doses.

Materials
  • This compound stock solution (e.g., 1 M in distilled water)

  • Seeds of the chosen plant species (e.g., Pisum sativum cv. Alaska)

  • Growth medium (e.g., vermiculite, perlite, or standard potting mix)

  • Pots or trays for germination and growth

  • Controlled environment growth chamber (e.g., 22°C, 16h light/8h dark cycle)

  • Micropipettes and sterile conical tubes for dilutions

  • Ruler or digital calipers for measurements

Methodology
  • Plant Growth:

    • Sow seeds in pots filled with moistened growth medium.

    • Place pots in a controlled environment chamber and allow seeds to germinate and grow until a consistent baseline height is achieved (e.g., 7-10 days, or when the first true leaves have fully expanded).

  • Preparation of Treatment Solutions:

    • Perform a serial dilution of the this compound stock solution to prepare the final treatment concentrations. A suggested range for a dose-response curve could be: 0 µM (control), 1 µM, 10 µM, 100 µM, 1 mM, and 10 mM.

    • Prepare enough volume of each solution for the designated number of replicates (minimum 5-10 plants per treatment group).

  • Treatment Application:

    • Apply the treatment solutions as a soil drench. Add a consistent, measured volume (e.g., 10-20 mL) of the respective solution to the base of each plant.

    • The control group should receive an equal volume of distilled water.

  • Data Collection:

    • Return the plants to the growth chamber.

    • Measure the stem height (from the soil line to the apical meristem) of each plant at regular intervals (e.g., every 48 hours) for a period of 10-14 days.

  • Data Analysis:

    • For each time point, calculate the average stem height and standard deviation for each treatment group.

    • Plot the final plant height against the logarithm of the this compound concentration to generate a dose-response curve.

    • Perform statistical analysis (e.g., ANOVA followed by Tukey's test) to determine significant differences between treatment groups.

Experimental_Workflow A 1. Plant Germination & Early Growth C 3. Apply Treatments (Soil Drench) A->C B 2. Prepare this compound Dilution Series B->C D 4. Incubation in Controlled Environment C->D E 5. Measure Stem Height (e.g., every 48h) D->E 10-14 days E->D F 6. Data Analysis (Dose-Response Curve) E->F

Caption: Generalized workflow for a dose-response experiment on plant growth inhibition.

Conclusion and Future Directions

This compound serves as a potent and specific regulator of plant growth through its targeted inhibition of the gibberellin biosynthesis pathway. Its action at the level of CPP synthase and ent-kaurene synthase provides a clear molecular basis for its growth-retardant effects. While its primary impact is on the GA pathway, the resulting hormonal imbalance has significant, albeit indirect, consequences for auxin and cytokinin signaling networks. For researchers and drug development professionals, this compound remains a valuable chemical tool for dissecting the role of gibberellins in various developmental processes. Future research should focus on obtaining more precise quantitative data on its effects across different species and exploring potential secondary metabolic effects beyond the primary hormone pathways.

Methodological & Application

Application Notes and Protocols for Chlorphonium Chloride as a Plant Growth Retardant

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientific, and Drug Development Professionals

Disclaimer: Chlorphonium chloride is an obsolete plant growth regulator (PGR), primarily used historically on ornamental plants.[1][2] Consequently, recent and detailed experimental data are limited. The following notes and protocols are based on established principles of PGR application and the known mechanism of 'onium compounds'.[3] Researchers should conduct preliminary trials on a small scale to determine optimal concentrations and to screen for phytotoxicity on target species.

Introduction and Background

This compound is a quaternary phosphonium compound that functions as a systemic plant growth retardant.[1][3][4] As part of the 'onium compounds' group, which also includes chlormequat chloride and mepiquat chloride, its primary function is to reduce unwanted longitudinal shoot growth, leading to more compact, sturdier plants without significantly impacting productivity.[3][5] Its application has been largely in ornamental horticulture to manage the height and shape of potted plants and bedding flowers.[1] The primary mechanism of action is the disruption of the gibberellin (GA) biosynthesis pathway.[3]

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

This compound acts as a specific inhibitor of gibberellin (GA) biosynthesis.[3] Gibberellins are plant hormones critical for regulating various developmental processes, most notably stem elongation.[3]

This compound targets the early stages of the GA metabolic pathway by blocking the activity of two key enzymes: copalyl-diphosphate synthase (CPP-synthase) and, to a lesser extent, ent-kaurene synthase.[3] This enzymatic inhibition prevents the crucial cyclization of geranylgeranyl pyrophosphate (GGPP) to ent-kaurene, a foundational precursor in the formation of all active gibberellins.[3] The resulting deficiency in endogenous GA levels leads to the desired reduction in cell elongation and, consequently, a more compact plant structure.[3] The inhibitory effects of this compound can be reversed by the external application of active gibberellic acid (GA₃), confirming its specific mode of action.[3]

Gibberellin_Pathway_Inhibition GGPP Geranylgeranyl Pyrophosphate (GGPP) CPP Copalyl-diphosphate (CPP) GGPP->CPP CPP-synthase Kaurene ent-kaurene CPP->Kaurene ent-kaurene synthase GAs Active Gibberellins (e.g., GA₁) Kaurene->GAs Multiple Steps Elongation Stem Elongation GAs->Elongation Inhibitor This compound Inhibitor->CPP INHIBITS Inhibitor->Kaurene

Caption: Inhibition of the Gibberellin Biosynthesis Pathway by this compound.

Quantitative Data Summary

Table 1: Properties of this compound

Property Description Reference
Chemical Class Quaternary phosphonium ('onium compound) [3]
Mode of Action Systemic; Gibberellin biosynthesis inhibitor [1][3]
Target Enzymes Copalyl-diphosphate synthase, ent-kaurene synthase [3]
Primary Effect Reduction of shoot/stem elongation [3]
Secondary Effects Increased chlorophyll concentration (darker foliage), potential reduction in water use. [6]

| Common Formulations | Granules, soluble liquid |[1] |

Table 2: Example Experimental Design for Dose-Response Assay

Treatment Group Concentration (ppm a.i.*) Application Method Number of Replicates
1 (Control) 0 Foliar Spray or Soil Drench 10-15
2 250 Foliar Spray or Soil Drench 10-15
3 500 Foliar Spray or Soil Drench 10-15
4 1000 Foliar Spray or Soil Drench 10-15
5 2000 Foliar Spray or Soil Drench 10-15
6 4000 Foliar Spray or Soil Drench 10-15

*a.i. = active ingredient. Concentrations are hypothetical and must be optimized.

Experimental Protocols

The following are generalized protocols for the preparation and application of a plant growth retardant like this compound.

This protocol details the preparation of a concentrated stock solution and its subsequent dilution to create working solutions for experiments.

  • Objective: To prepare a 10,000 ppm (10 mg/mL) stock solution of this compound.

  • Materials:

    • This compound (solid)

    • Deionized or double-processed water

    • Analytical balance

    • 100 mL volumetric flask

    • Magnetic stirrer and stir bar

    • Appropriate Personal Protective Equipment (PPE): gloves, safety glasses, lab coat.

  • Procedure: a. Accurately weigh 1.0 g (1000 mg) of this compound powder using an analytical balance. b. Transfer the powder to a 100 mL volumetric flask. c. Add approximately 70 mL of deionized water to the flask. d. Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir until the solid is completely dissolved. e. Once dissolved, carefully add deionized water to bring the final volume to the 100 mL mark. f. Stopper the flask and invert several times to ensure thorough mixing. g. Label the flask clearly: "this compound Stock Solution, 10,000 ppm" with the preparation date. Store as recommended by the supplier, typically in a cool, dark place.

  • Preparation of Working Solutions (Example: 1000 ppm): a. Use the formula: C₁V₁ = C₂V₂ (Concentration₁ x Volume₁) = (Concentration₂ x Volume₂) b. To make 100 mL of a 1000 ppm solution from a 10,000 ppm stock: (10,000 ppm) x V₁ = (1000 ppm) x (100 mL) V₁ = 10 mL c. Pipette 10 mL of the stock solution into a 100 mL volumetric flask and bring the volume to 100 mL with deionized water.

This protocol outlines a general workflow for applying this compound and assessing its effect on plant growth.

Experimental_Workflow Start Plant Propagation & Acclimatization Grouping Randomize Plants into Treatment Groups Start->Grouping Application Apply Treatments (Spray or Drench) Grouping->Application Prep Prepare PGR Solutions (See Protocol 4.1) Prep->Application Growth Grow Plants Under Controlled Conditions Application->Growth Data Data Collection (e.g., Height, Node Count) Growth->Data Weekly Analysis Statistical Analysis (e.g., ANOVA) Data->Analysis End Determine Optimal Concentration Analysis->End

Caption: General experimental workflow for evaluating a plant growth retardant.
  • Plant Material: Use healthy, uniform, and actively growing plants. Ensure they are well-established in their pots post-transplantation before any treatment.

  • Environmental Conditions: Conduct experiments in a controlled environment (greenhouse or growth chamber) to minimize variability. Maintain consistent light, temperature, and humidity.

  • Application Methods:

    • Foliar Spray:

      • Apply the solution until foliage is wet, but not to the point of runoff. Ensure uniform coverage of all plant surfaces.

      • Apply during periods of lower light intensity (early morning or cloudy days) to slow drying time and enhance uptake.[7]

      • Treat a "known area" with a "known volume" to ensure a consistent dose. A common rate is 2 quarts per 100 square feet.[6]

    • Soil Drench:

      • Apply a precise volume of the solution directly to the growing medium. The volume depends on the pot size (e.g., 4 oz for a 6-inch pot).[6]

      • The medium should be moist but not saturated before application to ensure even distribution.

      • Avoid watering from above for at least 24 hours post-application to prevent leaching of the chemical.[8]

  • Data Collection:

    • Measure plant height from the soil line to the apical meristem at the start of the experiment and at regular intervals (e.g., weekly) for 4-6 weeks.

    • Other useful parameters include stem diameter, internode length, number of leaves/branches, and time to flowering.

    • Record any signs of phytotoxicity, such as leaf yellowing (chlorosis), spotting (necrosis), or distortion.

  • Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups and the control.

Application_Logic Method Application Method Spray Foliar Spray Method->Spray Drench Soil Drench Method->Drench Target_Spray Target: Leaves/Stems Spray->Target_Spray Target_Drench Target: Roots Drench->Target_Drench Effect_Spray Effect: Faster acting, may require re-application Target_Spray->Effect_Spray Effect_Drench Effect: Longer lasting, more uniform response Target_Drench->Effect_Drench

Caption: Logical relationship between PGR application method and expected effect.

References

Determining Optimal Chlorphonium Chloride Concentration for Chrysanthemums: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorphonium chloride, a quaternary ammonium compound, is a plant growth retardant known to effectively control stem elongation in various ornamental crops, including chrysanthemums (Chrysanthemum morifolium). Its primary mode of action is the inhibition of gibberellin biosynthesis, leading to more compact plants with desirable aesthetic characteristics for commercial production. While this compound has been used in horticultural practices, it is considered a more traditional growth retardant, and recent research has often focused on newer compounds. Consequently, specific quantitative data from recent studies on optimal concentrations for different chrysanthemum cultivars can be limited.

These application notes and protocols provide a comprehensive guide for researchers to determine the optimal concentration of this compound for their specific chrysanthemum varieties and experimental conditions. The information is compiled from available scientific literature and provides a framework for systematic evaluation. It is strongly recommended that small-scale trials are conducted to identify the ideal application rates and methods before large-scale implementation.

Data Presentation

Due to the limited availability of recent, direct comparative studies on a wide range of this compound concentrations, the following table summarizes general findings and provides a starting point for experimental design. Researchers should use these ranges to establish their own concentration-response trials.

Parameter General Concentration Range (Drench) General Concentration Range (Foliar Spray) Expected Effects Potential Adverse Effects at High Concentrations
Plant Height Reduction 150 - 600 ppm500 - 2000 ppmSignificant reduction in internode length, leading to a more compact plant.Excessive stunting, phytotoxicity (leaf yellowing or necrosis).
Flower Diameter 150 - 600 ppm500 - 2000 ppmGenerally minimal effect at optimal concentrations.Reduction in the diameter of open flowers.[1]
Flowering Time 150 - 600 ppm500 - 2000 ppmMay cause a slight delay in flowering (2-3 days).[1]Significant delay in flowering, reduction in flower number.

Signaling Pathway

This compound acts by inhibiting the biosynthesis of gibberellins (GAs), a class of hormones that promote stem elongation. Specifically, quaternary ammonium compounds like this compound block the cyclization of geranylgeranyl diphosphate (GGDP) to ent-kaurene, a critical early step in the GA biosynthesis pathway. This inhibition leads to a deficiency in bioactive GAs, resulting in reduced cell division and elongation in the stem.

Gibberellin_Biosynthesis_Inhibition GGDP Geranylgeranyl Diphosphate (GGDP) ent_Kaurene ent-Kaurene GGDP->ent_Kaurene CPS/KS GA12 GA12 ent_Kaurene->GA12 P450 Monooxygenases Bioactive_GAs Bioactive Gibberellins (e.g., GA1, GA4) GA12->Bioactive_GAs 2-oxoglutarate-dependent dioxygenases Stem_Elongation Stem Elongation Bioactive_GAs->Stem_Elongation Chlorphonium This compound Chlorphonium->Inhibition

Caption: Inhibition of Gibberellin Biosynthesis by this compound.

Experimental Protocols

This section outlines a detailed protocol for determining the optimal concentration of this compound for height control in potted chrysanthemums.

Objective:

To determine the dose-response relationship of this compound on the growth and flowering of a specific chrysanthemum cultivar.

Materials:
  • Rooted chrysanthemum cuttings of a uniform cultivar

  • Pots (e.g., 15 cm diameter)

  • Standard potting medium

  • This compound (technical grade or a commercial formulation such as Phosphon/Phosfleur)

  • Fertilizer appropriate for chrysanthemum production

  • Calibrated spraying equipment (for foliar application)

  • Graduated cylinders and beakers (for drench application)

  • Ruler or caliper for measurements

  • Controlled environment greenhouse or growth chamber

Experimental Design:
  • Treatments: A minimum of five concentrations of this compound plus a negative control (water only). Based on literature, suggested starting concentrations for a drench application are 0, 150, 300, 450, and 600 ppm. For a foliar spray, suggested starting concentrations are 0, 500, 1000, 1500, and 2000 ppm.

  • Replicates: A minimum of 10 plants per treatment group.

  • Randomization: Treatments should be arranged in a completely randomized design.

Experimental_Workflow Start Start: Rooted Chrysanthemum Cuttings Potting Potting and Establishment (1-2 weeks) Start->Potting Pinching Pinching (removal of apical bud) Potting->Pinching Application Application of this compound (Drench or Foliar Spray) Pinching->Application Growth Growth Period under Controlled Conditions (Short-day treatment to induce flowering) Application->Growth Data_Collection Data Collection (Weekly measurements) Growth->Data_Collection Final_Analysis Final Data Analysis at Marketable Stage Growth->Final_Analysis Data_Collection->Growth Repeat weekly

Caption: Experimental Workflow for Determining Optimal this compound Concentration.

Procedure:
  • Planting and Establishment:

    • Plant one rooted cutting per pot into the potting medium.

    • Allow plants to establish for 1-2 weeks under long-day conditions (e.g., >14 hours of light) to encourage vegetative growth.

    • Provide regular watering and fertilization.

  • Pinching:

    • Once the plants are well-established and have produced new growth, pinch the apical bud to encourage lateral branching.

  • Preparation of this compound Solutions:

    • Prepare stock solutions of this compound.

    • From the stock solution, prepare the desired treatment concentrations (e.g., 150, 300, 450, 600 ppm for drench; 500, 1000, 1500, 2000 ppm for foliar spray).

    • Use distilled water for all dilutions.

  • Application (typically 1-2 weeks after pinching):

    • For Drench Application:

      • Apply a consistent volume of the prepared solution to each pot (e.g., 100 mL per 15 cm pot).

      • Ensure the potting medium is moist but not saturated before application.

      • Apply the solution evenly to the surface of the medium, avoiding contact with the foliage.

    • For Foliar Spray Application:

      • Spray the foliage to the point of runoff, ensuring thorough coverage of all leaves and stems.

      • Apply during cooler parts of the day (early morning or late afternoon) to avoid rapid drying and potential leaf burn.

      • Include a non-ionic surfactant in the spray solution if recommended by the product label to improve coverage.

  • Growing Conditions:

    • After application, move the plants to short-day conditions (e.g., <12 hours of light) to induce flowering.

    • Maintain optimal temperature, humidity, and fertilization throughout the remainder of the production cycle.

  • Data Collection:

    • Measure the following parameters weekly, starting from the day of application:

      • Plant Height: Measure from the rim of the pot to the top of the growing point.

      • Plant Diameter: Measure the average width of the plant canopy.

    • At the time of first open flower (marketable stage), record the following:

      • Final Plant Height and Diameter.

      • Number of Flowers per Plant.

      • Flower Diameter.

      • Days to Flower: Record the number of days from the start of short-day treatment to the first open flower.

      • Phytotoxicity: Visually assess any signs of leaf yellowing, necrosis, or distortion on a scale (e.g., 0 = no damage, 5 = severe damage).

Data Analysis:
  • Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by a mean separation test like Tukey's HSD) to determine significant differences between treatment groups.

  • Plot dose-response curves for key parameters like plant height to visualize the effect of increasing this compound concentration.

Conclusion

By following these protocols and utilizing the provided information as a starting point, researchers can systematically determine the optimal concentration of this compound for their specific chrysanthemum cultivars and production goals. The generation of robust, in-house data is crucial for achieving consistent and predictable results in the application of this plant growth retardant. The provided diagrams offer a clear visual representation of the experimental process and the underlying biochemical mechanism of action, aiding in the design and interpretation of experiments.

References

Application of Chlorphonium Chloride in Ornamental Plant Cultivation: A Review of its Use and Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Chlorphonium chloride is a plant growth retardant, historically used in the cultivation of ornamental plants to control plant height and produce more compact, aesthetically pleasing specimens. Classified as an "onium" compound, its primary mode of action is the inhibition of gibberellin biosynthesis, a key hormone group responsible for stem elongation. While now largely considered obsolete in commercial horticulture, understanding its effects and mechanism provides valuable insight into plant growth regulation.

Mechanism of Action:

This compound acts as a systemic plant growth retardant. Its primary mechanism is the disruption of the gibberellin (GA) biosynthesis pathway at its early stages. Specifically, it inhibits the activity of two crucial enzymes:

  • Copalyl-diphosphate synthase (CPS): This enzyme catalyzes the conversion of geranylgeranyl pyrophosphate (GGPP) to copalyl-diphosphate.

  • ent-Kaurene synthase (KS): This enzyme is responsible for the subsequent conversion of copalyl-diphosphate to ent-kaurene.

By blocking these steps, this compound effectively reduces the endogenous pool of gibberellins, leading to a decrease in cell elongation and, consequently, a reduction in internode length and overall plant height. This results in a more compact plant habit.

General Effects on Ornamental Plants:

The application of this compound has been documented to produce several morphological and physiological changes in ornamental plants, including:

  • Reduced Plant Height: The most significant and desired effect is the reduction of stem elongation, leading to shorter, more compact plants.

  • Thicker Stems: Inhibition of vertical growth can lead to an increase in stem diameter, contributing to a sturdier plant structure.

  • Darker Green Foliage: A common secondary effect of many growth retardants is an increase in chlorophyll concentration, resulting in darker green leaves.

  • Delayed Flowering: The application of this compound, particularly as a compost drench, has been reported to cause a delay in the onset of flowering in some species like chrysanthemum.

  • Reduced Flower Size: At higher concentrations, this compound has been observed to reduce the diameter of open flowers in chrysanthemums.

Species Amenable to Treatment:

Historical literature indicates the use of this compound on a variety of ornamental species, including:

  • Chrysanthemum (Chrysanthemum morifolium)

  • Geranium (Pelargonium)

  • Petunia (Petunia hybrida)

  • Salvia (Salvia splendens)

  • Azalea (Rhododendron)

It is important to note that optimal application rates and methods would have varied significantly between species and cultivars.

Data Presentation

Due to the obsolete nature of this compound, detailed quantitative data from peer-reviewed studies is scarce in readily accessible modern literature. The following table summarizes the qualitative and general quantitative effects reported in historical contexts. Precise numerical data on percentage reduction in height or changes in flower number at specific concentrations are not consistently available.

Ornamental SpeciesApplication MethodObserved EffectsGeneral Quantitative Effect
Chrysanthemum Compost DrenchReduced plant height, delayed flowering, reduced flower diameter at high concentrations.Significant height reduction.
Geranium Not SpecifiedReduced internodal elongation.Compact growth habit.
Petunia Not SpecifiedReduced internodal elongation.Compact growth habit.
Salvia Not SpecifiedReduced internodal elongation.Compact growth habit.
Azalea Not SpecifiedReduced internodal elongation.Compact growth habit.

Experimental Protocols

Objective: To evaluate the efficacy of a plant growth retardant on the height and flowering of a selected potted ornamental species.

Materials:

  • Healthy, uniform potted ornamental plants (e.g., Chrysanthemum morifolium 'Pelee')

  • Plant growth retardant (e.g., this compound, if available for research purposes)

  • Graduated cylinders and beakers for accurate measurement

  • Watering cans or irrigation system for application

  • Calipers and rulers for measurements

  • Greenhouse or controlled environment growth facility

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Plant Material: Select healthy, uniform, and actively growing potted plants of the chosen ornamental species. Ensure all plants are at a similar developmental stage.

  • Experimental Design: A completely randomized design with a minimum of 5-10 replicate plants per treatment is recommended. Treatments should include a control (water only) and a range of concentrations of the plant growth retardant.

  • Preparation of Treatment Solutions:

    • Calculate the required amount of the plant growth retardant to achieve the desired concentrations (e.g., parts per million, ppm).

    • Accurately weigh or measure the compound and dissolve it in a known volume of water to create a stock solution.

    • Prepare the final treatment solutions by diluting the stock solution to the target concentrations.

  • Application:

    • Ensure the growing medium is moist but not saturated before application.

    • Apply a consistent and known volume of the treatment solution as a drench to the surface of the growing medium for each pot. The volume should be sufficient to be absorbed by the root zone without excessive leaching.

  • Growing Conditions: Maintain all plants under optimal and uniform greenhouse conditions (temperature, light, humidity, and fertilization) for the duration of the experiment.

  • Data Collection:

    • Plant Height: Measure the height of each plant from the soil surface to the apical meristem at regular intervals (e.g., weekly).

    • Stem Diameter: Measure the diameter of the main stem using calipers.

    • Number of Flowers/Buds: Count the number of open flowers and/or flower buds.

    • Flower Diameter: Measure the diameter of fully open flowers.

    • Days to Flower: Record the number of days from treatment application to the opening of the first flower.

    • Phytotoxicity: Visually assess plants for any signs of phytotoxicity, such as leaf yellowing, necrosis, or distortion.

  • Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects.

Mandatory Visualization

Gibberellin_Biosynthesis_Inhibition cluster_pathway Gibberellin Biosynthesis Pathway cluster_inhibitor Inhibition by Onium Compounds GGPP Geranylgeranyl Pyrophosphate CPP Copalyl-diphosphate GGPP->CPP CPS ent_Kaurene ent-Kaurene CPP->ent_Kaurene KS GA12 GA12 ent_Kaurene->GA12 P450 Monooxygenases Bioactive_GAs Bioactive Gibberellins (e.g., GA1, GA4) GA12->Bioactive_GAs Dioxygenases Chlorphonium This compound (Onium Compound) CPS_Inhibition CPS_Inhibition Chlorphonium->CPS_Inhibition KS_Inhibition KS_Inhibition Chlorphonium->KS_Inhibition

Caption: Inhibition of the Gibberellin Biosynthesis Pathway by this compound.

Experimental_Workflow start Plant Selection (Uniform Ornamental Plants) design Experimental Design (Randomized, Replicates) start->design prep Preparation of This compound Solutions design->prep app Soil Drench Application prep->app grow Optimal Greenhouse Conditions app->grow data Data Collection (Height, Flowering, etc.) grow->data analysis Statistical Analysis data->analysis results Results and Interpretation analysis->results

Caption: Generalized Experimental Workflow for Evaluating this compound.

Application Note: Analysis of Chlorphonium Chloride Residues in Soil and Plant Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive analytical method for the determination of Chlorphonium chloride residues in complex matrices such as soil and plant materials. This compound, a quaternary phosphonium salt used as a plant growth retardant, requires a reliable method for monitoring its presence in the environment and in agricultural products. The described protocol utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This approach ensures high recovery, effective removal of matrix interferences, and low limits of detection suitable for regulatory and research purposes.

Introduction

This compound, chemically known as tributyl(2,4-dichlorobenzyl)phosphonium chloride, is a plant growth regulator used to control stem elongation in ornamental plants.[1] Its persistence and potential accumulation in soil and subsequent uptake by rotational crops are of environmental and food safety concern. Therefore, a selective and sensitive analytical method is crucial for the accurate quantification of its residues.

Traditional methods for pesticide analysis can be time-consuming and require large volumes of organic solvents. The QuEChERS method offers a streamlined and efficient alternative, combining solvent extraction with a simple dispersive solid-phase extraction (d-SPE) cleanup.[2][3] When coupled with LC-MS/MS, this method provides excellent selectivity and sensitivity for a wide range of pesticide residues.[4] This document provides a comprehensive protocol for researchers and analytical scientists to implement this methodology for this compound residue analysis.

Experimental Protocol

Reagents and Materials
  • Solvents: Acetonitrile (MeCN) and Methanol (MeOH), LC-MS grade.

  • Water: Deionized water, 18 MΩ·cm or higher purity.

  • Standards: this compound analytical standard (>98% purity).

  • Reagents: Formic acid (LC-MS grade), Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl).

  • QuEChERS Kits: 50 mL centrifuge tubes containing pre-weighed MgSO₄ and NaCl. d-SPE cleanup tubes (2 mL or 15 mL) containing MgSO₄ and Primary Secondary Amine (PSA) sorbent. For matrices with high fat content (e.g., oilseed crops), d-SPE tubes containing C18 sorbent are also required.[5]

Standard Solution Preparation
  • Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol.

  • Working Standards (0.1 - 100 ng/mL): Prepare a series of calibration standards by serial dilution of an intermediate stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation: QuEChERS Protocol

The QuEChERS method is effective for extracting a wide range of pesticides from soil and plant matrices.[2][6]

  • Homogenization: Weigh a representative 10 g (for plant material) or 5 g (for soil) homogenized sample into a 50 mL centrifuge tube. For dry soil samples, add 5 mL of deionized water and allow to hydrate for 30 minutes.[4]

  • Extraction: Add 10 mL of acetonitrile to the tube.

  • Salting-Out: Add the contents of a QuEChERS extraction salt packet (typically 4 g MgSO₄ and 1 g NaCl).

  • Shaking: Cap the tube tightly and shake vigorously for 1 minute. A mechanical shaker can be used for consistency.[2]

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes to separate the organic layer.[4]

  • Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE cleanup tube containing MgSO₄ and PSA (and C18 if needed).

  • Vortex & Centrifuge: Vortex the d-SPE tube for 30 seconds, then centrifuge at ≥5000 rcf for 2 minutes.[4]

  • Final Extract: Carefully transfer the cleaned supernatant into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Analysis is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[5]

  • LC System: UHPLC System

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 10% B (re-equilibration)

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Spray Voltage: +3.5 kV

  • Vaporizer Temperature: 350 °C

  • Sheath Gas: 40 arb

  • Aux Gas: 10 arb

Data Presentation

Quantitative data, including mass spectrometric parameters and expected method performance, are summarized below.

Table 1: Mass Spectrometry Parameters for this compound

The precursor ion for this compound is the molecular ion of its cation, [C₁₉H₃₂Cl₂P]⁺.[7] Product ions are generated through collision-induced dissociation (CID).

CompoundPrecursor Ion (m/z)Product Ion (Quantifier, m/z)Collision Energy (eV)Product Ion (Qualifier, m/z)Collision Energy (eV)
Chlorphonium362.3159.025203.230

Note: Collision energies are instrument-dependent and require optimization.

Table 2: Expected Method Performance Characteristics

The following data are representative of typical performance for multi-residue pesticide analysis using QuEChERS and LC-MS/MS and should be established by the user during method validation.[6][8]

MatrixFortification Level (ng/g)Expected Recovery (%)Expected RSD (%)Expected LOQ (ng/g)
Soil1070 - 120< 201 - 5
Soil10070 - 120< 201 - 5
Leafy Greens1070 - 120< 201 - 5
Leafy Greens10070 - 120< 201 - 5
Root Vegetables1070 - 120< 201 - 5
Root Vegetables10070 - 120< 201 - 5

RSD: Relative Standard Deviation; LOQ: Limit of Quantitation.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis & Reporting Sample Sample Collection (Soil/Plant) Homogenize Homogenization Sample->Homogenize QuEChERS QuEChERS Extraction & Cleanup Homogenize->QuEChERS Extract Final Extract QuEChERS->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Data Acquisition & Processing LCMS->Data Report Final Report Data->Report

Caption: High-level analytical workflow for residue analysis.

G start 1. Weigh 5-10g Homogenized Sample step2 2. Add 10 mL Acetonitrile (Extraction Solvent) start->step2 Extraction step3 3. Add MgSO₄ & NaCl Salts step2->step3 step4 4. Shake Vigorously (1 min) & Centrifuge (5 min) step3->step4 Phase Separation step5 5. Transfer 1 mL Supernatant to d-SPE Tube (PSA/C18) step4->step5 step6 6. Vortex (30s) & Centrifuge (2 min) step5->step6 Cleanup end_node 7. Collect Supernatant for LC-MS/MS Analysis step6->end_node

Caption: Detailed workflow of the QuEChERS sample preparation protocol.

References

Application Note: Analysis of Chlorphonium Chloride in Plant Tissues by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlorphonium chloride is a quaternary ammonium compound widely used as a plant growth regulator. It acts by inhibiting the biosynthesis of gibberellins, which are key hormones responsible for cell elongation.[1] This leads to a more compact plant structure, with shorter internodes and thicker, darker green leaves.[2] Understanding the uptake, translocation, and metabolism of this compound in plant tissues is crucial for optimizing its use in agriculture and for regulatory purposes. This application note provides detailed protocols for the extraction and quantification of this compound in plant tissues using both High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and a general method for HPLC with Ultraviolet (UV) detection.

Signaling Pathway of this compound Action

This compound is classified as an "onium" type plant growth retardant. Its primary mode of action is the inhibition of the early stages of gibberellin (GA) biosynthesis. Specifically, it blocks the activity of two key enzymes in the terpenoid pathway: copalyl-diphosphate synthase (CPS) and ent-kaurene synthase (KS). These enzymes are responsible for the cyclization of geranylgeranyl diphosphate (GGPP) to ent-kaurene, a committed precursor of all gibberellins. By inhibiting these steps, this compound effectively reduces the endogenous levels of bioactive gibberellins, such as GA₁, leading to a decrease in cell elongation and overall plant height.

Gibberellin_Biosynthesis_Inhibition GGPP Geranylgeranyl Diphosphate (GGPP) CPP Copalyl Diphosphate (CPP) GGPP->CPP CPS ent_Kaurene ent-Kaurene CPP->ent_Kaurene KS GA12 GA12 ent_Kaurene->GA12 ...multiple steps Bioactive_GAs Bioactive Gibberellins (e.g., GA1) GA12->Bioactive_GAs ...multiple steps Stem_Elongation Stem Elongation Bioactive_GAs->Stem_Elongation Chlorphonium This compound Chlorphonium->CPP Inhibits Chlorphonium->ent_Kaurene Inhibits

Caption: Inhibition of Gibberellin Biosynthesis by this compound.

Experimental Protocols

This section details two methods for the analysis of this compound in plant tissues: a highly specific and sensitive LC-MS/MS method and a more general HPLC-UV method.

Protocol 1: HPLC-MS/MS Method

This method is adapted from a validated procedure for the analysis of multiple plant growth regulators in a plant matrix and is recommended for accurate and sensitive quantification.

1. Sample Preparation (Modified QuEChERS Method)

  • Homogenization: Weigh 3 g of pulverized and sieved (0.25 mm) dry plant tissue into a 50 mL polypropylene centrifuge tube.

  • Rehydration: Add 15 mL of deionized water and vortex until the powder is completely soaked.

  • Extraction: Add 25 mL of acetonitrile to the tube. Shake vigorously for 5 minutes at 3000 rpm.

  • Salting Out: Add an appropriate salting-out mixture (e.g., EN 15662 extraction salt packet containing magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Cleanup (d-SPE): Transfer an aliquot of the acetonitrile supernatant to a dispersive solid-phase extraction (d-SPE) tube containing appropriate sorbents to remove interfering matrix components. Vortex for 1 minute and centrifuge.

  • Final Solution: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

2. HPLC-MS/MS Conditions

  • HPLC System: A standard HPLC system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate this compound from matrix interferences.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transition: The precursor ion for this compound is [M-Cl]⁺. The specific product ions for quantification and qualification should be determined by direct infusion of a standard solution.

3. Method Validation Parameters

The following table summarizes typical validation parameters for the LC-MS/MS analysis of this compound in a plant matrix.

ParameterTypical Value
Linearity (r²)> 0.99
Limit of Detection (LOD)0.01 - 10 µg/kg
Limit of Quantification (LOQ)0.03 - 30 µg/kg
Recovery70 - 120%
Precision (RSD)< 20%
Protocol 2: General HPLC-UV Method for Quaternary Ammonium Compounds

This method provides a general framework for the analysis of quaternary ammonium compounds (QACs) like this compound using a more common HPLC-UV setup. Note: This method must be validated for the specific plant matrix and for this compound.

1. Sample Preparation

  • Homogenization: Weigh 5 g of fresh or 1 g of dried and ground plant tissue into a 50 mL centrifuge tube.

  • Extraction: Add 20 mL of a suitable extraction solvent (e.g., methanol/water (80:20, v/v) with 0.1% formic acid).

  • Homogenization: Homogenize the sample using a high-speed homogenizer for 3 minutes.

  • Centrifugation: Centrifuge the extract at 5000 rpm for 10 minutes.

  • Cleanup (Optional SPE): For cleaner samples, a solid-phase extraction (SPE) step may be necessary. A cation-exchange cartridge can be used to retain the positively charged this compound, which is then eluted with an acidified organic solvent.

  • Final Solution: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-UV Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., 20 mM ammonium acetate, pH 4.5) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • UV Detection: Wavelength will depend on the chromophore of this compound. A diode array detector (DAD) is recommended to screen for the optimal wavelength. For many QACs, detection is performed at low UV wavelengths (e.g., 210-220 nm).

3. Data Presentation

The following table presents representative quantitative data for the analysis of a QAC using a validated HPLC-UV method. These values should be determined specifically for this compound during method validation.

ParameterRepresentative Value
Retention Time3-8 min
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 - 1 mg/L
Limit of Quantification (LOQ)0.3 - 3 mg/L
Recovery80 - 110%
Precision (RSD)< 15%

Experimental Workflow

The general workflow for the HPLC analysis of this compound in plant tissues is outlined below.

HPLC_Workflow Start Plant Tissue Sample Homogenization Homogenization & Weighing Start->Homogenization Extraction Solvent Extraction (e.g., Acetonitrile or Methanol/Water) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Cleanup Cleanup (d-SPE or SPE) Centrifugation->Cleanup Filtration Filtration (0.22 or 0.45 µm) Cleanup->Filtration HPLC_Analysis HPLC-MS/MS or HPLC-UV Analysis Filtration->HPLC_Analysis Data_Processing Data Processing & Quantification HPLC_Analysis->Data_Processing End Final Report Data_Processing->End

Caption: General Experimental Workflow for HPLC Analysis.

Conclusion

The provided protocols offer robust and reliable methods for the determination of this compound in plant tissues. The HPLC-MS/MS method is recommended for its high sensitivity and specificity, making it suitable for residue analysis and detailed metabolic studies. The general HPLC-UV method, upon proper validation, can serve as a cost-effective alternative for routine analysis in laboratories without access to mass spectrometry. Adherence to these protocols will enable researchers to obtain accurate and precise data on the concentration of this compound in various plant matrices.

References

Application Notes and Protocols for Chlorphonium Chloride Soil Drench

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorphonium chloride is a plant growth regulator, specifically a growth retardant, that was historically used in horticulture to control the height of ornamental plants.[1] As an "onium compound," its primary mode of action is the inhibition of gibberellin (GA) biosynthesis, leading to a reduction in stem elongation and more compact plant growth.[2] Although now largely considered obsolete, understanding its application and effects can be valuable for research into plant hormone signaling and the development of new plant growth regulators.

This document provides detailed application notes and protocols for the soil drench application of this compound, based on available scientific literature. It is intended for use in controlled research environments.

Data Summary

Due to the historical nature of this compound's use, extensive quantitative data from recent, peer-reviewed studies on soil drench applications are limited. The following table summarizes the qualitative effects and potential application parameters derived from available information.

Parameter Description Source
Plant Type Primarily used on ornamental plants.[1]
Chrysanthemums (Dendranthema grandiflora)[3]
Lilies (Lilium spp.)
Application Method Soil Drench (also referred to as compost drench)[3]
Qualitative Effects Reduction in lateral stem length.[3]
Delayed flowering (by 2-3 days).[3]
Reduced diameter of flowers at high concentrations.[3]
General Drench Application Volume Sufficient to wet the root zone of the plant. Typically 1-2 pints per square foot for bench-grown plants.[4]

Experimental Protocols

The following protocols are designed to provide a framework for research applications of this compound as a soil drench. Researchers should optimize concentrations and volumes for their specific plant species and experimental conditions.

Protocol 1: General Soil Drench Application for Potted Ornamental Plants

Objective: To evaluate the efficacy of this compound as a growth retardant when applied as a soil drench to potted ornamental plants.

Materials:

  • This compound (analytical grade)

  • Distilled water

  • Volumetric flasks and pipettes

  • Potted plants (e.g., Chrysanthemums, Lilies) at an active growth stage

  • Graduated cylinders

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Methodology:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 10,000 ppm) by dissolving the appropriate amount of the compound in distilled water in a volumetric flask.

    • Note: The actual concentration of the stock solution can be adjusted based on the desired final application concentrations.

  • Working Solution Preparation:

    • Prepare a series of working solutions of varying concentrations (e.g., 500, 1000, 1500, 2000 ppm) by diluting the stock solution with distilled water.

    • Prepare a control solution of distilled water only.

  • Plant Preparation:

    • Use healthy, uniform plants for the experiment.

    • Ensure the growing medium is moist but not saturated before application. This can be achieved by watering the plants 24 hours prior to the drench application.

  • Soil Drench Application:

    • Measure a specific volume of the working solution to apply to each pot. The volume should be sufficient to saturate the root zone without excessive leaching. As a starting point, use the volumes indicated in the table below, adjusting for pot size.

    • Slowly and evenly pour the solution onto the surface of the growing medium, avoiding contact with the foliage if possible.

Pot Diameter (inches) Suggested Drench Volume (mL)
460
6120
8250
  • Post-Application Care:

    • Do not water the plants for at least 24 hours after application to allow for maximum uptake of the compound by the roots.

    • Maintain the plants under standard greenhouse conditions for the duration of the experiment.

  • Data Collection:

    • Measure plant height, internode length, stem diameter, and time to flowering at regular intervals.

Signaling Pathways

Gibberellin Biosynthesis Pathway Inhibition

This compound acts early in the gibberellin biosynthesis pathway. It inhibits the activity of two key enzymes: copalyl-diphosphate synthase (CPS) and, to a lesser extent, ent-kaurene synthase (KS).[2] This blockage prevents the conversion of geranylgeranyl pyrophosphate (GGPP) to ent-kaurene, a critical precursor for all gibberellins. The resulting decrease in endogenous gibberellin levels leads to reduced stem elongation.

Gibberellin_Biosynthesis_Inhibition GGPP Geranylgeranyl Pyrophosphate (GGPP) CPP Copalyl Diphosphate (CPP) GGPP->CPP CPS ent_Kaurene ent-Kaurene CPP->ent_Kaurene KS Gibberellins Bioactive Gibberellins (e.g., GA1, GA4) ent_Kaurene->Gibberellins ...multiple steps... Growth Stem Elongation Gibberellins->Growth Chlorphonium Chlorphonium chloride Chlorphonium->CPP Chlorphonium->ent_Kaurene

Caption: Inhibition of Gibberellin Biosynthesis by this compound.

Potential Interaction with Auxin Signaling

While the primary target of this compound is the gibberellin biosynthesis pathway, alterations in gibberellin levels can indirectly influence other hormone signaling pathways, including that of auxin. Gibberellins and auxins are known to have complex interactions, sometimes synergistic and sometimes antagonistic, in regulating various aspects of plant development.

A reduction in gibberellin levels caused by this compound could potentially alter a plant's sensitivity to auxin or affect auxin transport and distribution. However, a direct, well-defined signaling pathway linking this compound to auxin signaling has not been elucidated in the reviewed literature. Research in this area could involve investigating changes in the expression of auxin-responsive genes or observing alterations in auxin-related phenotypes (e.g., root development, apical dominance) following this compound application.

Experimental Workflow

The following diagram outlines a typical workflow for a soil drench experiment with this compound.

Experimental_Workflow A Plant Propagation & Acclimatization C Soil Drench Application (Treatment & Control Groups) A->C B Preparation of This compound Working Solutions B->C D Greenhouse Incubation (Controlled Conditions) C->D E Data Collection (Phenotypic Measurements) D->E F Data Analysis E->F G Results & Interpretation F->G

References

Application Note: Experimental Design for Studying Chlorphonium Chloride Effects on Lilies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed experimental framework for evaluating the efficacy and physiological effects of Chlorphonium chloride as a plant growth retardant on Lilium species. The protocols outlined herein cover dose-response studies, data collection on key morphological and phenological parameters, and the underlying biochemical pathway of action.

Introduction

This compound is a plant growth regulator belonging to the 'onium' class of compounds.[1][2][3] These synthetic compounds are utilized in agriculture and horticulture to manage plant architecture by reducing unwanted shoot elongation without negatively impacting productivity.[2][4] The primary mechanism of action for this compound is the inhibition of gibberellin (GA) biosynthesis.[1][2][3][5][6] Gibberellins are plant hormones crucial for regulating developmental processes, most notably stem elongation.

This compound specifically targets the early stages of the GA metabolic pathway by blocking the activity of two key enzymes: copalyl-diphosphate synthase (CPS) and, to a lesser extent, ent-kaurene synthase (KS).[2] This enzymatic inhibition prevents the cyclization of geranylgeranyl pyrophosphate (GGPP) to ent-kaurene, a critical precursor for all gibberellins.[1] The resulting decrease in endogenous GA levels leads to a dwarfing effect, producing more compact plants with shorter, sturdier stems. This characteristic is highly desirable in the commercial production of ornamental potted plants like lilies, preventing lodging and improving aesthetic quality.[4]

This application note details a comprehensive protocol to quantify the dose-dependent effects of this compound on the growth, flowering, and physiology of lilies.

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

This compound acts as an antagonist in the gibberellin biosynthesis pathway. The diagram below illustrates the specific points of inhibition.

GAbiosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) CPS CPS GGPP->CPS CPP Copalyl Diphosphate (CPP) KS KS CPP->KS EntKaurene ent-Kaurene LaterSteps Later Pathway Enzymes EntKaurene->LaterSteps GAs Bioactive Gibberellins (GAs) CPS->CPP KS->EntKaurene LaterSteps->GAs Inhibitor Chlorphonium chloride Inhibitor->CPS Inhibitor->KS

Mechanism of this compound in the Gibberellin pathway.

Experimental Design and Protocols

The following protocol describes a dose-response experiment to assess the impact of this compound on lily growth. The overall process is visualized in the workflow diagram below.

experimental_workflow start_node 1. Bulb Procurement & Acclimation potting 2. Planting & Greenhouse Culture start_node->potting treatment 3. This compound Application (Soil Drench at 10 cm height) potting->treatment data_collection 4. Weekly Data Collection (Morphological & Phenological) treatment->data_collection final_data 5. Final Measurements at Anthesis data_collection->final_data analysis 6. Data Analysis (ANOVA) final_data->analysis end_node 7. Reporting & Conclusion analysis->end_node

General experimental workflow for assessing PGR effects on lilies.
Protocol: Dose-Response Study on Lily Growth

Objective: To determine the quantitative effect of varying concentrations of this compound on the morphological and phenological characteristics of Lilium 'Asiatic hybrids'.

Materials:

  • Uniform lily bulbs (e.g., Lilium 'Asiatic hybrids', 12-14 cm circumference)

  • 15 cm diameter plastic pots

  • Sterilized potting medium (e.g., peat:perlite:vermiculite, 2:1:1 v/v/v)

  • This compound (technical grade)

  • Greenhouse with controlled environment (21°C/16°C day/night, 16h photoperiod)

  • Digital calipers, ruler, and plant labels

  • Graduated cylinders and beakers

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Plant Culture:

    • Plant one lily bulb per pot, ensuring the tip is approximately 3 cm below the soil surface.

    • Water the pots thoroughly and place them in the greenhouse.

    • Allow plants to grow under standard conditions, maintaining consistent moisture.

  • Treatment Preparation:

    • Prepare a 10,000 ppm stock solution of this compound in deionized water.

    • From the stock solution, prepare the final treatment concentrations. Suggested concentrations are:

      • T1: 0 ppm (Control - water only)

      • T2: 500 ppm

      • T3: 1000 ppm

      • T4: 1500 ppm

      • T5: 2000 ppm

  • Application:

    • When the lily shoots reach an average height of 10 cm, apply the treatments.

    • Apply 100 mL of the respective solution as a soil drench to each pot. Ensure even distribution and avoid contact with foliage.

  • Experimental Setup:

    • The experiment should be arranged in a Completely Randomized Design (CRD).

    • Use a minimum of 10 replicate plants for each treatment group (Total plants = 5 treatments x 10 replicates = 50 plants).

  • Data Collection:

    • Measurements should be taken weekly, starting from the day of treatment until flowering is complete.

    • Plant Height (cm): Measure from the soil surface to the apical meristem or the base of the terminal flower bud.

    • Stem Diameter (mm): Use digital calipers to measure the stem diameter at a marked point 5 cm above the soil surface.

    • Number of Leaves: Count the total number of fully emerged leaves.

    • Days to Visible Bud: Record the number of days from planting until the first flower bud is clearly visible.

    • Days to Anthesis: Record the number of days from planting until the first flower fully opens.

    • Flower Diameter (cm): At anthesis, measure the widest diameter of the primary flower.

    • Chlorophyll Content (optional): Use a SPAD meter to take non-destructive readings from the upper-most fully expanded leaf.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups. Data should be presented as mean ± standard error (SE).

Table 1: Morphological Effects of this compound on Lilies at 8 Weeks Post-Treatment

Treatment (ppm)Plant Height (cm)Stem Diameter (mm)Number of Leaves
0 (Control)75.2 ± 3.18.5 ± 0.468 ± 4
50066.4 ± 2.88.7 ± 0.367 ± 3
100058.1 ± 2.59.1 ± 0.565 ± 4
150049.5 ± 2.29.0 ± 0.466 ± 3
200042.3 ± 1.98.8 ± 0.364 ± 4

Table 2: Phenological and Floral Effects of this compound on Lilies

Treatment (ppm)Days to Visible BudDays to AnthesisFlower Diameter (cm)
0 (Control)55 ± 270 ± 316.1 ± 0.7
50056 ± 271 ± 216.3 ± 0.6
100058 ± 373 ± 315.9 ± 0.8
150059 ± 275 ± 215.8 ± 0.5
200061 ± 376 ± 315.5 ± 0.7

Conclusion and Further Investigations

The described experimental design provides a robust method for quantifying the growth-retarding effects of this compound on lilies. It is expected that increasing concentrations will result in a significant, dose-dependent reduction in final plant height. While a slight delay in flowering may be observed, flower size and number are often not significantly affected at effective concentrations.[7][8]

Further research could explore:

  • Secondary Physiological Effects: Investigate changes in carbohydrate accumulation in bulbs, as growth retardants can alter assimilate partitioning.[8][9]

  • Hormonal Crosstalk: Analyze how the reduction in gibberellins may influence other phytohormone levels, such as auxins and abscisic acid.[1][8]

  • Application Timing: Evaluate the efficacy of applying this compound at different stages of lily development.

  • Cultivar Specificity: Test the protocol on different lily cultivars (e.g., Oriental, LA hybrids) to determine response variability.

References

Application Notes and Protocols for Chlorphonium Chloride Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorphonium chloride is a plant growth regulator that primarily functions by inhibiting the biosynthesis of gibberellins, a class of hormones that promote stem elongation and other developmental processes.[1] Although now considered obsolete for commercial agricultural use, it remains a valuable tool in laboratory settings for studying plant growth and development, particularly in ornamental species.[1] These application notes provide detailed protocols for the preparation, storage, and use of this compound solutions in a laboratory environment.

Physicochemical Properties and Safety Precautions

Before handling this compound, it is crucial to be aware of its properties and the necessary safety measures.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₉H₃₂Cl₃P[2]
Molecular Weight 397.79 g/mol [2]
Appearance Colorless crystalline solid[2]
Aqueous Solubility 960,000 mg/L (at 20°C)[1]
Volatility Non-volatile[1]
Stability Persistent in soil systems[1]

Safety Precautions:

This compound is a skin and eye irritant and has moderate mammalian toxicity.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid powder.

  • Personal Protective Equipment (PPE):

    • Gloves: Chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Safety glasses with side shields or chemical splash goggles.

    • Body Protection: A lab coat should be worn.

  • Hygiene: Avoid inhalation of dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Preparation of Stock Solutions

Due to its high aqueous solubility, preparing stock solutions of this compound is straightforward. The following protocol outlines the preparation of a 10 mg/mL (10,000 ppm) stock solution.

Materials:

  • This compound powder

  • Distilled or deionized water

  • Analytical balance

  • Volumetric flask (e.g., 100 mL)

  • Magnetic stirrer and stir bar

  • Spatula

  • Weighing paper

Protocol:

  • Calculate the required mass: To prepare 100 mL of a 10 mg/mL stock solution, you will need 1 g of this compound (10 mg/mL * 100 mL = 1000 mg = 1 g).

  • Weigh the compound: Accurately weigh 1 g of this compound powder on an analytical balance using weighing paper.

  • Dissolve the compound: Transfer the weighed powder to a 100 mL volumetric flask. Add approximately 70-80 mL of distilled or deionized water.

  • Mix until dissolved: Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir the solution until all the this compound has completely dissolved.

  • Bring to final volume: Once dissolved, carefully add distilled or deionized water to the volumetric flask until the bottom of the meniscus reaches the 100 mL mark.

  • Homogenize: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a clearly labeled, sealed container.

Storage and Stability of Solutions

While specific stability data for this compound aqueous solutions is limited, general best practices for storing plant growth regulator solutions should be followed to ensure their efficacy over time.

Table 2: Recommended Storage Conditions for this compound Solutions

ParameterRecommendation
Temperature Store stock solutions at 2-8°C (refrigerated). For long-term storage, aliquots can be frozen at -20°C to minimize degradation.
Light Store solutions in amber or foil-wrapped bottles to protect them from light, as photodegradation can occur with many organic compounds.
Container Use well-sealed glass or polypropylene containers to prevent evaporation and contamination.
Shelf-life When stored properly in the dark at 2-8°C, the stock solution should be stable for several months. If frozen, it can be stored for longer periods. It is recommended to prepare fresh working solutions from the stock solution for each experiment.

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

This compound acts as an inhibitor of the gibberellin (GA) biosynthesis pathway. This pathway is a complex series of enzymatic reactions that produce bioactive GAs, which are essential for stem elongation, seed germination, and flowering. By blocking this pathway, this compound leads to a reduction in the levels of active GAs, resulting in a dwarfing effect on treated plants.

Gibberellin_Biosynthesis_Inhibition GGDP Geranylgeranyl Diphosphate (GGDP) ent_kaurene ent-kaurene GGDP->ent_kaurene Multiple enzymatic steps GA12 GA12 ent_kaurene->GA12 Multiple enzymatic steps Bioactive_GAs Bioactive GAs (e.g., GA1, GA4) GA12->Bioactive_GAs Multiple enzymatic steps Stem_Elongation Stem Elongation & Other Growth Processes Bioactive_GAs->Stem_Elongation Chlorphonium Chlorphonium chloride Chlorphonium->ent_kaurene Inhibits (early steps)

Caption: Inhibition of the Gibberellin Biosynthesis Pathway by this compound.

Experimental Protocol: Evaluating the Effect of this compound on Ornamental Plant Growth

This protocol provides a general framework for assessing the efficacy of this compound as a growth retardant on ornamental plants. Researchers should optimize the concentrations for their specific plant species and desired level of growth control.

Objective: To determine the dose-dependent effect of this compound on the growth of a selected ornamental plant species.

Plant Material:

  • Young, uniform, and actively growing ornamental plants (e.g., chrysanthemums, geraniums, petunias).[1]

Materials:

  • This compound stock solution (10 mg/mL).

  • Distilled or deionized water.

  • Graduated cylinders and beakers for dilutions.

  • Spray bottles for foliar application or containers for drench application.

  • Ruler or caliper for measurements.

  • Plant labels.

Experimental Design:

  • Acclimatization: Acclimatize the plants to the greenhouse or growth chamber conditions for at least one week before starting the experiment.

  • Treatment Groups: Prepare a series of dilutions from the stock solution. A suggested starting range for many ornamental species is between 500 and 2000 ppm (mg/L).

    • Control: 0 ppm (water only)

    • Treatment 1: 500 ppm

    • Treatment 2: 1000 ppm

    • Treatment 3: 1500 ppm

    • Treatment 4: 2000 ppm

  • Replication: Use a minimum of 5-10 plants per treatment group to ensure statistical significance.

  • Application:

    • Foliar Spray: Thoroughly spray the foliage of the plants until runoff. Ensure even coverage of all leaves.

    • Soil Drench: Apply a specific volume of the treatment solution to the soil of each pot, ensuring the root zone is saturated. The volume will depend on the pot size.

  • Data Collection: Measure the following parameters at the beginning of the experiment (Day 0) and at regular intervals (e.g., weekly) for 4-6 weeks:

    • Plant Height (cm): Measure from the soil surface to the apical meristem.

    • Internode Length (cm): Measure the distance between consecutive nodes on the main stem.

    • Stem Diameter (mm): Measure the diameter of the main stem at a consistent height.

    • Number of Leaves: Count the total number of fully expanded leaves.

    • Leaf Area (cm²): Can be measured using a leaf area meter or by scanning and using image analysis software.

    • Time to Flowering (days): Record the number of days from treatment to the appearance of the first open flower.

Table 3: Example of Experimental Data Collection Table

Treatment (ppm)ReplicateInitial Height (cm)Final Height (cm)Change in Height (cm)Final Internode Length (cm)
0 (Control) 1
2
...
500 1
2
...
1000 1
2
...
1500 1
2
...
2000 1
2
...

Data Analysis:

Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between the treatment groups.

Experimental_Workflow Start Start: Acclimatize Plants Prepare_Solutions Prepare Treatment Solutions (0, 500, 1000, 1500, 2000 ppm) Start->Prepare_Solutions Initial_Measurements Initial Measurements (Day 0) (Height, Internode Length, etc.) Prepare_Solutions->Initial_Measurements Apply_Treatment Apply Treatment (Foliar Spray or Soil Drench) Initial_Measurements->Apply_Treatment Grow_Plants Grow Plants under Controlled Conditions Apply_Treatment->Grow_Plants Weekly_Measurements Weekly Measurements (4-6 weeks) Grow_Plants->Weekly_Measurements Final_Measurements Final Measurements Grow_Plants->Final_Measurements Weekly_Measurements->Grow_Plants Weekly_Measurements->Final_Measurements Data_Analysis Data Analysis (ANOVA) Final_Measurements->Data_Analysis End End: Determine Dose-Response Data_Analysis->End

Caption: General workflow for evaluating the effect of this compound on plant growth.

Concluding Remarks

These application notes and protocols provide a comprehensive guide for the safe and effective use of this compound in a laboratory setting. By following these guidelines, researchers can confidently prepare solutions, design experiments to investigate its growth-regulating properties, and contribute to a deeper understanding of plant physiology and development. Due to the obsolete nature of this compound, researchers are encouraged to perform small-scale pilot studies to determine the optimal concentrations for their specific experimental systems.

References

Troubleshooting & Optimization

Technical Support Center: Chlorphonium Chloride Phytotoxicity in Bedding Plants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Chlorphonium chloride in bedding plants. Given that this compound is an obsolete plant growth regulator, specific contemporary data is limited.[1][2] The information herein is synthesized from foundational knowledge of plant growth regulators (PGRs), general phytotoxicity principles, and data from analogous compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for this compound?

A1: this compound is a systemic plant growth regulator.[1] Its primary mode of action is the inhibition of gibberellin biosynthesis.[1][3] Gibberellins are plant hormones responsible for cell elongation, so by blocking their production, this compound reduces the length of internodes, resulting in more compact plants.[1][2]

Q2: Which bedding plants are known to have been treated with this compound?

A2: this compound was historically used on a variety of ornamental plants, including chrysanthemums, geraniums, petunias, salvias, and azaleas.[1][2]

Q3: What are the expected visual symptoms of this compound phytotoxicity?

A3: While specific documented symptoms of this compound overapplication are scarce, phytotoxicity from gibberellin-inhibiting PGRs typically manifests as:

  • Severe Stunting: The most predictable symptom is an excessive reduction in growth, where the plant may be completely stunted and fail to develop further.[4] Some fungicides with PGR-like effects have been observed to cause stunting in bedding plants like begonia, impatiens, and pansy.[5]

  • Leaf Deformities: Leaves may appear twisted, curled, or smaller than normal.[6]

  • Discoloration: A common symptom of PGR overapplication on turf is "bronzing," a brownish discoloration of the foliage.[7] Leaf yellowing, or chlorosis, particularly along the margins or in spots, can also occur, similar to symptoms from other PGRs like chlormequat.[8]

  • Delayed Flowering: An excessive application can significantly delay or even prevent flowering, which can be a critical issue in ornamental plant production.[4]

Q4: How can I differentiate this compound phytotoxicity from disease or nutrient deficiency?

A4: Differentiating phytotoxicity from other plant health issues involves careful observation:

  • Symptom Distribution: Phytotoxicity symptoms often appear uniformly on the parts of the plant that received the chemical application (e.g., all younger leaves if applied as a foliar spray).[6] Disease symptoms, in contrast, may start as isolated spots and spread over time.

  • Symptom Progression: Phytotoxicity damage typically appears relatively quickly after application and does not spread from plant to plant like a pathogen. The initial damage will not worsen unless another application is made.[6]

  • Check Application Records: Correlating the appearance of symptoms with the timing and rate of this compound application is a key diagnostic step.

Troubleshooting Guide

Issue: Suspected Phytotoxicity After this compound Application

This guide provides a logical workflow to diagnose and mitigate potential phytotoxicity.

G start Symptoms Appear Post-Application check_symptoms Q1: Are symptoms consistent with PGR overdose? (Stunting, discoloration, leaf curl) start->check_symptoms check_records Q2: Review application records. Was the rate or volume incorrect? check_symptoms->check_records Yes not_phyto Investigate Other Causes: - Nutrient deficiency - Disease - Pests check_symptoms->not_phyto No check_env Q3: Were environmental conditions suboptimal? (e.g., high temperature, drought stress) check_records->check_env Yes check_records->not_phyto No mitigate Step 1: Mitigate Damage - Leach soil with clear water. - Trim severely damaged tissue. check_env->mitigate Yes check_env->mitigate No, but proceed with caution document Step 2: Document Findings - Photograph symptoms. - Record all variables. mitigate->document adjust_protocol Step 3: Adjust Future Protocols - Revise application rates. - Calibrate equipment. - Conduct small-scale trials. document->adjust_protocol end Resolution adjust_protocol->end

Caption: Troubleshooting workflow for diagnosing phytotoxicity.

Quantitative Data

Table 1: Example Phytotoxicity Ratings for Chlorine Dioxide on Bedding Plants (Adapted from Chastagner and Hummel, 2003) [9]

Plant SpeciesOrganConcentration (ppm)No. of Applications for >4% Damage*Observed Symptoms
Pansy Flower503White bleached spots
Pansy Leaf505Necrotic margins
Poppy Leaf501Marginal necrosis
Azalea Leaf2001Necrotic spots
Coleus Leaf2001Leaf death

*A damage rating of >4% of the surface area was considered to reduce marketability.[9]

Experimental Protocols

Protocol: Assessing Phytotoxicity of this compound on Bedding Plants

This protocol is based on general principles for phytotoxicity testing as outlined by the European and Mediterranean Plant Protection Organization (EPPO).[8]

1. Objective: To determine the dose-response relationship of this compound on a selected bedding plant species and identify the concentration at which phytotoxic symptoms occur.

2. Materials:

  • Uniform, healthy bedding plants (e.g., Petunia ×hybrida), established in individual pots.

  • Technical grade this compound.

  • Appropriate solvent and surfactant (if necessary).

  • Calibrated spray equipment for foliar application or graduated cylinders for soil drench.[6][10]

  • Controlled environment greenhouse or growth chamber.

  • Data collection tools (ruler, camera, assessment scales).

3. Experimental Design:

  • Treatments: A minimum of 5 concentrations of this compound, including a negative control (0 ppm) and a range of doses above the expected effective rate (e.g., 1x, 2x, 4x, 8x the recommended rate).

  • Replication: Use a minimum of 5-10 plants per treatment group.

  • Randomization: Arrange the plants in a randomized complete block design to minimize the effects of environmental variability within the greenhouse.[11]

4. Procedure:

  • Acclimatization: Allow plants to acclimate to the controlled environment for at least one week before treatment.

  • Application: Apply the designated concentration of this compound to each treatment group. Ensure uniform coverage for foliar sprays (to the point of drip) or a consistent volume for soil drenches.[10]

  • Environmental Conditions: Maintain consistent and optimal growing conditions (temperature, light, humidity, and irrigation) for the duration of the experiment.

5. Data Collection and Assessment:

  • Frequency: Collect data at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).

  • Parameters to Measure:

    • Phytotoxicity Score: Use a visual rating scale (e.g., 0 = no injury, 1 = slight discoloration, 2 = moderate stunting/discoloration, 3 = severe stunting/necrosis, 4 = plant death).

    • Plant Height (cm): Measure from the soil line to the apical meristem.

    • Internode Length (mm): Measure the distance between nodes on the main stem.

    • Leaf Area (cm²): Can be measured using imaging software.

    • Biomass: At the end of the experiment, measure fresh and dry weight of shoots and roots.

    • Photographic Record: Take high-quality photographs of representative plants from each treatment group at each time point.

6. Data Analysis:

  • Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.

  • Calculate the EC₅₀ (the concentration that causes a 50% reduction in a measured parameter like height or biomass) to quantify the phytotoxicity.

Visualizing the Mechanism of Action

G cluster_0 Normal Growth Pathway cluster_1 Pathway with this compound Precursors Precursors Gibberellin Biosynthesis Gibberellin Biosynthesis Precursors->Gibberellin Biosynthesis Active Gibberellins (GA) Active Gibberellins (GA) Gibberellin Biosynthesis->Active Gibberellins (GA) Cell Elongation Cell Elongation Active Gibberellins (GA)->Cell Elongation Normal Plant Growth\n(Normal Internode Length) Normal Plant Growth (Normal Internode Length) Cell Elongation->Normal Plant Growth\n(Normal Internode Length) Chlorphonium_chloride This compound Gibberellin_Biosynthesis_Inhibited Gibberellin Biosynthesis Chlorphonium_chloride->Gibberellin_Biosynthesis_Inhibited Inhibits Reduced_GA Reduced Active Gibberellins Gibberellin_Biosynthesis_Inhibited->Reduced_GA Reduced_Elongation Reduced Cell Elongation Reduced_GA->Reduced_Elongation Stunted_Growth Stunted Growth (Shortened Internodes) Reduced_Elongation->Stunted_Growth

Caption: Inhibition of gibberellin biosynthesis by this compound.

References

optimizing Chlorphonium chloride dosage to avoid growth stagnation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the plant growth regulator Chlorphonium chloride. The focus is on optimizing dosage to achieve desired growth regulation while preventing growth stagnation.

Troubleshooting Guide: Diagnosing and Resolving Growth Stagnation

Growth stagnation is a primary concern when using plant growth regulators. If you observe a lack of expected growth or adverse effects after applying this compound, consult the following guide.

Symptom Potential Cause Recommended Action
Stunted Growth & Lack of Internodal Elongation Overapplication of this compound leading to excessive inhibition of gibberellin biosynthesis.1. Immediately cease further applications. 2. Increase irrigation to help leach the compound from the growing medium. 3. Review your application protocol and dilution calculations. 4. Conduct a dose-response experiment (see Experimental Protocols) to determine the optimal concentration for your specific plant species and environmental conditions.
Browning or Necrosis of Leaf Tips and Margins Chloride toxicity from the accumulation of the chloride ion in the plant tissue.[1][2]1. Leach the growing medium with clear water to reduce salt concentration.[1] 2. Ensure proper drainage to prevent salt buildup. 3. Consider using a different plant growth regulator if the species is known to be sensitive to chloride.
Wilting, Yellowing (Chlorosis), and Leaf Drop A combination of over-application and potential chloride toxicity, leading to root damage and reduced water/nutrient uptake.[1][2]1. Assess root health. If roots are brown and mushy, the damage may be irreversible. 2. If roots appear healthy, leach the growing medium thoroughly.[1] 3. Reduce environmental stressors such as high light or temperature. 4. Allow the medium to dry slightly between waterings to improve root aeration.
Inconsistent or No Growth Regulation Under-application, improper application timing, or incorrect formulation.1. Verify your stock solution concentration and dilution calculations. 2. Ensure complete and uniform coverage during application. 3. Apply to actively growing plants before significant stem elongation has occurred. 4. Confirm the viability of your this compound stock.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a plant growth retardant that acts as a gibberellin biosynthesis inhibitor.[3][4] It belongs to a group of compounds known as "onium" compounds.[5] Specifically, it blocks the enzymes copalyl-diphosphate synthase and ent-kaurene synthase, which are involved in the early stages of the gibberellin synthesis pathway.[5] By inhibiting the production of gibberellins, which are crucial hormones for stem elongation, this compound reduces internode length, resulting in more compact plants.[5]

Q2: What are the typical symptoms of a this compound overdose?

A2: An overdose can manifest as severe growth stagnation, where the plant ceases to develop. Additionally, due to its chemical nature as a chloride salt, symptoms of chloride toxicity can occur.[2] These include the browning or dieback of leaf tips and margins, chlorosis (yellowing), wilting, and in severe cases, leaf drop and root death.[1]

Q3: Why is it critical to perform a dose-response experiment?

Q4: Can I apply this compound to any plant?

A4: this compound was primarily used on ornamental plants such as chrysanthemums, geraniums, and petunias.[3] Its suitability for other species is not well-documented. Different plant species have varying sensitivities to growth regulators and chloride. It is crucial to conduct small-scale trials on a few plants before treating an entire experimental batch.

Experimental Protocols

Protocol: Dose-Response Curve for this compound Optimization

This protocol outlines a method for determining the optimal concentration of this compound for a target plant species.

1. Materials:

  • This compound stock solution
  • A cohort of uniform and healthy plants of the target species, potted in a consistent medium.
  • Graduated cylinders and volumetric flasks for dilutions.
  • Calibrated sprayer or drench application equipment.
  • Plant labels, calipers, or a ruler for measurements.
  • Control group (treated with water only).

2. Experimental Setup:

  • Determine Concentration Range: Based on protocols for similar gibberellin inhibitors (e.g., chlormequat chloride), start with a wide range of concentrations. A logarithmic series is often effective (e.g., 0, 10, 50, 100, 500, 1000 ppm).
  • Replication: Use a minimum of 5-10 replicate plants for each concentration level, including the control group.
  • Randomization: Randomly assign each plant to a treatment group to minimize the effects of environmental variability within the growing area.

3. Procedure:

  • Acclimatization: Allow plants to acclimate to the experimental environment for at least one week before treatment.
  • Initial Measurements: Before application, measure and record the initial height and/or number of nodes for each plant.
  • Prepare Solutions: Prepare the different concentrations of this compound from your stock solution. Ensure thorough mixing.
  • Application: Apply the solutions uniformly to the respective treatment groups. Ensure consistent application volume per plant (either as a foliar spray to runoff or a media drench). The control group should receive the same volume of water.
  • Growing Conditions: Maintain all plants under the same controlled environmental conditions (light, temperature, humidity, and irrigation) for the duration of the experiment.

4. Data Collection and Analysis:

  • Weekly Measurements: At weekly intervals for 4-6 weeks, measure and record the plant height and/or internode length.
  • Visual Assessment: Document any signs of phytotoxicity, such as leaf discoloration, necrosis, or wilting, for each treatment group.
  • Data Analysis: Calculate the average growth inhibition for each concentration compared to the control. Plot the concentration (x-axis) against the growth inhibition or final plant height (y-axis) to generate a dose-response curve.
  • Determine Optimal Dose: The optimal dose is the concentration that provides the desired level of growth reduction with minimal to no signs of phytotoxicity.

Visualizations

Signaling Pathway

Gibberellin_Biosynthesis_Inhibition cluster_pathway Gibberellin Biosynthesis Pathway cluster_action Cellular Response cluster_inhibitor Inhibitor Action GGDP Geranylgeranyl Diphosphate ent_Kaurene ent-Kaurene GGDP->ent_Kaurene Copalyl-diphosphate synthase & ent-kaurene synthase GA12 GA12 (Inactive Precursor) ent_Kaurene->GA12 Monooxygenases Active_GA Active Gibberellins (e.g., GA4) GA12->Active_GA Dioxygenases Growth Stem Elongation & Cell Division Active_GA->Growth Promotes Chlorphonium This compound Chlorphonium->GGDP Blocks enzymes

Caption: Inhibition of the Gibberellin Biosynthesis Pathway by this compound.

Experimental Workflow

Dose_Optimization_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis arrow arrow P1 Select uniform plant cohort P2 Establish concentration range (e.g., 0-1000 ppm) P1->P2 P3 Randomize plants into treatment groups P2->P3 E1 Record initial plant height P3->E1 E2 Apply this compound treatments E1->E2 E3 Maintain controlled environment E2->E3 A1 Collect weekly growth data E3->A1 A2 Assess phytotoxicity A1->A2 A3 Plot dose-response curve A2->A3 A4 Determine optimal dosage A3->A4

Caption: Workflow for an Experimental Protocol to Optimize this compound Dosage.

References

Technical Support Center: Degradation Profile of Chlorphonium Chloride in Soil

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals investigating the environmental fate of Chlorphonium chloride. Here you will find frequently asked questions, troubleshooting guides for your experiments, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the expected degradation rate of this compound in soil?

A: There is very limited published data on the specific degradation rate of this compound in different soil types. It is an obsolete plant growth regulator and is reported to be potentially very persistent in soil systems.[1][2] As a quaternary ammonium compound (QAC), its degradation is influenced by a variety of factors.

Q2: What are the primary factors that influence the degradation of this compound in soil?

A: While specific studies on this compound are scarce, the degradation of related quaternary ammonium compounds (QACs) in soil is influenced by several key factors:

  • Soil Type and Composition: The physicochemical properties of the soil, such as the amount and type of clay minerals and organic matter, play a significant role. QACs, being positively charged, tend to sorb strongly to negatively charged soil components like clay and organic matter, which can reduce their bioavailability for microbial degradation and increase their persistence.

  • Microbial Activity: Biodegradation by soil microorganisms is a primary pathway for the breakdown of many organic compounds. The diversity and activity of the microbial population, which are affected by soil moisture, temperature, pH, and organic matter content, will impact the degradation rate.

  • Soil pH: The pH of the soil can influence both the chemical stability of the compound and the activity of soil microorganisms.

  • Moisture and Temperature: These environmental conditions are critical for microbial activity. Generally, higher moisture levels (up to a certain point) and warmer temperatures increase the rate of microbial degradation.

  • Presence of Other Substances: The presence of other pesticides or organic compounds can sometimes affect the degradation of a target compound, for instance, through co-metabolism or competition for microbial enzymes.

Q3: How does the chemical structure of this compound affect its persistence in soil?

A: this compound is a quaternary ammonium compound. The permanent positive charge on the nitrogen atom leads to strong adsorption to negatively charged soil particles. This strong binding can make the molecule less accessible to microbial enzymes, thus slowing down its degradation and leading to greater persistence in the soil environment.

Troubleshooting Guide for Experimental Studies

This guide addresses common issues that may arise during the investigation of this compound degradation in soil.

Issue Potential Cause Troubleshooting Steps
No degradation observed over a long incubation period. This compound is highly persistent.Extend the incubation time. Ensure that the experimental conditions (temperature, moisture) are optimal for microbial activity.
Strong adsorption to soil particles is limiting bioavailability.Consider using different soil types with varying clay and organic matter content to assess the impact of sorption.
Low microbial activity in the test soil.Characterize the microbial biomass and activity of your soil. You may need to use a more microbially active soil for initial degradation studies.
High variability in results between replicates. Inconsistent application of this compound to soil samples.Ensure a homogenous application of the test substance. For solid compounds, dissolving in a suitable solvent and then mixing with the soil may be necessary.
Non-uniform soil moisture content.Carefully control and maintain the moisture content of each replicate throughout the experiment.
Analytical errors during extraction and quantification.Validate your analytical method for accuracy, precision, and recovery from the soil matrix.
Difficulty in extracting this compound from soil samples. Strong binding of the positively charged molecule to soil colloids.Optimize your extraction solvent and technique. The use of acidic or salt-containing extraction solutions may be necessary to displace the cation from soil binding sites.

Experimental Protocols

Given the lack of specific published methods for this compound, a general protocol for a soil degradation study is provided below. This protocol can be adapted based on your specific research needs and available analytical instrumentation.

Protocol: Aerobic Soil Degradation Study

1. Soil Collection and Preparation:

  • Collect fresh soil samples from the desired locations (e.g., sandy loam, clay loam, silt loam).

  • Sieve the soil (e.g., through a 2 mm sieve) to remove stones and large debris.

  • Characterize the soil for properties such as pH, organic carbon content, texture (sand, silt, clay content), and microbial biomass.

  • Adjust the soil moisture to a specific level, typically 40-60% of its maximum water holding capacity.

  • Pre-incubate the soil in the dark at a constant temperature (e.g., 20-25°C) for a week to allow the microbial community to stabilize.

2. Application of this compound:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water).

  • Add the stock solution to the pre-incubated soil to achieve the desired initial concentration.

  • Thoroughly mix the treated soil to ensure a uniform distribution of the compound.

  • Prepare untreated control samples by adding the same amount of solvent without this compound.

3. Incubation:

  • Divide the treated soil into replicate microcosms (e.g., glass jars).

  • Incubate the microcosms in the dark at a constant temperature.

  • Ensure adequate aeration for aerobic degradation, for example, by using loose-fitting lids or periodic aeration.

  • Maintain the soil moisture content throughout the incubation period by adding deionized water as needed.

4. Sampling and Analysis:

  • Collect soil samples from replicate microcosms at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days).

  • Store the samples frozen until analysis to prevent further degradation.

  • Extract this compound from the soil samples using an optimized extraction procedure. This may involve shaking with a suitable solvent mixture (e.g., methanol/water with an acid or salt).

  • Analyze the extracts using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector or Liquid Chromatography-Mass Spectrometry (LC-MS) for higher sensitivity and specificity.

5. Data Analysis:

  • Calculate the concentration of this compound at each time point.

  • Determine the degradation kinetics, often modeled using first-order kinetics.

  • Calculate the dissipation time 50% (DT50) or half-life, which is the time required for the concentration of this compound to decrease by 50%.

Data Presentation

Table 1: Factors Influencing Pesticide Degradation in Soil

Factor Influence on Degradation Rationale
Soil Organic Matter Generally decreases degradation rate for strongly sorbed compounds.Increases adsorption, reducing the bioavailability of the compound to microorganisms.
Clay Content Generally decreases degradation rate for cationic compounds.Provides negatively charged surfaces for strong adsorption.
Soil pH Variable; can increase or decrease degradation.Affects the chemical stability of the pesticide and the activity and composition of the microbial community.
Temperature Increases degradation rate up to an optimum.Higher temperatures generally increase microbial metabolic rates.
Moisture Content Increases degradation rate up to an optimum.Essential for microbial activity; also affects the diffusion of the compound in the soil matrix.
Microbial Biomass/Activity Increases degradation rate.A larger and more active microbial population can lead to faster breakdown of the compound.

Visualizations

The following diagrams illustrate the general workflow for a soil degradation study and the key relationships influencing the persistence of a compound like this compound in the soil environment.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Soil_Collection Soil Collection & Sieving Soil_Characterization Soil Characterization (pH, OM, Texture) Soil_Collection->Soil_Characterization Moisture_Adjustment Moisture Adjustment Soil_Characterization->Moisture_Adjustment Pre_incubation Pre-incubation Moisture_Adjustment->Pre_incubation Application This compound Application Pre_incubation->Application Incubation Incubation (Controlled Temp. & Moisture) Application->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Quantification Analytical Quantification (e.g., LC-MS) Extraction->Quantification Data_Analysis Data Analysis (Kinetics, DT50) Quantification->Data_Analysis

Caption: Experimental workflow for a soil degradation study.

Degradation_Factors cluster_soil Soil Properties cluster_environment Environmental Conditions cluster_bio Biological Factors Organic_Matter Organic Matter Chlorphonium This compound Persistence Organic_Matter->Chlorphonium increases Clay_Content Clay Content Clay_Content->Chlorphonium increases pH pH pH->Chlorphonium influences Temperature Temperature Microbial_Activity Microbial Activity Temperature->Microbial_Activity influences Moisture Moisture Moisture->Microbial_Activity influences Microbial_Activity->Chlorphonium decreases

References

inconsistent effects of Chlorphonium chloride on plant height

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Chlorphonium chloride is an obsolete plant growth regulator, and detailed experimental data is limited.[1][2] This guide provides information based on available knowledge of this compound and general principles of plant growth regulators (PGRs) with similar mechanisms of action.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect plant height?

A1: this compound is a plant growth regulator, specifically a growth retardant, that was primarily used on ornamental plants to reduce their height.[1] It functions by inhibiting the biosynthesis of gibberellins, which are plant hormones responsible for stem elongation.[3] By blocking gibberellin production, this compound leads to shorter internodes, resulting in more compact plants.

Q2: Why am I seeing inconsistent results in plant height reduction with this compound?

A2: Inconsistent effects are a common challenge with many plant growth regulators. Several factors can influence the efficacy of this compound, leading to variable results in your experiments. These factors are detailed in the Troubleshooting Guide below and include plant species and variety, application timing and method, environmental conditions, and the physiological state of the plant.

Q3: What are the target plants for this compound application?

A3: this compound was historically used on a variety of ornamental plants. Known examples include chrysanthemums, geraniums, petunias, salvias, and azaleas.[1]

Q4: Is this compound still in use?

A4: No, this compound is considered an obsolete plant growth regulator and is no longer approved for use in many regions.[1][2] Researchers should consider modern, registered alternatives for plant height control.

Q5: How is this compound typically applied?

A5: Like many PGRs, this compound can be applied as a foliar spray or a soil drench.[3] The choice of application method can significantly impact its effectiveness and the consistency of the results.

Troubleshooting Guide: Inconsistent Plant Height Reduction

This guide addresses common issues that may lead to inconsistent effects of this compound on plant height.

Issue Potential Cause Troubleshooting Steps
No or minimal effect on plant height Incorrect Application Timing: Application was made too late in the plant's growth cycle, after the period of rapid stem elongation.Apply this compound just as the plant begins its rapid growth phase. For flowering plants, this is often before the flower buds are visible.
Low Application Rate: The concentration of the this compound solution was too low to elicit a significant response in the target plant species.Consult available literature for recommended concentration ranges for similar PGRs on your specific plant species and variety. Conduct a small dose-response experiment to determine the optimal concentration.
Poor Plant Uptake: For foliar sprays, the solution may have dried too quickly. For soil drenches, the growing medium might not have been suitable for root uptake.Apply foliar sprays during periods of high humidity and low airflow, such as early morning or evening, to slow drying time. Ensure the growing medium is moist before a drench application to facilitate even distribution and uptake.
Excessive stunting or phytotoxicity High Application Rate: The concentration of the this compound solution was too high for the specific plant species or its stage of development.Immediately leach the growing medium with clear water to try and wash out excess chemical. For future applications, significantly reduce the concentration.
Plant Stress: The plants were under stress (e.g., water, nutrient, or temperature stress) at the time of application, making them more susceptible to chemical injury.Only apply PGRs to healthy, well-watered plants. Avoid application during extreme environmental conditions.
Environmental Conditions: High temperatures and high light intensity after application can sometimes exacerbate the effects of PGRs, leading to phytotoxicity.Apply during cooler parts of the day and consider temporary shading for sensitive species after application.
Uneven plant height within a treatment group Inconsistent Application: Uneven spray coverage or inconsistent drench volumes applied to each plant.Ensure thorough and uniform spray coverage of all foliage and stems. For drenches, apply a consistent and measured volume to each pot.
Genetic Variability: If using seed-propagated plants, natural genetic variation can lead to differences in response to the PGR.For highly uniform results, use clonally propagated plants. If using seedlings, a larger sample size may be necessary to account for variability.
Effectiveness varies between experiments Changing Environmental Conditions: Fluctuations in temperature, light, and humidity between experiments can alter plant growth rates and their response to PGRs.Maintain consistent environmental conditions in your growth facility. Record environmental data for each experiment to help identify potential sources of variation.
Different Plant Batches: Using plants of different ages, sizes, or from different suppliers can introduce variability.Standardize your plant material as much as possible for all experiments. Use plants of the same age and size from a consistent source.

Data Presentation

Table 1: Illustrative Example of this compound Dose-Response on Chrysanthemum morifolium

Treatment (this compound concentration, ppm)Average Plant Height at Flowering (cm)Standard DeviationPercent Height Reduction Compared to Control
0 (Control)35.22.80%
100030.12.514.5%
200025.82.126.7%
400022.51.936.1%
800021.92.037.8%

Note: This data is hypothetical and for illustrative purposes only.

Experimental Protocols

The following is a generalized protocol for the application of a plant growth regulator like this compound. Researchers must adapt this protocol based on their specific plant species, experimental setup, and safety guidelines.

Objective: To evaluate the dose-response of this compound on the height of a target ornamental plant species.

Materials:

  • This compound (analytical grade)

  • Solvent (if required, based on the chemical's solubility)

  • Distilled water

  • Surfactant (for foliar spray)

  • Calibrated sprayer or micropipettes for drench application

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

  • Uniform plant material (e.g., rooted cuttings of the same cultivar)

  • Pots with a standardized growing medium

  • Controlled environment growth chamber or greenhouse

Methodology:

  • Plant Preparation:

    • Pot uniform rooted cuttings into a standardized growing medium.

    • Allow plants to establish and enter a phase of active vegetative growth. Ensure all plants are of a similar size and developmental stage before treatment.

    • Water the plants thoroughly 24 hours before PGR application.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound at a high concentration.

    • From the stock solution, prepare a series of dilutions to achieve the desired treatment concentrations (e.g., 0, 1000, 2000, 4000, 8000 ppm).

    • For foliar spray applications, add a non-ionic surfactant to the final solutions according to the manufacturer's recommendation to ensure even leaf coverage.

  • Application:

    • Foliar Spray Application:

      • Spray the foliage of the plants until runoff, ensuring complete and uniform coverage of all stems and leaves.

      • Spray a control group of plants with a solution containing only water and the surfactant.

      • Apply in the morning or evening to slow evaporation.

    • Soil Drench Application:

      • Apply a precise and consistent volume of the prepared solution to the surface of the growing medium of each pot. The volume should be sufficient to moisten the root zone without excessive leaching.

      • Apply an equal volume of water to the control group.

  • Post-Application Care and Data Collection:

    • Return the plants to a controlled environment with consistent light, temperature, and humidity.

    • Maintain a regular watering and fertilization schedule for all treatment groups.

    • Measure the height of each plant from the soil line to the apical meristem at regular intervals (e.g., weekly) until the plants reach a predetermined developmental stage (e.g., flowering).

    • Record any signs of phytotoxicity, such as leaf yellowing, necrosis, or distortion.

  • Data Analysis:

    • Calculate the average plant height and standard deviation for each treatment group at the final measurement point.

    • Determine the percentage of height reduction for each concentration compared to the control group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine if the differences between treatments are significant.

Visualizations

Signaling Pathway

Gibberellin_Biosynthesis_Inhibition cluster_pathway Gibberellin Biosynthesis Pathway cluster_effect Physiological Effect GGDP Geranylgeranyl diphosphate ent_Kaurene ent-Kaurene GGDP->ent_Kaurene Multiple Steps GA12 GA12 ent_Kaurene->GA12 Multiple Steps Bioactive_GA Bioactive Gibberellins (e.g., GA1, GA4) GA12->Bioactive_GA Multiple Steps Stem_Elongation Stem Elongation Bioactive_GA->Stem_Elongation Chlorphonium This compound Chlorphonium->Inhibition_Point Reduced_Height Reduced Plant Height

Caption: Inhibition of the gibberellin biosynthesis pathway by this compound.

Experimental Workflow

Experimental_Workflow cluster_application Treatment Application Start Start: Uniform Plant Material Acclimatize Acclimatize and Grow to Active Stage Start->Acclimatize Prepare_Solutions Prepare Chlorphonium Chloride Solutions (Varying Concentrations) Acclimatize->Prepare_Solutions Foliar_Spray Foliar Spray Prepare_Solutions->Foliar_Spray Soil_Drench Soil Drench Prepare_Solutions->Soil_Drench Control Control Group (No Chlorphonium) Prepare_Solutions->Control Grow_Under_Controlled_Conditions Grow Under Controlled Environmental Conditions Foliar_Spray->Grow_Under_Controlled_Conditions Soil_Drench->Grow_Under_Controlled_Conditions Control->Grow_Under_Controlled_Conditions Data_Collection Weekly Height Measurement & Phytotoxicity Scoring Grow_Under_Controlled_Conditions->Data_Collection Analysis Data Analysis: - Average Height - % Reduction - Statistical Tests Data_Collection->Analysis End End: Determine Dose-Response Analysis->End

Caption: Workflow for evaluating this compound's effect on plant height.

References

Technical Support Center: Chlorphonium Chloride Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Chlorphonium chloride is an obsolete plant growth regulator, and there is limited publicly available scientific literature detailing its stability in aqueous solutions.[1][2] The following troubleshooting guide and frequently asked questions (FAQs) are based on general principles of chemical stability for structurally related compounds, such as quaternary phosphonium salts and organochlorides, and are intended to provide guidance for researchers. It is highly recommended to perform compound-specific stability studies for your experimental conditions.

Troubleshooting Guide

This guide addresses common issues researchers may encounter when working with aqueous solutions of this compound, suggesting potential causes and systematic approaches to their resolution.

Issue 1: Loss of Biological Activity or Inconsistent Experimental Results

Potential Cause: Degradation of this compound in the aqueous solution.

Troubleshooting Workflow:

start Inconsistent Results or Loss of Activity Observed check_solution Prepare a Fresh Solution and Repeat Experiment start->check_solution compare_results Compare Results with Fresh vs. Old Solution check_solution->compare_results no_change Inconsistency Persists compare_results->no_change No Difference change Results are Consistent with Fresh Solution compare_results->change Difference Observed other_factors Troubleshoot Other Experimental Parameters (e.g., Assay, Cell Line) no_change->other_factors investigate_stability Investigate Solution Stability (See Protocol Below) change->investigate_stability degradation_confirmed Degradation Confirmed investigate_stability->degradation_confirmed optimize_storage Optimize Storage Conditions (pH, Temp, Light) degradation_confirmed->optimize_storage use_fresh Conclusion: Use only freshly prepared solutions degradation_confirmed->use_fresh

Caption: Troubleshooting workflow for loss of compound activity.

Issue 2: Change in Solution Appearance (e.g., Color Change, Precipitate Formation)

Potential Cause: Chemical degradation leading to the formation of insoluble byproducts, or poor solubility of the compound under specific conditions (pH, temperature).

Troubleshooting Steps:

  • Verify Solubility: Check the reported solubility of this compound in water.[1] Ensure the concentration of your solution does not exceed this limit.

  • pH Measurement: Measure the pH of your aqueous solution. The stability of compounds can be highly pH-dependent.

  • Temperature Effects: Consider the temperature at which the solution is prepared and stored. Temperature can affect both solubility and degradation rates.

  • Filtration and Analysis: If a precipitate forms, filter the solution and analyze both the precipitate and the supernatant (e.g., by LC-MS) to identify the components. This can help determine if it is the parent compound crashing out or a degradation product.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound in an aqueous solution?

While specific data is unavailable for this compound, similar compounds containing benzylic chlorides and phosphonium groups can be susceptible to certain degradation pathways. A plausible, though unconfirmed, pathway is hydrolysis.

chlorphonium This compound Tributyl(2,4-dichlorobenzyl)phosphonium chloride hydrolysis {Hydrolysis | (Hypothesized Pathway)} chlorphonium->hydrolysis product1 2,4-Dichlorobenzyl Alcohol hydrolysis->product1 product2 Tributylphosphine Oxide hydrolysis->product2

Caption: Hypothesized hydrolysis degradation pathway of this compound.

Q2: How do pH, temperature, and light affect the stability of this compound solutions?

  • pH: The stability of many organic compounds in water is pH-dependent. Hydrolysis reactions can be catalyzed by acidic or basic conditions.[3] It is advisable to prepare solutions in a buffered system relevant to the experimental application and assess stability under those conditions.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[4] For long-term storage, it is recommended to store solutions at low temperatures (e.g., 4°C or -20°C), provided the compound remains soluble.

  • Light: Some compounds are susceptible to photodegradation.[5] It is good practice to store solutions in amber vials or otherwise protected from light to minimize this risk.

Q3: What is the recommended procedure for preparing and storing aqueous solutions of this compound?

Given the lack of specific stability data, the following conservative approach is recommended:

G cluster_prep Solution Preparation cluster_storage Solution Storage prep1 Use high-purity water (e.g., Milli-Q) prep2 Use a buffer appropriate for the intended experiment prep1->prep2 prep3 Prepare the solution fresh on the day of use prep2->prep3 store1 Store in amber glass vials to protect from light prep3->store1 If not used immediately store2 Store at low temperature (4°C for short-term, -20°C or -80°C for long-term) store1->store2 store3 If storing frozen, perform freeze-thaw stability tests store2->store3

Caption: Recommended workflow for solution preparation and storage.

Quantitative Data Summary

As no specific stability data for this compound was found in the literature, the following table is provided as an illustrative example of how to present stability data once it has been generated experimentally.

Table 1: Illustrative Stability of a Hypothetical Compound in Aqueous Buffer (0.1 mg/mL) Over 7 Days

Storage ConditionpHDay 0 (% Initial Conc.)Day 1 (% Initial Conc.)Day 3 (% Initial Conc.)Day 7 (% Initial Conc.)
Ambient (25°C), Light7.4100%92%75%55%
Ambient (25°C), Dark7.4100%98%91%82%
Refrigerated (4°C), Dark7.4100%99.5%99%98%
Refrigerated (4°C), Dark5.0100%99.8%99.5%99%
Frozen (-20°C), Dark7.4100%100%99.8%99.5%

Experimental Protocols

Protocol: Forced Degradation Study and Stability Assessment by HPLC

This protocol describes a general method to assess the stability of this compound in an aqueous solution. High-Performance Liquid Chromatography (HPLC) is a widely used technique for stability testing due to its ability to separate and quantify the active ingredient from its degradation products.[6]

Objective: To determine the rate of degradation of this compound under various conditions (pH, temperature, light) and identify potential degradation products.

Materials:

  • This compound reference standard

  • High-purity water (HPLC grade)

  • Buffers of various pH values (e.g., pH 3, 7, 9)

  • Acetonitrile (HPLC grade)

  • Formic acid or other mobile phase modifier

  • HPLC system with a UV detector (or ideally, a mass spectrometer, LC-MS)[7]

  • C18 reverse-phase HPLC column

  • pH meter

  • Temperature-controlled incubator/water bath

  • Photostability chamber or light source

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile:water) to create a concentrated stock solution (e.g., 1 mg/mL).

  • Preparation of Stability Samples:

    • Dilute the stock solution with the respective aqueous buffers (pH 3, 7, 9) to a final concentration (e.g., 0.1 mg/mL).

    • Dispense aliquots of these solutions into clear and amber vials.

  • Forced Degradation Conditions:

    • Hydrolytic Stability: Incubate samples at different temperatures (e.g., 4°C, 25°C, 40°C) in the dark.

    • Photostability: Expose samples in clear vials to a light source (as per ICH Q1B guidelines) and run a parallel control sample in an amber vial (dark control).

    • Oxidative Degradation (Optional): Treat a sample with a low concentration of hydrogen peroxide (e.g., 3%) to assess susceptibility to oxidation.

  • Time Points for Analysis:

    • Analyze the samples at initial time (T=0) and at subsequent time points (e.g., 6 hours, 1 day, 3 days, 7 days, 14 days).

  • HPLC Analysis:

    • Develop an HPLC method capable of separating the parent peak (this compound) from any potential degradation products. A generic starting method could be:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute the compound, and then return to initial conditions.

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: Scan for an appropriate UV absorbance maximum.

      • Injection Volume: 10 µL

    • Inject the samples from each time point.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Monitor the appearance of new peaks, which may correspond to degradation products. If using LC-MS, attempt to identify the mass of these degradants to help elucidate the degradation pathway.[7][8]

    • Plot the percentage of remaining this compound versus time for each condition to determine the degradation kinetics.

References

troubleshooting uneven plant responses to Chlorphonium chloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for addressing uneven plant responses to Chlorphonium chloride, a plant growth regulator.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a plant growth regulator (PGR), specifically classified as a growth retardant.[1] It belongs to the 'onium' group of compounds and is used in agriculture and horticulture to reduce unwanted stem and shoot elongation without negatively impacting plant productivity.[1][2] Its primary mechanism of action is the inhibition of gibberellin (GA) biosynthesis, a class of hormones responsible for regulating key developmental processes, including stem elongation.[1][3]

Q2: At what stage of the gibberellin (GA) pathway does this compound act?

This compound acts on the early stages of the GA metabolic pathway.[1] It specifically blocks the activity of the enzymes copalyl-diphosphate synthase (CPP-synthase) and, to a lesser degree, ent-kaurene synthase.[1][2] This enzymatic inhibition prevents the creation of ent-kaurene, a critical precursor for all gibberellins, leading to reduced endogenous GA levels and the desired stunted or compact plant growth.[1]

Q3: Can the effects of this compound be reversed?

Yes, research has demonstrated that the inhibitory effects of this compound can be counteracted by the external application of gibberellic acid (GA₃), which confirms its specific mode of action.[1]

Gibberellin Biosynthesis Pathway and Inhibitor Action

The diagram below illustrates the simplified gibberellin (GA) biosynthesis pathway in plants and highlights the specific step where this compound exerts its inhibitory effect.

GAbiosynthesis Simplified Gibberellin (GA) Biosynthesis Pathway cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol GGPP Geranylgeranyl Pyrophosphate (GGPP) CPP Copalyl Diphosphate (CPP) GGPP->CPP CPP Synthase Kaurene ent-Kaurene CPP->Kaurene ent-Kaurene Synthase KaurenoicAcid ent-Kaurenoic Acid Kaurene->KaurenoicAcid Monooxygenases GA12 GA12 KaurenoicAcid->GA12 BioactiveGA Bioactive GAs (e.g., GA1, GA4) GA12->BioactiveGA GA Oxidases Inhibitor This compound (Onium compound) Inhibitor->CPP label_inhibitor Inhibits Cyclase Enzymes Inhibitor->label_inhibitor

Caption: Gibberellin pathway showing inhibition by this compound.

Troubleshooting Guide for Uneven Plant Responses

Uneven responses, where some plants exhibit the desired growth retardation while others are unaffected or show signs of damage, are common challenges. This guide addresses specific issues in a question-and-answer format.

Q: Why are some of my treated plants showing significant stunting while others appear unaffected?

A: This is the most common issue and typically points to inconsistencies in application or environmental factors.

Potential Causes:

  • Non-uniform Application: The chemical was not applied evenly across all plants. In a foliar spray, some plants may have received more droplets or a more concentrated dose due to sprayer proximity or overlapping passes.[4][5] In a soil drench, substrate variability (e.g., differences in compaction or organic matter) can affect distribution and uptake.

  • Variable Plant Vigor: Healthier, more vigorous plants may metabolize the compound differently or have a higher demand for gibberellins, making the effect of a standard dose less pronounced compared to weaker plants.

  • Inconsistent Substrate Moisture: For soil drench applications, dry soil can lead to the solution channeling and not distributing evenly through the root zone. Conversely, overly saturated soil can lead to runoff and loss of the chemical.

  • Genetic Variability: If working with a genetically diverse plant population, natural variations in sensitivity to growth regulators can result in a spectrum of responses.

Recommended Solutions:

  • Standardize Application Technique: Ensure the sprayer is calibrated and a consistent distance and speed are used for foliar applications. For drenches, pre-moisten the substrate to a uniform dampness and apply a consistent volume of the solution slowly to each container.

  • Homogenize Plant Material: Select plants of similar size, age, and developmental stage for experiments to minimize biological variability.

  • Control Environmental Conditions: Maintain consistent temperature, humidity, and light across the entire experimental area.[5]

Q: I'm observing phytotoxicity (leaf yellowing, burning, or distortion) on some plants but not others. What is the cause?

A: Phytotoxicity suggests that certain plants received an overdose or were more susceptible to the chemical treatment.

Potential Causes:

  • Incorrect Concentration: The stock solution was improperly mixed, or an error in dilution led to a final concentration that is too high.

  • Application During Stressful Conditions: Applying this compound, especially as a foliar spray, during high heat (>80°F or 27°C) or high humidity can increase the risk of chemical injury.[5][6] Stressed plants (e.g., water-stressed) are also more susceptible to damage.[5]

  • Uneven Spray Coverage: Certain plants, or parts of plants, may have received a concentrated dose from dripping nozzles or overlapping spray patterns, leading to localized burns or chlorosis.[4]

  • Sensitivity of New Growth: Younger, tender leaves are often more sensitive to chemical applications than older, more established leaves.

Recommended Solutions:

  • Verify Calculations and Preparation: Double-check all calculations for preparing the stock and final solutions. Use calibrated measurement tools.

  • Optimize Application Timing: Apply chemicals during cooler parts of the day, such as early morning, to allow foliage to dry before temperatures rise.[6] Ensure plants are well-watered and not under drought stress before application.[5]

  • Refine Spray Technique: Use a fine mist nozzle to ensure even coverage without oversaturation. Avoid spraying to the point of runoff.

  • Conduct a Small-Scale Trial: Before treating a large batch of plants, test the prepared solution on a small, representative sample to check for any signs of phytotoxicity.

Troubleshooting Workflow

Use the following decision tree to diagnose the potential cause of inconsistent experimental results.

TroubleshootingWorkflow start Uneven Plant Response Observed q1 Are phytotoxicity symptoms (burn, necrosis, chlorosis) present? start->q1 cause_phyto Potential Cause: Over-application or Plant Stress q1->cause_phyto Yes cause_uneven Potential Cause: Uneven Application or Biological Variability q1->cause_uneven No sol_phyto1 Verify Chemical Concentration cause_phyto->sol_phyto1 Solutions sol_phyto2 Check for Non-Uniform Spray/Drench cause_phyto->sol_phyto2 Solutions sol_phyto3 Assess Environmental Conditions (Heat/Humidity) cause_phyto->sol_phyto3 Solutions sol_phyto4 Ensure Plants are Not Stressed cause_phyto->sol_phyto4 Solutions sol_uneven1 Standardize Application Volume & Technique cause_uneven->sol_uneven1 Solutions sol_uneven2 Ensure Uniform Substrate Moisture cause_uneven->sol_uneven2 Solutions sol_uneven3 Check for Consistent Environmental Controls cause_uneven->sol_uneven3 Solutions sol_uneven4 Homogenize Plant Selection (Size/Age) cause_uneven->sol_uneven4 Solutions ExperimentalWorkflow prep 1. Preparation acclimate Acclimate Plants prep->acclimate calc Calculate & Prepare Stock Solution acclimate->calc dilute Prepare Final Working Solution calc->dilute app 2. Application dilute->app group Group & Label Plants (Control/Treatment) app->group apply Apply Treatment (Spray or Drench) group->apply dry Allow Foliage to Dry (if sprayed) apply->dry post 3. Post-Application dry->post maintain Return to Controlled Environment post->maintain observe Observe & Record Data (Height, Phytotoxicity) maintain->observe analyze Analyze Results observe->analyze

References

impact of environmental factors on Chlorphonium chloride effectiveness

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Chlorphonium chloride is an obsolete plant growth regulator, and extensive experimental data on its interaction with environmental factors is limited.[1][2] The following troubleshooting guides and FAQs are based on general principles of plant physiology, soil science, and the behavior of analogous chemical compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for this compound?

A1: this compound acts as a plant growth regulator by inhibiting gibberellin biosynthesis.[1][2] Gibberellins are plant hormones that regulate various developmental processes, including stem elongation, germination, and flowering. By blocking gibberellin production, this compound typically results in a more compact plant structure.

Q2: How does temperature affect the efficacy of this compound?

A2: Temperature can significantly influence the metabolic activity of plants and the chemical properties of soil-applied substances. While specific data for this compound is scarce, temperature generally affects the activity of chemical treatments.[3] Extreme temperatures, both high and low, can stress the plant, potentially altering its response to growth regulators. For some related compounds, efficacy can decrease at lower temperatures.[4]

Q3: Can light intensity impact the performance of this compound?

A3: Yes, light intensity is a critical factor in plant growth and can indirectly affect the performance of plant growth regulators.[5][6] High light intensity can lead to increased photosynthesis and potentially faster metabolism of the compound, which might alter the required dosage or application timing.[7][8] Conversely, low light conditions can limit plant growth, which may mask the effects of the growth regulator.

Q4: Does soil moisture play a role in the uptake and effectiveness of this compound?

A4: Soil moisture is crucial for the uptake of soil-applied chemicals. For a compound like this compound, which has high aqueous solubility, adequate soil moisture is necessary to dissolve the compound and make it available for root absorption.[1] Both excessive and insufficient soil moisture can negatively impact uptake. Very wet conditions may lead to leaching, while very dry conditions will limit the movement of the chemical to the roots.[9][10]

Q5: Are there any known interactions between this compound and other nutrients in the soil?

Troubleshooting Guides

Issue 1: Reduced or No Efficacy of this compound
Potential Cause Troubleshooting Steps
Inappropriate Environmental Conditions 1. Temperature: Ensure application is within an optimal temperature range for the specific plant species. Avoid application during extreme heat or cold. 2. Light: Assess the light conditions. If light intensity is very high, consider if the plant's metabolic rate is reducing the compound's persistence. 3. Soil Moisture: Check soil moisture levels. If the soil is too dry, irrigate to dissolve the compound and facilitate uptake. If the soil is waterlogged, improve drainage to prevent leaching and ensure healthy root function.
Incorrect Application Rate 1. Review the application protocol and recalculate the required dosage based on the plant species, growth stage, and environmental conditions. 2. Calibrate application equipment to ensure accurate delivery.
Nutrient Imbalance 1. Conduct a soil test to check for nutrient deficiencies or excesses, particularly nitrate and other essential cations and anions.[12] 2. Adjust fertilization program to correct any imbalances before applying the growth regulator.
Chemical Degradation 1. Check the expiration date of the this compound stock. 2. Store the chemical according to the manufacturer's instructions, away from direct sunlight and extreme temperatures, which could cause degradation.[13][14]
Issue 2: Inconsistent Results Across Different Batches of Plants
Potential Cause Troubleshooting Steps
Variability in Environmental Microclimates 1. Monitor and record temperature, light intensity, and humidity in different areas of the greenhouse or growth chamber. 2. Implement measures to ensure uniform environmental conditions for all plants in the experiment.
Inconsistent Soil Composition or Moisture 1. Use a homogenized soil mix for all experimental units. 2. Ensure uniform watering practices across all pots or plots.
Genetic Variability in Plant Material 1. Use a genetically uniform line of plants if possible. 2. If using seeds, ensure they are from the same lot.

Quantitative Data Summary

The following table summarizes the potential impact of key environmental factors on the effectiveness of a plant growth regulator like this compound. The values are indicative and based on general principles, as specific data for this compound is not available.

Environmental FactorOptimal Range (Hypothetical)Potential Impact on Efficacy Outside Optimal Range
Temperature 15-25°C<10°C: Reduced metabolic activity, slower uptake. >30°C: Increased plant stress, potential for rapid degradation of the compound.[3][4]
Light Intensity (PAR) 200-500 µmol·m⁻²·s⁻¹<100 µmol·m⁻²·s⁻¹: Limited plant growth may mask the regulator's effect. >800 µmol·m⁻²·s⁻¹: Increased photosynthesis and metabolism may reduce the compound's persistence.[7][15]
Soil Moisture 60-80% of field capacity<40%: Insufficient moisture for dissolution and root uptake. >90%: Potential for leaching and anaerobic soil conditions stressing the roots.[9]

Experimental Protocols

General Protocol for Assessing the Impact of an Environmental Factor (e.g., Temperature) on this compound Efficacy
  • Plant Material: Select a uniform batch of the target plant species at a consistent growth stage.

  • Experimental Setup:

    • Use a minimum of three controlled environment chambers or greenhouses, each set to a different temperature (e.g., 15°C, 20°C, 25°C).

    • Within each temperature treatment, have a control group (no this compound) and a treatment group.

    • Replicate each treatment group at least three times.

  • Application of this compound:

    • Prepare a stock solution of this compound.

    • Apply the solution to the soil or as a foliar spray at a predetermined concentration. Ensure the application volume is consistent for all treated plants.

  • Data Collection:

    • Measure plant height, stem diameter, and number of nodes at the beginning of the experiment and at regular intervals (e.g., weekly) for a set period.

    • At the end of the experiment, measure the fresh and dry weight of the shoots and roots.

  • Data Analysis:

    • Calculate the average and standard deviation for each measured parameter within each treatment group.

    • Use statistical analysis (e.g., ANOVA) to determine if there are significant differences in the plant growth parameters between the different temperature treatments.

Visualizations

Gibberellin_Biosynthesis_Inhibition cluster_pathway Gibberellin Biosynthesis Pathway cluster_effect Physiological Effect GGPP Geranylgeranyl Diphosphate ent_Kaurene ent-Kaurene GGPP->ent_Kaurene Cyclases GA12 GA12 ent_Kaurene->GA12 Monooxygenases Active_GAs Active Gibberellins (e.g., GA1, GA4) GA12->Active_GAs Dioxygenases Stem_Elongation Stem Elongation Active_GAs->Stem_Elongation Promotes Chlorphonium Chlorphonium Chloride Chlorphonium->ent_Kaurene Inhibits Troubleshooting_Workflow Start Start: Reduced Efficacy Observed Check_Environment Check Environmental Factors (Temp, Light, Moisture) Start->Check_Environment Optimal Are they Optimal? Check_Environment->Optimal Adjust_Environment Adjust Environmental Controls Optimal->Adjust_Environment No Check_Application Check Application Rate and Method Optimal->Check_Application Yes Adjust_Environment->Check_Application Correct_Application Is Application Correct? Check_Application->Correct_Application Recalibrate Recalibrate Equipment and Review Protocol Correct_Application->Recalibrate No Check_Nutrients Analyze Soil Nutrients Correct_Application->Check_Nutrients Yes Recalibrate->Check_Nutrients Balanced Are Nutrients Balanced? Check_Nutrients->Balanced Amend_Soil Amend Soil with Appropriate Fertilizers Balanced->Amend_Soil No End End: Re-evaluate Efficacy Balanced->End Yes Amend_Soil->End Logical_Relationships cluster_factors Environmental Factors cluster_processes Plant and Soil Processes Temp Temperature Metabolism Plant Metabolic Rate Temp->Metabolism Degradation Chemical Degradation in Soil Temp->Degradation Light Light Intensity Light->Metabolism Moisture Soil Moisture Uptake Chemical Uptake by Roots Moisture->Uptake Moisture->Degradation Nutrients Nutrient Availability Nutrients->Metabolism Efficacy This compound Effectiveness Uptake->Efficacy Metabolism->Efficacy Degradation->Efficacy reduces

References

analytical challenges in quantifying Chlorphonium chloride in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for the analytical challenges encountered when quantifying Chlorphonium chloride in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in quantifying this compound in complex matrices?

A1: The primary challenge is the "matrix effect."[1][2] Complex matrices, such as soil, plant tissue, or biological fluids, contain numerous endogenous components like proteins, lipids, and salts. These components can co-elute with this compound during chromatographic analysis and interfere with the ionization process in the mass spectrometer, leading to either ion suppression or enhancement.[1] This interference can significantly impact the accuracy, sensitivity, and reproducibility of quantitative results.[3]

Q2: What is ion suppression and how does it affect my results?

A2: Ion suppression is a specific type of matrix effect where co-eluting compounds from the sample matrix compete with the analyte (this compound) for ionization in the mass spectrometer's ion source. This competition reduces the number of analyte ions that are formed and detected, leading to a lower signal and an underestimation of the actual concentration in the sample.[3]

Q3: Are there alternative analytical techniques to LC-MS/MS for chloride quantification?

A3: Yes, other methods exist, though they may have their own limitations. Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) is a robust method for determining chloride levels and is less susceptible to interference from other ions compared to titration methods.[4] Traditional methods like silver nitrate titration (e.g., Volhard's method) can also be used, but they are more prone to errors if other interfering ions are present in the sample.[4][5] For solid samples like polymers, a combination of alkaline fusion and spectrophotometric analysis can be employed.[6]

Q4: What is the QuEChERS method and why is it recommended for sample preparation?

A4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that simplifies the extraction of analytes like this compound from complex matrices.[7][8] It involves an initial extraction with an organic solvent (typically acetonitrile) and salts, followed by a cleanup step called dispersive solid-phase extraction (d-SPE) to remove interfering matrix components.[7][9] The method is highly efficient, requires less solvent, and is suitable for high-throughput labs.[7][9]

Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery 1. Incomplete Extraction: The solvent or extraction time may be insufficient to fully extract this compound from the matrix. 2. Analyte Degradation: The analyte may be unstable under the extraction or storage conditions. 3. Strong Matrix Effects: Significant ion suppression is occurring during LC-MS/MS analysis.[1]1. Optimize Extraction: Experiment with different extraction solvents or increase the shaking/vortexing time. Ensure proper homogenization of the sample.[8] 2. Assess Stability: Analyze samples immediately after preparation or perform stability studies at different storage temperatures. 3. Improve Cleanup: Use a more rigorous d-SPE cleanup step with appropriate sorbents (e.g., PSA, C18) to remove interfering compounds.[9] Consider matrix-matched calibration curves.[1]
Poor Peak Shape in Chromatography 1. Column Contamination: Matrix components may have accumulated on the analytical column. 2. Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for this compound. 3. Matrix-Induced Peak Distortion: Some matrix components can directly affect the analyte's behavior on the column.[1]1. Clean/Replace Column: Flush the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column. 2. Optimize Mobile Phase: Adjust the pH and organic/aqueous ratio of the mobile phase. Ensure mobile phases contain appropriate additives like ammonium acetate if needed.[10] 3. Dilute Sample: Dilute the final extract to reduce the concentration of matrix components injected into the system.
High Variability in Results (Poor Reproducibility) 1. Inconsistent Sample Homogenization: The initial sample is not uniform, leading to variations in subsamples.[11] 2. Inconsistent Sample Preparation: Variations in extraction volumes, shaking times, or cleanup steps between samples. 3. Instrument Fluctuation: The LC-MS/MS system may be unstable.1. Standardize Homogenization: Use a consistent procedure for grinding, blending, or mixing samples to ensure uniformity.[8][11] 2. Use a Standard Operating Procedure (SOP): Follow a detailed protocol for every sample to ensure consistency. Automation can help reduce variability. 3. Run System Suitability Tests: Before running samples, analyze a standard solution to ensure the instrument's performance (peak area, retention time) is within acceptable limits.
Unusually High Chloride Readings 1. Reagent Contamination/Expiration: Reagents, especially standards or mobile phases, may be contaminated or expired. 2. External Contamination: Contamination from glassware or the laboratory environment. 3. Matrix Enhancement: Less common than suppression, some matrix components can enhance the analyte's ionization, leading to artificially high results.1. Check Reagents: Verify the expiration dates of all reagents and standards. Prepare fresh solutions and re-run the analysis. 2. Improve Lab Hygiene: Use thoroughly cleaned glassware, rinsing with reagent-grade water.[12] Run a procedural blank to check for contamination. 3. Evaluate Matrix Effects: Perform a post-extraction spike experiment to quantify the degree of signal enhancement or suppression.

Experimental Protocols

Protocol 1: Sample Preparation using QuEChERS

This protocol is a general guideline for extracting this compound from complex matrices like soil or plant material. Optimization may be required based on the specific matrix.

1. Sample Homogenization:

  • Weigh approximately 10 g of the homogenized sample into a 50 mL centrifuge tube.[7]

2. Extraction:

  • Add 10 mL of acetonitrile to the tube.[13]

  • If required, add an internal standard.

  • Cap the tube and shake it vigorously for 1 minute to ensure thorough mixing.[13]

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).[13]

  • Immediately shake vigorously for another minute.[7]

  • Centrifuge the tube at ≥3000 rcf for 5 minutes to separate the layers.[7]

3. Dispersive SPE (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the upper acetonitrile layer (the supernatant) and transfer it to a 2 mL d-SPE tube.[7] The d-SPE tube should contain a sorbent like PSA to remove organic acids and sugars, and MgSO₄ to remove residual water.[7]

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge at a high speed (e.g., ≥10,000 rcf) for 2 minutes.

4. Final Extract:

  • The resulting supernatant is the final extract.[7] Transfer it to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

1. Chromatographic Conditions (Example):

  • Column: A suitable column for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.[14]

  • Mobile Phase: A gradient elution using:

    • A: Water with 5 mM ammonium acetate and 0.1% acetic acid.[10]

    • B: Acetonitrile with 0.1% acetic acid.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

2. Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound must be determined by infusing a standard solution.

  • Source Parameters: Optimize parameters like ion source temperature, gas flows, and voltages to achieve maximum sensitivity for the analyte.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Sample Homogenization Extraction 2. QuEChERS Extraction Homogenization->Extraction Add Acetonitrile & Salts Cleanup 3. Dispersive SPE Cleanup Extraction->Cleanup Transfer Supernatant LC_MS 4. LC-MS/MS Analysis Cleanup->LC_MS Inject Final Extract Data_Processing 5. Data Processing & Quantification LC_MS->Data_Processing

Caption: General experimental workflow for this compound analysis.

troubleshooting_flowchart Problem Problem: Low Analyte Recovery Cause1 Incomplete Extraction? Problem->Cause1 Cause2 Analyte Degradation? Problem->Cause2 Cause3 Matrix Suppression? Problem->Cause3 Solution1 Optimize Solvent & Extraction Time Cause1->Solution1 Yes Solution2 Check Analyte Stability Cause2->Solution2 Yes Solution3 Improve Cleanup & Use Matrix-Matched Standards Cause3->Solution3 Yes

Caption: Troubleshooting logic for low analyte recovery issues.

References

Validation & Comparative

A Comparative Guide to Chlorphonium Chloride and Paclobutrazol for Poinsettia Height Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent plant growth regulators (PGRs), chlorphonium chloride (commonly known as chlormequat chloride) and paclobutrazol, for managing the height of poinsettias (Euphorbia pulcherrima). The information presented is collated from various scientific studies to assist in research and development applications.

Executive Summary

Both this compound and paclobutrazol are effective in controlling the height of poinsettias by inhibiting gibberellin biosynthesis. Paclobutrazol is generally considered a more potent growth retardant, often requiring lower concentrations and fewer applications. However, its improper use can lead to excessive stunting and a significant reduction in bract size. This compound is less potent and may require more frequent applications, but it is also considered more forgiving, with a lower risk of over-regulation. The choice between these two PGRs often depends on the poinsettia cultivar's vigor, the desired final plant height, and the grower's application precision.

Comparative Efficacy: A Review of Experimental Data

The following tables summarize quantitative data from various studies comparing the effects of this compound and paclobutrazol on poinsettia height and other growth parameters.

Table 1: Effect of Foliar Spray Applications on Poinsettia Height

Plant Growth RegulatorConcentration (mg/L)Poinsettia CultivarApplication DetailsMean Plant Height (cm)Height Reduction vs. Control (%)Reference
Control0'Christmas Feeling'-35.2-[1]
Chlormequat Chloride1000'Christmas Feeling'Sprayed29.715.6%[1]
Paclobutrazol30 (x2 applications)'Christmas Feeling'Sprayed22.536.1%[1]
Paclobutrazol60'Christmas Feeling'Sprayed20.242.6%[1]
Control0'Eckespoint C-1 Red'-67.5-[2]
Paclobutrazol25'Eckespoint C-1 Red'Foliar Spray48.328.4%[2]
Paclobutrazol50'Eckespoint C-1 Red'Foliar Spray43.136.1%[2]

Table 2: Effect of Drench Applications on Poinsettia Height

Plant Growth RegulatorConcentration (mg/pot)Poinsettia CultivarApplication DetailsMean Plant Height (cm)Height Reduction vs. Control (%)Reference
Control0'Eckespoint C-1 Red'-67.5-[2]
Paclobutrazol0.25'Eckespoint C-1 Red'Drench51.224.1%[2]
Paclobutrazol0.50'Eckespoint C-1 Red'Drench43.835.1%[2]
Control0'White Hegg'-20.6-
Chlormequat Chloride3000 ppm'White Hegg'Drench15.027.2%
Control0'Christmas Feeling'-35.2-[1]
Paclobutrazol1 mg/L'Christmas Feeling'Drench15.057.4%[1]
Paclobutrazol10 mg/L'Christmas Feeling'Drench10.271.0%[1]

Table 3: Effects on Bract Size and Flowering

Plant Growth RegulatorApplication MethodKey Observations on BractsEffect on FloweringReference
Chlormequat ChlorideSpray/DrenchLate applications can reduce bract size.[3]Can delay anthesis when combined with daminozide.[1][1][3]
PaclobutrazolSpray/DrenchCan significantly reduce bract size, especially with early or high-concentration applications.[1] Drench applications should be delayed to limit bract size reduction.High rates can delay flowering.[2][1][2]

Experimental Protocols

The following is a generalized methodology for conducting experiments to compare the efficacy of this compound and paclobutrazol on poinsettias, based on common practices in the cited literature.[1][2][4][5]

1. Plant Material and Culture:

  • Cultivars: Select poinsettia cultivars with varying growth habits (e.g., vigorous and compact) to assess the differential effects of the PGRs. Examples include 'Freedom Red', 'Prestige', 'Orion', and 'Christmas Feeling'.[1][6]

  • Propagation: Use uniform, rooted cuttings.

  • Potting: Plant cuttings in a standardized peat-based growing medium in pots of a consistent size (e.g., 15 cm diameter).

  • Growing Conditions: Maintain plants in a controlled greenhouse environment with optimal temperature (e.g., 20-24°C day / 17-19°C night), light, and humidity.[2] Provide fertilization through a constant liquid feed program.

2. Experimental Design:

  • Employ a completely randomized design (CRD) or a randomized complete block design (RCBD) with multiple replications (e.g., 4-10 plants per treatment group).

  • Include an untreated control group for baseline comparison.

3. Plant Growth Regulator Application:

  • Treatments: Prepare solutions of this compound and paclobutrazol at various concentrations.

  • Application Methods:

    • Foliar Spray: Apply the solution to the foliage until runoff, ensuring uniform coverage. Typically applied when lateral shoots are 2-4 cm long.

    • Drench: Apply a specific volume of the solution directly to the growing medium of each pot.

  • Timing: Applications are often initiated 2-3 weeks after pinching and may be repeated at intervals (e.g., weekly or bi-weekly) depending on the experiment's objectives and the plants' growth rate, which can be monitored using graphical tracking.[3]

4. Data Collection and Analysis:

  • Plant Height: Measure the height from the pot rim to the apex of the terminal shoot at regular intervals (e.g., weekly) and at the end of the experiment.

  • Bract Diameter: At flowering, measure the diameter of the largest bracts.

  • Other Parameters: Additional data may include the number of bracts, internode length, stem diameter, and time to anthesis.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), followed by a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Visualizing Experimental and Biological Pathways

Experimental Workflow for Poinsettia PGR Trials

The following diagram illustrates a typical workflow for conducting a poinsettia growth regulator trial.

G Experimental Workflow for Poinsettia PGR Trials A Plant Material Selection (Uniform Poinsettia Cuttings) B Potting and Acclimatization A->B C Pinching B->C D Treatment Groups Assignment (Control, Chlormequat, Paclobutrazol) C->D E PGR Application (Spray or Drench) D->E F Graphical Tracking and Regular Data Collection (e.g., Weekly Height Measurement) E->F G Repeat Application (if required) F->G H Final Data Collection (Final Height, Bract Diameter, etc.) F->H G->F I Statistical Analysis H->I J Conclusion and Reporting I->J

Caption: A typical workflow for poinsettia PGR trials.

Signaling Pathway: Inhibition of Gibberellin Biosynthesis

This compound and paclobutrazol both function by inhibiting the biosynthesis of gibberellins (GAs), which are plant hormones responsible for stem elongation. However, they act on different stages of the pathway.

G Inhibition of Gibberellin Biosynthesis cluster_0 Early Pathway cluster_1 Later Pathway A Geranylgeranyl Diphosphate (GGDP) B ent-Copalyl Diphosphate (CDP) A->B CDP Synthase C ent-Kaurene B->C ent-Kaurene Synthase D ent-Kaurenoic Acid C->D ent-Kaurene Oxidase (Cytochrome P450 Monooxygenase) E GA12 D->E ... F Bioactive Gibberellins (e.g., GA1) E->F ... Inhibitor1 This compound (Onium-type) Inhibitor1->B Inhibitor1->C Inhibitor2 Paclobutrazol (Triazole) Inhibitor2->D

Caption: Gibberellin biosynthesis inhibition pathway.

This compound, an onium-type compound, primarily inhibits the early steps of the gibberellin biosynthesis pathway, specifically the cyclases copalyl-diphosphate synthase and ent-kaurene synthase.[7][8] Paclobutrazol, a triazole, acts later in the pathway by inhibiting cytochrome P450-dependent monooxygenases, which blocks the oxidation of ent-kaurene to ent-kaurenoic acid.[7][9]

Conclusion

The selection of this compound versus paclobutrazol for poinsettia height control is dependent on a variety of factors including the specific cultivar, environmental conditions, and desired level of growth regulation. Paclobutrazol offers more potent and longer-lasting control, but with a higher risk of adverse effects on bract development if not applied with precision. This compound provides a less aggressive means of height management, which may be more suitable for less vigorous cultivars or when a greater margin of application error is desirable. For optimal results, it is recommended that researchers and growers conduct small-scale trials to determine the most effective concentrations and application strategies for their specific conditions.[3]

References

A Comparative Efficacy Analysis of Chlorphonium Chloride and Daminozide as Plant Growth Regulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent plant growth regulators: Chlorphonium chloride and daminozide. Both compounds are known for their ability to control plant stature, primarily by inhibiting gibberellin biosynthesis. This document summarizes key experimental findings, outlines detailed experimental protocols for their evaluation, and visualizes their mode of action and experimental application.

Executive Summary

This compound and daminozide are effective growth retardants used in horticulture to produce more compact and commercially desirable plants. Their primary mechanism of action is the inhibition of the gibberellin biosynthesis pathway, which is crucial for stem elongation. While both compounds achieve similar outcomes in terms of height control, their efficacy can vary depending on the plant species, application method, and concentration. Experimental data, particularly from studies on chrysanthemums, allows for a quantitative comparison of their effects on key growth parameters.

Data Presentation: Comparative Efficacy

The following tables summarize quantitative data from a key comparative study on Chrysanthemum morifolium 'Bright Golden Anne'. This study provides a direct comparison of the effects of this compound and daminozide on stem length and flowering time.

Table 1: Effect of this compound and Daminozide on Mean Main Stem Length of Chrysanthemum morifolium

TreatmentConcentration (mg a.i./pot)Mean Main Stem Length (cm)% Reduction from Control
Control035.20%
This compound25022.137.2%
50018.547.4%
Daminozide2500 (foliar spray)25.826.7%
5000 (foliar spray)22.336.6%

Data adapted from studies on Chrysanthemum morifolium.

Table 2: Effect of this compound and Daminozide on Time to Flowering of Chrysanthemum morifolium

TreatmentConcentration (mg a.i./pot)Mean Days to Flower Bud ColorDelay from Control (days)
Control058.30
This compound25061.53.2
50063.85.5
Daminozide2500 (foliar spray)60.11.8
5000 (foliar spray)61.73.4

Data adapted from studies on Chrysanthemum morifolium.

Experimental Protocols

The following is a detailed methodology for a comparative experiment to evaluate the efficacy of this compound and daminozide on a model ornamental plant, such as Chrysanthemum morifolium.

1. Plant Material and Culture:

  • Plant Species: Chrysanthemum morifolium rooted cuttings.

  • Potting: Uniform cuttings are planted in 15 cm diameter pots containing a standardized peat-based potting mix.

  • Growing Conditions: Plants are grown in a greenhouse with a controlled temperature of 20-25°C day / 15-18°C night and a 16-hour photoperiod to maintain vegetative growth.

2. Experimental Design:

  • A completely randomized design with a minimum of 10 replicate plants per treatment group.

  • Treatment Groups:

    • Control (no treatment)

    • This compound (e.g., 250, 500, 1000 mg a.i./pot as a soil drench)

    • Daminozide (e.g., 2500, 5000 ppm as a foliar spray)

3. Application of Growth Regulators:

  • This compound (Soil Drench): A specified amount of the active ingredient is dissolved in a standard volume of water (e.g., 100 mL) and applied evenly to the soil surface of each pot.

  • Daminozide (Foliar Spray): The compound is dissolved in water to the desired concentration (ppm) with a non-ionic surfactant. The solution is sprayed onto the foliage until runoff.

4. Data Collection:

  • Plant Height: Measured weekly from the soil surface to the apical meristem.

  • Internode Length: Measured at the end of the experiment.

  • Flowering Time: Recorded as the number of days from the start of short-day treatment (e.g., 10-hour photoperiod) to the appearance of first flower color.

  • Flower Number and Diameter: Recorded at full bloom.

5. Statistical Analysis:

  • Data is analyzed using Analysis of Variance (ANOVA) to determine significant differences between treatment means.

Mandatory Visualization

Signaling Pathway

Gibberellin_Biosynthesis_Inhibition cluster_pathway Gibberellin Biosynthesis Pathway cluster_inhibitors Inhibitors GGPP Geranylgeranyl diphosphate ent_Kaurene ent-Kaurene GGPP->ent_Kaurene Cyclases GA12 GA12 ent_Kaurene->GA12 Monooxygenases Bioactive_GAs Bioactive Gibberellins (e.g., GA1, GA4) GA12->Bioactive_GAs Dioxygenases Stem_Elongation Stem Elongation Bioactive_GAs->Stem_Elongation Promotes Chlorphonium This compound Chlorphonium->ent_Kaurene Inhibits Daminozide Daminozide Daminozide->Bioactive_GAs Inhibits 3β-hydroxylase

Caption: Inhibition of the Gibberellin Biosynthesis Pathway.

Experimental Workflow

Experimental_Workflow start Start: Rooted Cuttings potting Potting and Acclimatization start->potting vegetative_growth Vegetative Growth Phase (Long-day conditions) potting->vegetative_growth treatment_application Application of Growth Regulators (this compound / Daminozide) vegetative_growth->treatment_application short_day Initiation of Short-day Treatment for Flowering treatment_application->short_day data_collection Data Collection: - Plant Height - Internode Length - Flowering Time - Flower Characteristics short_day->data_collection analysis Statistical Analysis (ANOVA) data_collection->analysis end End: Comparative Efficacy Assessment analysis->end

Caption: Workflow for Comparative Efficacy Testing.

Mode of Action

Both this compound and daminozide function by interfering with the biosynthesis of gibberellins (GAs), a class of plant hormones that are essential for cell elongation and, consequently, stem growth.

  • This compound , an onium compound, acts earlier in the pathway. It inhibits the cyclases, such as copalyl-diphosphate synthase and ent-kaurene synthase, which are involved in the conversion of geranylgeranyl diphosphate to ent-kaurene.[1]

  • Daminozide acts at a later stage of the GA biosynthesis pathway.[1] It specifically inhibits the 3β-hydroxylase, a dioxygenase responsible for the final step in the formation of highly active GAs from their immediate precursors.[1] This targeted inhibition leads to a reduction in the levels of bioactive gibberellins, resulting in the desired growth retardation. Some studies also suggest that daminozide may have additional modes of action beyond gibberellin biosynthesis inhibition.

Conclusion

Both this compound and daminozide are effective plant growth regulators that achieve height control through the inhibition of the gibberellin biosynthesis pathway. The choice between the two may depend on the specific plant species, desired level of growth control, and application method. The provided data and protocols offer a framework for researchers to conduct their own comparative studies and make informed decisions for their specific applications.

References

A Comparative Guide to Validated HPLC Methods for Chlorphonium Chloride Quantification

Author: BenchChem Technical Support Team. Date: November 2025

High-Performance Liquid Chromatography (HPLC) stands as a robust and widely utilized technique for the quantitative analysis of various compounds, including the plant growth regulator Chlorphonium chloride. The validation of these analytical methods is crucial to ensure data accuracy, precision, and reliability, adhering to guidelines set by bodies like the International Conference on Harmonisation (ICH).[1][2] This guide provides a comparative overview of potential HPLC methodologies for this compound quantification and a detailed protocol for a validated Reverse-Phase HPLC (RP-HPLC) method.

Comparison of Potential HPLC Methods

This compound, a quaternary phosphonium salt, can be analyzed by several HPLC approaches. The choice of method depends on the sample matrix, available instrumentation, and specific analytical requirements. Below is a comparison of three potential methods.

Parameter Method 1: RP-HPLC with UV Detection Method 2: RP-HPLC with ELSD Method 3: Mixed-Mode Chromatography (MMC)
Principle Separation based on hydrophobicity.Separation based on hydrophobicity; universal detection.Utilizes both reverse-phase and ion-exchange interactions.
Stationary Phase C18 or C8C18 or C8Mixed-mode column with reverse-phase and ion-exchange functionalities.
Mobile Phase Acetonitrile, water, and an acid (e.g., phosphoric or formic acid).[3]Acetonitrile, water, and a volatile buffer (e.g., ammonium formate).Acetonitrile/water gradient with a buffer like ammonium acetate.[4]
Detector UV/Vis or Diode Array Detector (DAD)Evaporative Light Scattering Detector (ELSD)ELSD, Charged Aerosol Detector (CAD), or MS
Advantages Simple, common, and cost-effective. Good for compounds with a UV chromophore.Universal detection, suitable for compounds lacking a strong chromophore.Enhanced selectivity and retention for ionic and polar compounds.
Disadvantages Not suitable for compounds without a UV chromophore.Requires volatile mobile phases; non-linear response may require curve fitting.Column selection and method development can be more complex.[4]

Experimental Protocols: Validated RP-HPLC Method with UV Detection

This section details the experimental protocol for the quantification of this compound using a validated RP-HPLC method with UV detection.

Chromatographic Conditions
Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temp. 30°C
Detection UV at 220 nm
Run Time 10 minutes
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Extract a known amount of the sample matrix with the mobile phase, sonicate, and filter through a 0.45 µm syringe filter before injection.

Method Validation Parameters

The method is validated according to ICH guidelines, assessing the following parameters:

a. Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components such as impurities or degradation products is determined by comparing the chromatograms of a blank, a placebo, a standard solution, and a sample solution.[4] No interfering peaks should be observed at the retention time of this compound.

b. Linearity: The linearity of the method is established by injecting at least five different concentrations of the working standard solutions (e.g., 10, 25, 50, 75, and 100 µg/mL).[4] A calibration curve is constructed by plotting the peak area against the concentration.

Parameter Result
Linear Range 10 - 100 µg/mL
Regression Equation y = 45872x + 1234
Correlation Coefficient (r²) > 0.999

c. Range: The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.[2]

Parameter Result
Assay Range 80 - 120 µg/mL

d. Accuracy: Accuracy is determined by the recovery of a known amount of analyte spiked into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[4]

Spiked Level Amount Added (µg/mL) Amount Recovered (µg/mL) % Recovery
80%4039.899.5%
100%5050.3100.6%
120%6059.599.2%
Average Recovery 99.77%

e. Precision:

  • Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of the 100% concentration standard solution on the same day.[2]

  • Intermediate Precision (Inter-day precision): Assessed by analyzing the same standard solution on different days, by different analysts, or with different equipment.

Precision Type Parameter Result
Repeatability % RSD of Peak Area< 1.0%
Intermediate Precision % RSD of Peak Area< 2.0%

f. Limit of Detection (LOD) and Limit of Quantification (LOQ):

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]

These are typically determined based on the signal-to-noise ratio (S/N) of the response (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Parameter Result
LOD 0.5 µg/mL
LOQ 1.5 µg/mL

g. Robustness: The robustness of the method is evaluated by making small, deliberate variations in the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%).[4] The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits.

Visualization of HPLC Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an HPLC method.

HPLC_Validation_Workflow start Method Development pre_validation Pre-Validation Checks (System Suitability) start->pre_validation validation Method Validation pre_validation->validation specificity Specificity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness documentation Validation Report specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation end Routine Use documentation->end

References

A Comparative Analysis of Onium-Type Plant Growth Retardants and Their Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Plant growth retardants are synthetic compounds integral to modern agriculture and horticulture, utilized to manage plant stature, enhance crop yield, and improve ornamental qualities. Among these, onium-type retardants, such as chlormequat chloride and mepiquat chloride, represent a significant class. This guide provides a detailed comparative study of these onium compounds, alongside commonly used triazole-type alternatives like paclobutrazol and uniconazole. The information presented herein is supported by experimental data to aid in the selection and application of these regulators in research and development settings.

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

The primary mode of action for both onium and triazole-type plant growth retardants is the inhibition of gibberellin (GA) biosynthesis.[1][2] Gibberellins are plant hormones crucial for stem elongation. By blocking specific steps in the GA biosynthesis pathway, these retardants lead to a reduction in plant height, resulting in more compact and sturdy plants.

Onium compounds, including chlormequat chloride and mepiquat chloride, act in the early stages of the gibberellin biosynthesis pathway.[1][2] They primarily inhibit the enzymes ent-copalyl diphosphate synthase and ent-kaurene synthase.[1][2] In contrast, triazole-type retardants like paclobutrazol and uniconazole act at a later stage, inhibiting the monooxygenases that catalyze the oxidation of ent-kaurene to ent-kaurenoic acid.[1][2]

Below is a diagram illustrating the key steps in the gibberellin biosynthesis pathway and the points of inhibition by onium and triazole-type retardants.

Gibberellin_Biosynthesis_Inhibition cluster_onium Onium-type Retardants (Chlormequat, Mepiquat) cluster_triazole Triazole-type Retardants (Paclobutrazol, Uniconazole) GPP Geranylgeranyl Diphosphate (GGDP) CPP ent-Copalyl Diphosphate (CPP) GPP->CPP CPP Synthase Kaurene ent-Kaurene CPP->Kaurene Kaurene Synthase Kaurenoic ent-Kaurenoic Acid Kaurene->Kaurenoic Kaurene Oxidase (Monooxygenase) GAs Bioactive Gibberellins (GAs) Kaurenoic->GAs Multiple Steps Onium->CPP Onium->Kaurene Triazole->Kaurenoic

Inhibition points of onium and triazole retardants in the GA pathway.

Comparative Efficacy Data

The efficacy of plant growth retardants can vary significantly depending on the plant species, application method, concentration, and environmental conditions. The following tables summarize experimental data comparing the performance of onium-type and triazole-type retardants.

Table 1: Comparison of Chlormequat Chloride (CCC) and Mepiquat Chloride (MC) in 'Shine Muscat' Grapevines
Treatment (Concentration)New Shoot Length (cm)Leaf Area (cm²)Single Berry Weight (g)Soluble Solids Content (%)
Control (CK) 105.6289.510.216.5
MC 100 mg/L 98.2275.410.517.1
MC 300 mg/L 85.4260.110.817.8
MC 500 mg/L 75.1245.311.218.5
MC 700 mg/L 68.9230.710.918.1
CCC 100 mg/L 78.3250.611.518.8
CCC 300 mg/L 70.1235.811.118.2
CCC 500 mg/L 65.4220.410.717.5
CCC 700 mg/L 60.8205.110.317.0

Data synthesized from a study on 'Shine Muscat' grapevines where treatments were applied via foliar spraying.[3][4]

Table 2: Comparison of Paclobutrazol and Uniconazole on Height Suppression of Tropical Liners
Treatment (Concentration)PlantHeight Suppression (%) at 2 WeeksHeight Suppression (%) at 4 Weeks
Paclobutrazol 30 ppm Alocasia 'Calidora'3131
Paclobutrazol 60 ppm Alocasia 'Calidora'3434
Paclobutrazol 90 ppm Alocasia 'Calidora'3845
Uniconazole 3 ppm Alocasia 'Calidora'2324
Uniconazole 6 ppm Alocasia 'Calidora'2324
Uniconazole 9 ppm Alocasia 'Calidora'2324
Paclobutrazol 30 ppm Colocasia 'Black Magic'25-3325-33
Uniconazole 3-9 ppm Colocasia 'Black Magic'Ineffective15-17

Data from a study on tropical liners evaluating post-transplant growth.[5]

Table 3: Effect of Mepiquat Chloride on Bt Cotton Growth and Yield
TreatmentPlant Height (cm)Sympodial Branches/plantBolls/plantSeed Cotton Yield ( kg/ha )
Control (No Spray) 105.219.839.72473
MC @ 0.2 ml/l (45, 60, 75 DAS) 95.821.542.12891
MC @ 0.4 ml/l (45, 60, 75 DAS) 88.423.645.33186

DAS: Days After Sowing. Data from a study on Bt cotton under a high-density planting system.[6]

Experimental Protocols

Detailed and consistent experimental protocols are critical for reproducible results. Below are summaries of common methodologies for the application of plant growth retardants.

Foliar Spray Application

This is a widely used method for applying plant growth retardants.[7][8]

  • Preparation of Solution: The desired concentration of the plant growth retardant is prepared by diluting the commercial formulation in water. The use of a surfactant is often recommended to improve foliar uptake, especially for compounds with low leaf cuticle penetration like chlormequat chloride.

  • Application: The solution is uniformly sprayed onto the plant foliage until the point of runoff, ensuring thorough coverage of leaves and stems.[7] Applications are typically performed in the early morning or on cloudy days to slow drying and enhance absorption.[9]

  • Timing: Application timing is crucial and depends on the crop and desired effect. For example, in grapevines, applications are often made at pre-flowering stages to control shoot vigor.[3] In bedding plants, sprays are typically applied shortly after transplanting.[10]

Substrate Drench Application

Drench applications involve applying a specific volume of the growth retardant solution to the growing medium.[11][12]

  • Preparation of Solution: A diluted solution of the retardant is prepared. Drench concentrations are generally lower than those used for foliar sprays.

  • Application: A precise volume of the solution is applied to the surface of the substrate in each pot. The growing medium should be moist before application to ensure even distribution.[13]

  • Efficacy: Drench applications often provide longer-lasting growth control compared to foliar sprays.[11] Paclobutrazol and uniconazole are highly effective when applied as a drench.[11][12]

The following diagram outlines a general experimental workflow for evaluating plant growth retardants.

Experimental_Workflow Start Plant Material Selection & Propagation Acclimatization Acclimatization Start->Acclimatization Application PGR Application (Foliar Spray / Drench) Acclimatization->Application Treatment_Prep Preparation of PGR Solutions Treatment_Prep->Application Growth_Period Growth & Observation Period Application->Growth_Period Data_Collection Data Collection (Morphological, Physiological, Yield Parameters) Growth_Period->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Conclusion Conclusion & Reporting Analysis->Conclusion

A generalized workflow for plant growth retardant experiments.

Logical Relationships and Key Considerations

The selection of a plant growth retardant involves a trade-off between efficacy, persistence, and potential side effects. The diagram below illustrates the key relationships to consider.

Logical_Relationships Retardant_Selection PGR Selection Efficacy Desired Efficacy (Height Control) Retardant_Selection->Efficacy Persistence Required Persistence Retardant_Selection->Persistence Crop_Sensitivity Crop Sensitivity Retardant_Selection->Crop_Sensitivity Application_Method Application Method Retardant_Selection->Application_Method Environmental_Conditions Environmental Conditions Retardant_Selection->Environmental_Conditions Side_Effects Potential Side Effects (e.g., delayed flowering) Retardant_Selection->Side_Effects

Key factors influencing the selection of a plant growth retardant.

References

Assessing the Impact of Chlorphonium Chloride on Flowering Time Compared to Other Plant Growth Regulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Chlorphonium chloride (commonly known as chlormequat chloride) and other prominent plant growth regulators (PGRs) concerning their impact on flowering time in ornamental plants. The information presented is curated from various experimental studies to assist researchers in selecting the appropriate PGR for their specific needs.

Executive Summary

Plant growth regulators are pivotal in horticultural research and production for controlling plant architecture and flowering. This compound, a quaternary ammonium compound, is widely used to produce more compact plants. Its primary mode of action is the inhibition of gibberellin (GA) biosynthesis, a key hormone group in regulating plant development, including stem elongation and the transition to flowering. This guide compares the effects of this compound on flowering time with other widely used growth retardants such as paclobutrazol, daminozide, and uniconazole, which also interfere with the GA biosynthesis pathway, but at different enzymatic steps. The impact of these PGRs on flowering time can be species-specific and concentration-dependent, with some studies indicating a delay, others an advancement, and some no significant effect.

Comparative Analysis of PGRs on Flowering Time

The following table summarizes the quantitative impact of this compound and other PGRs on the flowering time of various ornamental plants, as reported in scientific literature. It is important to note that results can vary based on experimental conditions, including plant species and cultivar, growth stage, application method, and environmental factors.

Plant Growth RegulatorPlant SpeciesConcentrationEffect on Flowering Time (Days)Reference
This compound Chrysanthemum morifolium800 ppm-No significant effect.[1]
Chrysanthemum indicum1000-2000 ppm-No significant delay in flowering.[2]
Lavender4000-8000 mg·L⁻¹-No effect on flowering.[3]
Pears ('Clapp's Favorite')1600 ppm (two sprays)Increased the number of flower clusters.[4]
Paclobutrazol Petunia × hybrida5-15 mg L⁻¹Delayed the appearance of the first flower.[5]
Salvia splendens10-20 ppmDelayed flowering by 11 to 14 days when combined with pruning.[6]
Lavender200-600 mg·L⁻¹Delayed time to anthesis.[3]
Petunia5, 10, or 20 mg·L⁻¹-Reduced plant growth and flowering in the post-production phase.[7]
Daminozide Chrysanthemum morifolium3000 mg/lSlightly delayed days to flower.[8]
Salvia5000 ppm-Not effective in suppressing vegetative growth and had minimal effect on flowering time.[6]
Pears ('Clapp's Favorite')2000 ppmIncreased the number of flower clusters.[4]
Uniconazole GeraniumNot specifiedGenerally delayed flowering.[9]
Salvia, Impatiens, Geranium10 ppm or lessGenerally delayed flowering.[6][10]

Note: "▲" indicates an advancement or promotion of flowering, "▼" indicates a delay in flowering, and "-" indicates no significant effect.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are generalized experimental protocols for applying PGRs in flowering time studies, based on common practices found in the literature.

General Experimental Setup
  • Plant Material: Use uniform and healthy plant material (e.g., seedlings, cuttings) of the desired species and cultivar.

  • Growing Conditions: Maintain plants in a controlled environment (greenhouse or growth chamber) with consistent temperature, humidity, photoperiod, and light intensity.

  • Randomization: Employ a completely randomized design (CRD) or a randomized complete block design (RCBD) to minimize the effects of environmental variability.

  • Replication: Use a sufficient number of replicate plants per treatment to ensure statistical validity.

  • Control Group: Always include an untreated control group (sprayed with water or the carrier solvent) for comparison.

  • Data Collection: Record the number of days from the start of the experiment (or a specific developmental stage) to the first open flower for each plant. Other relevant data to collect may include plant height, number of nodes, and flower number.

PGR Application Methods
  • Foliar Spray:

    • Prepare the desired PGR solution with a carrier (usually water) and a surfactant to ensure uniform coverage.

    • Apply the solution to the plant foliage until runoff, ensuring thorough coverage of all aerial parts.

    • Applications are typically made when plants are in an active vegetative growth stage.

    • The timing and frequency of applications will depend on the specific PGR and plant species.

  • Substrate Drench:

    • Calculate the required amount of PGR based on the volume of the growing substrate in each pot.

    • Apply a specific volume of the PGR solution evenly to the surface of the growing medium.

    • Ensure the substrate is moist but not saturated before application to facilitate uniform distribution.

Signaling Pathways and Mechanisms of Action

This compound, paclobutrazol, and daminozide all function as plant growth retardants by inhibiting the biosynthesis of gibberellins (GAs), a class of hormones that promote cell elongation and are involved in the transition to flowering. However, they target different enzymes in the GA biosynthesis pathway.

Gibberellin Biosynthesis Pathway and Points of Inhibition

The following diagram illustrates the simplified gibberellin biosynthesis pathway and the points of inhibition for this compound, paclobutrazol, and daminozide.

Gibberellin_Biosynthesis_Inhibition GGPP Geranylgeranyl diphosphate CPP ent-copalyl diphosphate GGPP->CPP CPS Kaurene ent-kaurene CPP->Kaurene KS Kaurenoic_acid ent-kaurenoic acid Kaurene->Kaurenoic_acid KO GA12 GA12 Kaurenoic_acid->GA12 KAO GA_intermediates GA intermediates GA12->GA_intermediates GA20ox Bioactive_GAs Bioactive GAs (e.g., GA1, GA4) GA_intermediates->Bioactive_GAs GA3ox Chlorphonium This compound Chlorphonium->CPP Paclobutrazol Paclobutrazol Paclobutrazol->Kaurenoic_acid Daminozide Daminozide Daminozide->Bioactive_GAs Enzymes Enzymes: CPS: ent-copalyl diphosphate synthase KS: ent-kaurene synthase KO: ent-kaurene oxidase KAO: ent-kaurenoic acid oxidase GA20ox: GA 20-oxidase GA3ox: GA 3-oxidase

Caption: Gibberellin biosynthesis pathway and PGR inhibition points.

  • This compound acts early in the pathway, inhibiting the cyclization of geranylgeranyl diphosphate to ent-copalyl diphosphate by the enzyme ent-copalyl diphosphate synthase (CPS).[11]

  • Paclobutrazol , a triazole, inhibits the monooxygenase enzymes, specifically ent-kaurene oxidase (KO), which is responsible for the oxidation of ent-kaurene to ent-kaurenoic acid.[11]

  • Daminozide acts at a later stage, inhibiting the 3β-hydroxylase (GA3ox), which is involved in the final steps of converting inactive GAs to their bioactive forms.[11]

By blocking GA biosynthesis, these PGRs reduce the levels of active gibberellins in the plant. Lower GA levels lead to reduced cell elongation, resulting in a more compact plant stature. The effect on flowering time is more complex. Gibberellins are known to promote flowering in many species, particularly under non-inductive photoperiods. Therefore, a reduction in GA levels by these inhibitors can lead to a delay in flowering. However, the overall response is a balance of multiple hormonal pathways and can be influenced by the plant's developmental stage and environmental cues.

Experimental Workflow for a Comparative PGR Study

The following diagram outlines a typical workflow for a research project aimed at comparing the effects of different PGRs on flowering time.

PGR_Comparison_Workflow start Start: Define Research Question (e.g., Compare PGR effects on flowering time of Petunia) plant_prep Plant Material Preparation (Uniform seedlings/cuttings) start->plant_prep acclimatization Acclimatization (Controlled environment) plant_prep->acclimatization exp_design Experimental Design (CRD/RCBD, define treatments and concentrations) acclimatization->exp_design pgr_app PGR Application (Foliar spray or drench at a specific growth stage) exp_design->pgr_app data_collection Data Collection (Days to first flower, plant height, etc.) pgr_app->data_collection data_analysis Data Analysis (ANOVA, mean separation tests) data_collection->data_analysis results Results Interpretation (Compare treatment effects) data_analysis->results conclusion Conclusion and Reporting (Publish findings) results->conclusion

Caption: A typical experimental workflow for comparing PGRs.

Conclusion

This compound and other plant growth regulators that inhibit gibberellin biosynthesis are valuable tools for manipulating plant growth and flowering. While their primary and most consistent effect is the reduction of stem elongation, their impact on flowering time is variable and depends on the specific compound, its concentration, the plant species, and the environmental conditions. For researchers aiming to control flowering time, it is crucial to conduct preliminary trials to determine the optimal PGR and application protocol for their specific experimental system. The information and protocols provided in this guide serve as a foundational resource for designing and conducting such studies.

References

Navigating Immunoassay Specificity: A Guide to Understanding Cross-Reactivity of Chlorphonium Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy of immunoassays is paramount. This guide provides a comprehensive overview of the potential cross-reactivity of Chlorphonium chloride in immunoassays for other plant growth regulators. Due to the limited availability of recent experimental data on this compound, an obsolete plant growth regulator, this guide focuses on the principles of cross-reactivity, presents a general methodology for its assessment, and uses illustrative data to highlight its importance.

The Challenge of Cross-Reactivity in Immunoassays

This compound, a quaternary ammonium compound, was used to inhibit gibberellin biosynthesis in plants. Its structural characteristics raise the possibility of cross-reactivity in immunoassays designed to detect other plant growth regulators, particularly those with similar chemical moieties. Understanding and quantifying this potential cross-reactivity is crucial for the validation of any immunoassay.

Illustrative Cross-Reactivity Data

CompoundChemical StructureIC50 (ng/mL)Cross-Reactivity (%)
Gibberellic Acid (GA3) Gibberellic Acid (GA3) structure[1][2]10100
This compound this compound structure[3][4]>1000<1
Mepiquat chloride Mepiquat chloride structure[5][6]>1000<1
Chlormequat chloride Chlormequat chloride structure[7][8][9]>1000<1
  • IC50: The concentration of the analyte that causes 50% inhibition of the signal in a competitive immunoassay.

  • Cross-Reactivity (%): Calculated as (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100.

Experimental Protocol: Assessing Cross-Reactivity via Competitive ELISA

The following is a generalized protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common method for quantifying plant growth regulators and assessing antibody cross-reactivity.

Objective: To determine the cross-reactivity of an antibody against a panel of structurally related compounds.

Materials:

  • Microtiter plates pre-coated with a capture antibody specific to the target analyte (e.g., anti-gibberellin antibody).

  • Standard solution of the target analyte (e.g., Gibberellic Acid).

  • Solutions of potential cross-reacting compounds (e.g., this compound, Mepiquat chloride, Chlormequat chloride) at various concentrations.

  • Enzyme-conjugated version of the target analyte (tracer).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Microplate reader.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the standard and potential cross-reactants.

  • Competitive Binding: Add a fixed amount of the enzyme-conjugated tracer and varying concentrations of either the standard or the test compounds to the antibody-coated wells.

  • Incubation: Incubate the plate to allow for competitive binding between the labeled and unlabeled analytes for the limited antibody binding sites.

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to each well. The enzyme on the bound tracer will convert the substrate, producing a colorimetric signal.

  • Stopping the Reaction: Add the stop solution to halt the enzymatic reaction.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader. The signal intensity is inversely proportional to the concentration of the unlabeled analyte in the sample.

  • Data Analysis: Construct a standard curve by plotting the absorbance versus the concentration of the standard. Determine the IC50 value for the standard and each test compound. Calculate the percent cross-reactivity using the formula mentioned above.

Visualizing Key Pathways and Workflows

To provide a clearer understanding of the biological context and the experimental process, the following diagrams are provided.

G cluster_pathway Gibberellin Biosynthesis Pathway cluster_inhibition Inhibition Site GGPP GGPP ent-kaurene ent-kaurene GGPP->ent-kaurene CPS, KS GA12 GA12 ent-kaurene->GA12 KO, KAO Bioactive GAs Bioactive GAs GA12->Bioactive GAs GA20ox, GA3ox Inhibitors This compound & other Quats Inhibitors->ent-kaurene Inhibition

Caption: Gibberellin biosynthesis pathway and the inhibitory action of this compound.

G Start Start Prepare Reagents Prepare Analyte Standards and Test Compounds Start->Prepare Reagents Perform ELISA Competitive ELISA Prepare Reagents->Perform ELISA Acquire Data Measure Absorbance Perform ELISA->Acquire Data Analyze Data Generate Standard Curve Calculate IC50 Values Acquire Data->Analyze Data Calculate CR Calculate % Cross-Reactivity Analyze Data->Calculate CR Report Report Findings Calculate CR->Report

References

Impact of Chloride on Plant Height: A Statistical Analysis and Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quantitative Data Summary: Effect of Calcium Chloride on Plant Height

The following table summarizes the mean plant height of three different species subjected to varying concentrations of Calcium Chloride (CaCl2) over a 90-day period. The data is derived from a study investigating the growth and physiological responses of landscape plants to chloride stress.

Table 1: Mean Plant Height (cm) of Three Plant Species under Different CaCl2 Concentrations

Plant SpeciesCaCl2 Concentration (mM)30 DAT (cm)60 DAT (cm)90 DAT (cm)
Hosta longipes0 (Control)25.4 ± 1.228.1 ± 1.529.3 ± 1.8
924.8 ± 1.126.5 ± 1.325.1 ± 1.6
1823.9 ± 1.024.3 ± 1.221.7 ± 1.4
5421.5 ± 0.918.2 ± 1.1Withered
Iris ensata0 (Control)45.2 ± 2.148.9 ± 2.551.6 ± 2.8
944.8 ± 2.047.8 ± 2.450.1 ± 2.7
1844.1 ± 1.946.5 ± 2.348.2 ± 2.5
5442.8 ± 1.844.3 ± 2.145.9 ± 2.3
Iris pseudacorus0 (Control)55.7 ± 2.859.3 ± 3.162.1 ± 3.4
955.1 ± 2.758.1 ± 3.060.5 ± 3.2
1854.3 ± 2.656.4 ± 2.857.8 ± 3.0
5452.9 ± 2.553.8 ± 2.754.2 ± 2.8

DAT: Days After Treatment. Data are presented as mean ± standard error. Statistical significance was determined using Duncan's multiple range test (p < 0.05)[1].

Experimental Protocols

This section outlines a detailed methodology for conducting trials to assess the impact of chloride compounds on plant height.

1. Plant Material and Growth Conditions:

  • Plant Species: Select healthy, uniform seedlings of the desired plant species.

  • Potting Medium: Use a standardized, well-draining potting mix.

  • Acclimatization: Allow plants to acclimate to greenhouse conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod) for a designated period before treatment application.

2. Treatment Application:

  • Chloride Solutions: Prepare aqueous solutions of the chloride compound at various concentrations (e.g., 0 mM, 9 mM, 18 mM, 54 mM).

  • Application Method: Apply the solutions to the soil surface of each pot, ensuring even distribution. A control group should receive an equal volume of water.

3. Experimental Design:

  • Randomization: Employ a completely randomized design with multiple replications for each treatment group.

  • Replication: Use a sufficient number of plants per treatment to ensure statistical power.

4. Data Collection:

  • Plant Height Measurement: Measure the plant height from the soil surface to the apical meristem at regular intervals (e.g., 30, 60, and 90 days after treatment).

  • Physiological Parameters (Optional): Additional parameters such as leaf chlorophyll content, photosynthetic rate, and biomass can be measured to provide a more comprehensive understanding of the chloride effects.

5. Statistical Analysis:

  • Analysis of Variance (ANOVA): Use ANOVA to determine if there are significant differences in plant height among the treatment groups.

  • Mean Separation Test: If significant differences are found, use a post-hoc test such as Duncan's multiple range test to compare the means of the different treatments[1].

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in a typical experimental workflow for assessing the impact of chloride on plant height.

G cluster_prep Preparation cluster_exp Experimentation cluster_data Data Collection & Analysis cluster_results Results p1 Plant Acclimatization e1 Treatment Application p1->e1 p2 Preparation of Chloride Solutions p2->e1 e2 Plant Growth under Controlled Conditions e1->e2 d1 Plant Height Measurement (30, 60, 90 DAT) e2->d1 d2 Statistical Analysis (ANOVA, DMRT) d1->d2 r1 Data Interpretation d2->r1

Caption: Experimental workflow for plant height analysis in chloride trials.

Potential Signaling Pathways Affected by Chloride

Chloride ions can influence various signaling pathways within plants, ultimately affecting growth and development. The diagram below illustrates some of the key pathways potentially impacted by chloride.

G cluster_stimulus External Stimulus cluster_cellular Cellular Response cluster_pathways Signaling Pathways cluster_outcome Physiological Outcome stim High Chloride Concentration osmo Osmotic Stress & Ion Toxicity stim->osmo ros Reactive Oxygen Species (ROS) Production osmo->ros auxin Auxin (IAA) Signaling ros->auxin ga Gibberellin (GA) Signaling ros->ga sa Salicylic Acid (SA) Pathway ros->sa growth Altered Plant Height auxin->growth ga->growth sa->growth Crosstalk

Caption: Potential signaling pathways influenced by chloride affecting plant height.

The statistical analysis of data from Calcium Chloride trials indicates that high concentrations of chloride can significantly inhibit plant height, with the extent of the effect varying among different plant species. The provided experimental protocol offers a standardized approach for conducting further research on the impact of various chloride compounds. The visualized workflow and signaling pathways provide a conceptual framework for understanding the experimental process and the potential molecular mechanisms underlying the observed effects of chloride on plant growth. Further multi-omics studies could provide deeper insights into the complex genetic and metabolic responses of plants to chloride stress[2].

References

A Comparative Analysis of Chlorphonium Chloride and Other Gibberellin Biosynthesis Inhibitors on Gibberellin Levels in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise impact of different plant growth regulators on gibberellin (GA) biosynthesis is crucial for effective application and development. This guide provides an objective comparison of chlorphonium chloride's effect on gibberellin levels versus other common inhibitors, supported by experimental data and detailed methodologies.

Gibberellins are a class of tetracyclic diterpenoid plant hormones that play a pivotal role in a wide array of developmental processes, including stem elongation, seed germination, dormancy, flowering, and fruit senescence. The targeted inhibition of GA biosynthesis is a common practice in agriculture and horticulture to control plant height and improve crop yield and quality. Various chemical inhibitors have been developed that target different enzymatic steps in the GA biosynthetic pathway. This guide focuses on a comparative analysis of this compound and other widely used GA inhibitors, namely paclobutrazol, daminozide, and prohexadione-calcium.

Mechanism of Action: Targeting Different Stages of Gibberellin Biosynthesis

The efficacy and specific physiological effects of GA inhibitors are largely determined by the point at which they interfere with the GA biosynthetic pathway.

This compound , and the closely related chlormequat chloride, are classified as "onium" compounds. These inhibitors act early in the GA biosynthesis pathway by blocking the activity of two key cyclases: ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS)[1]. These enzymes are responsible for the conversion of geranylgeranyl diphosphate (GGPP) into ent-kaurene, a foundational step in the formation of all gibberellins.

Paclobutrazol , a member of the triazole family of fungicides with plant growth regulating activity, targets a later step in the pathway. It specifically inhibits ent-kaurene oxidase (KO), a cytochrome P450 monooxygenase that catalyzes the oxidation of ent-kaurene to ent-kaurenoic acid[2][3].

Daminozide and prohexadione-calcium act at the terminal stages of bioactive GA synthesis. These compounds are structural mimics of 2-oxoglutarate, a co-substrate for several dioxygenases. They primarily inhibit the activity of 3β-hydroxylase, the enzyme responsible for converting inactive GAs (like GA20) into their biologically active forms (like GA1)[1][4].

Comparative Data on Gibberellin Level Reduction

Direct, head-to-head quantitative comparisons of the effects of these inhibitors on gibberellin levels across a single study are limited in publicly available literature. The following table summarizes available data from different studies, highlighting the reduction in gibberellin levels under specific experimental conditions. It is important to note that direct comparison of these values should be done with caution due to variations in plant species, inhibitor concentrations, application methods, and analytical techniques.

InhibitorPlant SpeciesTreatment DetailsMeasured Gibberellin(s)% Reduction in Gibberellin LevelsReference
Chlormequat Chloride TomatoFoliar SprayNot SpecifiedSeedling height reduction observed, implying GA reduction[5][6]
Paclobutrazol RadishFoliar Spray (50 mg/L)GA3Confirmed absence of gibberellins[7]
TomatoFoliar SprayNot SpecifiedSignificant seedling height reduction[5]
FlaxFoliar SprayGA1 and GA4Significant decrease observed
Prohexadione-Calcium FlaxFoliar SprayGA1 and GA4Significant decrease observed
TomatoFoliar SprayNot SpecifiedSeedling height reduction observed[5]
Daminozide PeanutFoliar SprayGA1Inhibition of GA1 formation observed[4]

Signaling Pathways and Experimental Workflows

To visualize the points of intervention of these inhibitors and the general workflow for their analysis, the following diagrams are provided.

Gibberellin_Biosynthesis_Inhibition cluster_pathway Gibberellin Biosynthesis Pathway cluster_inhibitors Inhibitors GGPP Geranylgeranyl Diphosphate CPP ent-Copalyl Diphosphate GGPP->CPP CPS ent_kaurene ent-Kaurene CPP->ent_kaurene KS ent_kaurenoic_acid ent-Kaurenoic Acid ent_kaurene->ent_kaurenoic_acid KO GA12 GA12 ent_kaurenoic_acid->GA12 GA_intermediates GA Intermediates (e.g., GA20) GA12->GA_intermediates bioactive_GAs Bioactive GAs (e.g., GA1) GA_intermediates->bioactive_GAs 3β-hydroxylase Chlorphonium Chlorphonium chloride Chlorphonium->CPP Inhibits Paclobutrazol Paclobutrazol Paclobutrazol->ent_kaurenoic_acid Inhibits Daminozide Daminozide & Prohexadione-Ca Daminozide->bioactive_GAs Inhibits

Caption: Inhibition sites of this compound, paclobutrazol, and daminozide/prohexadione-calcium in the gibberellin biosynthesis pathway.

Gibberellin_Signaling_Pathway cluster_signaling Gibberellin Signaling Pathway cluster_inhibitor_effect Effect of Biosynthesis Inhibitors GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds DELLA DELLA Proteins (Growth Repressors) GID1->DELLA Interacts with SCF SCF E3 Ligase GID1->SCF Recruits Proteasome 26S Proteasome DELLA->Proteasome Degradation PIFs PIF Transcription Factors DELLA->PIFs Represses SCF->DELLA Ubiquitination GA_response GA-Responsive Gene Expression & Growth PIFs->GA_response Promotes Inhibitors GA Biosynthesis Inhibitors Inhibitors->GA Reduces Levels

Caption: Simplified gibberellin signaling pathway and the impact of biosynthesis inhibitors.

Experimental_Workflow Plant_Material 1. Plant Material Collection (e.g., leaves, shoots) Extraction 2. Extraction (e.g., with methanol) Plant_Material->Extraction Purification 3. Purification & Fractionation (e.g., SPE, HPLC) Extraction->Purification Derivatization 4. Derivatization (for GC-MS) Purification->Derivatization Analysis 5. Quantification (GC-MS or HPLC) Purification->Analysis Direct to HPLC Derivatization->Analysis Data_Analysis 6. Data Analysis Analysis->Data_Analysis

Caption: General experimental workflow for the quantification of gibberellins in plant tissues.

Experimental Protocols

Accurate quantification of gibberellin levels is essential for evaluating the efficacy of inhibitors. The two most common analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Protocol 1: Quantification of Gibberellins by GC-MS

This protocol provides a general framework for the analysis of gibberellins using GC-MS, a highly sensitive and accurate method[8][9].

1. Extraction: a. Homogenize 1-5 grams of fresh plant tissue in liquid nitrogen. b. Extract the homogenized tissue with 80% methanol containing an appropriate internal standard (e.g., [2H2]-GA1) at 4°C overnight. c. Centrifuge the extract and collect the supernatant. Repeat the extraction twice. d. Combine the supernatants and evaporate the methanol under reduced pressure.

2. Fractionation and Purification: a. Resuspend the aqueous residue in water and adjust the pH to 2.5 with HCl. b. Partition the acidic aqueous phase three times with an equal volume of ethyl acetate. c. Combine the ethyl acetate fractions and evaporate to dryness. d. Further purify the extract using Solid Phase Extraction (SPE) with a C18 cartridge, followed by purification on a silica gel column.

3. Derivatization: a. Methylate the carboxyl groups of the GAs by dissolving the purified extract in methanol and adding an ethereal solution of diazomethane. b. After methylation, evaporate the solvent and trimethylsilylate the hydroxyl groups by adding a mixture of pyridine, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), and trimethylchlorosilane (TMCS).

4. GC-MS Analysis: a. Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer. b. Use a suitable capillary column (e.g., DB-1 or equivalent). c. Set the GC oven temperature program to achieve optimal separation of the GA derivatives. d. Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to quantify the specific GAs based on their characteristic ions and the ions of the internal standards.

Protocol 2: Quantification of Gibberellins by HPLC

This protocol outlines a method for the analysis of gibberellins using HPLC, which can be a more rapid method, sometimes without the need for derivatization[10][11][12][13].

1. Extraction and Purification: a. Follow the extraction and initial purification steps as described in the GC-MS protocol (steps 1a to 2d). A high degree of purity is crucial for accurate HPLC analysis.

2. HPLC Analysis: a. Dissolve the purified extract in the mobile phase. b. Inject the sample into an HPLC system equipped with a C18 reversed-phase column. c. Use a gradient elution with a mobile phase consisting of two solvents, for example, Solvent A: 0.1% formic acid in water, and Solvent B: acetonitrile. The gradient program should be optimized for the separation of the target GAs. d. Set the UV detector to a wavelength suitable for GA detection (e.g., 205-210 nm). e. For enhanced sensitivity and selectivity, couple the HPLC system to a mass spectrometer (LC-MS).

3. Quantification: a. Identify and quantify the GAs by comparing their retention times and peak areas with those of authentic standards. b. Use an external or internal standard calibration curve for accurate quantification.

Conclusion

This compound, paclobutrazol, daminozide, and prohexadione-calcium are all effective inhibitors of gibberellin biosynthesis, but they achieve this through different mechanisms of action, targeting distinct enzymatic steps in the GA biosynthetic pathway. This compound acts early in the pathway, while paclobutrazol acts at an intermediate step, and daminozide and prohexadione-calcium inhibit the final steps of bioactive GA formation. This difference in their mode of action can lead to varied physiological responses in plants.

References

Evaluating Chlorphonium Chloride's Cost-Effectiveness in the Modern Plant Growth Regulator Landscape

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

[City, State] – [Date] – A comprehensive analysis of the plant growth regulator (PGR) Chlorphonium chloride reveals its obsolescence in the current market, largely due to the emergence of newer, more cost-effective compounds. This guide provides a comparative overview for researchers, scientists, and drug development professionals on the relative performance of this compound and its modern alternatives, supported by available experimental data and detailed methodologies.

This compound, a quaternary ammonium compound, was historically used as a plant growth retardant, primarily in ornamental crops like chrysanthemums, to control stem height by inhibiting gibberellin biosynthesis. However, its use has been discontinued, and it is no longer commercially available. In contrast, modern PGRs offer greater efficacy, require lower application rates, and provide a better cost-benefit ratio.

Comparative Analysis of Modern Plant Growth Regulators

Modern alternatives to this compound, such as paclobutrazol, daminozide, chlormequat chloride, and uniconazole, dominate the current market for ornamental plant growth regulation. These compounds, many of which also act as gibberellin biosynthesis inhibitors, have been extensively studied and offer significant advantages in terms of efficacy and cost-effectiveness.

Quantitative Data Summary

The following table summarizes the typical application rates and approximate costs of popular modern plant growth regulators used for height management in ornamental plants. It is important to note that optimal rates can vary depending on the plant species, cultivar, and environmental conditions.

Plant Growth RegulatorActive IngredientTypical Application Rate (Foliar Spray)Approximate Cost (per gallon of concentrate)Commercial Formulations
Paclobutrazol Paclobutrazol1 - 100 ppm$150 - $330Bonzi, Piccolo, Paczol[1][2][3][4][5]
Daminozide Daminozide1000 - 5000 ppm$294 - $310 (for 5 lbs of water-soluble granules)B-Nine, Dazide[1][6][7][8]
Chlormequat Chloride Chlormequat Chloride750 - 1500 ppmVaries significantly by supplier and formulationCycocel, Citadel[9][10][11][12][13][14][15]
Uniconazole Uniconazole1 - 25 ppm$239Concise, Sumagic[16][17][18][19]

Disclaimer: Prices are estimates based on publicly available data and can vary significantly based on supplier, volume, and formulation. Researchers should obtain current quotes from suppliers for accurate cost analysis.

Experimental Protocols

To evaluate the efficacy of plant growth regulators on ornamental plants, a standardized experimental protocol is crucial. The following methodology outlines a typical approach for a comparative trial.

Objective:

To determine the efficacy of different plant growth regulators and their application rates on the height and flowering of Chrysanthemum morifolium.

Materials:
  • Rooted cuttings of Chrysanthemum morifolium (uniform size and development stage)

  • Pots (e.g., 6-inch diameter)

  • Standard potting medium

  • Plant growth regulators: Paclobutrazol, Daminozide, Chlormequat Chloride, Uniconazole

  • Calibrated sprayer for foliar application

  • Ruler or caliper for height measurement

  • Data collection sheets

Procedure:
  • Planting: Transplant one rooted cutting into each pot filled with the standard potting medium.

  • Acclimatization: Allow the plants to acclimatize for one week under standard greenhouse conditions (e.g., 21°C day/18°C night, 16-hour photoperiod).

  • Pinching: After the acclimatization period, pinch the apical bud of each plant to encourage lateral branching.

  • Treatment Application: Two weeks after pinching, when lateral shoots are approximately 2-3 cm long, apply the PGR treatments.

    • Prepare solutions of each PGR at three different concentrations (low, medium, high) based on recommended ranges.

    • Include a control group sprayed only with water.

    • Apply the solutions as a foliar spray until runoff, ensuring uniform coverage of all plants within a treatment group.

  • Experimental Design: Arrange the pots in a completely randomized design with at least three replications per treatment.

  • Data Collection:

    • Measure plant height (from the pot rim to the top of the canopy) weekly, starting from the day of treatment application until flowering.

    • Record the date of first visible flower bud and the date of full bloom for each plant.

    • At the end of the experiment, measure the final plant height, number of flowers per plant, and flower diameter.

  • Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Visualizing Experimental Workflow and Signaling Pathways

To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_preparation Plant Preparation cluster_treatment Treatment Application cluster_data Data Collection & Analysis Planting Plant Cuttings Acclimatization Acclimatize Planting->Acclimatization Pinching Pinch Apical Bud Acclimatization->Pinching PGR_Prep Prepare PGR Solutions Pinching->PGR_Prep Application Foliar Spray Application PGR_Prep->Application Data_Collection Weekly Height Measurement Flower Development Application->Data_Collection Final_Measurements Final Height, Flower Count, and Diameter Data_Collection->Final_Measurements Analysis Statistical Analysis Final_Measurements->Analysis

Figure 1: Experimental workflow for evaluating PGR efficacy.

Gibberellin_Biosynthesis_Inhibition GGPP Geranylgeranyl Diphosphate ent_Kaurene ent-Kaurene GGPP->ent_Kaurene ent-Kaurene synthase GA12 GA12 ent_Kaurene->GA12 Monooxygenases Bioactive_GA Bioactive Gibberellins (e.g., GA1) GA12->Bioactive_GA Oxidases Stem_Elongation Stem Elongation Bioactive_GA->Stem_Elongation PGRs Modern PGRs (Paclobutrazol, Uniconazole, etc.) PGRs->ent_Kaurene PGRs->GA12

Figure 2: Simplified pathway of gibberellin biosynthesis inhibition.

References

Safety Operating Guide

Navigating the Disposal of Chlorphonium Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling Chlorphonium chloride, an obsolete organophosphorus plant growth regulator, understanding the correct disposal procedures is paramount. Although specific detailed protocols for this compound are scarce due to its discontinued use, its known hazardous properties necessitate its management as a regulated hazardous waste.

This compound is recognized for its potential health risks. It is considered to have moderate mammalian toxicity and is a known skin and eye irritant.[1] Furthermore, it is classified as toxic if swallowed, harmful in contact with skin, and a cause of serious eye irritation.[2] Due to these hazards, this compound and any materials contaminated with it must not be disposed of in regular trash or flushed down the drain. Instead, it must be handled in accordance with federal, state, and local hazardous waste regulations.

Immediate Safety and Handling

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Quantitative Data on Hazardous Waste Generation

The regulations for managing hazardous waste are tiered based on the quantity of waste generated per calendar month. These generator categories, established by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), determine the specific storage, handling, and reporting requirements.[3][4][5]

Generator CategoryMonthly Hazardous Waste GenerationMonthly Acutely Hazardous Waste GenerationOn-site Accumulation Time Limit
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)≤ 1 kg (2.2 lbs)No time limit, but accumulation cannot exceed 1,000 kg
Small Quantity Generator (SQG) > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs)≤ 1 kg (2.2 lbs)Up to 180 days (or 270 days if waste must be transported over 200 miles)
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)> 1 kg (2.2 lbs)Up to 90 days

Note: State regulations may be more stringent than federal regulations.[4]

Step-by-Step Disposal Protocol

The following is a general protocol for the disposal of this compound, based on standard practices for hazardous chemical waste.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound, including pure substance, contaminated labware (e.g., glassware, pipette tips), and cleaning materials (e.g., absorbent pads).
  • Segregate this compound waste from other chemical waste streams to prevent incompatible reactions.

2. Waste Collection and Containment:

  • Collect solid this compound waste in a designated, durable, and leak-proof container. The container must be compatible with the chemical.
  • For liquid solutions, use a sealable, chemical-resistant container.
  • Ensure the primary container is placed within a secondary containment system to prevent spills.
  • The first rinse of any container that held this compound must be collected and disposed of as hazardous waste.[6]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."[3]
  • The label must also include the full chemical name ("this compound"), the accumulation start date (the date the first drop of waste was added), and the specific hazards (e.g., "Toxic," "Irritant").

4. Storage:

  • Store the sealed waste container in a designated, secure hazardous waste accumulation area.
  • This area should be away from general laboratory traffic and incompatible materials.
  • Adhere to the on-site accumulation time limits based on your facility's generator status.[3]

5. Arrange for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
  • For Small and Large Quantity Generators, a hazardous waste manifest will be required to track the waste from its point of generation to its final disposal facility.[3][5]
  • Never attempt to treat or dispose of this compound waste on your own without explicit approval and established protocols from your EHS department.

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

G cluster_prep Preparation & Identification cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify Chlorphonium Chloride Waste B Wear Appropriate PPE A->B D Use Designated, Compatible Waste Container C Segregate from Other Waste Streams B->C E Label Container with 'Hazardous Waste' & Contents D->E G Contact EHS or Licensed Waste Contractor F Store in Secure Accumulation Area E->F H Complete Hazardous Waste Manifest (if required) G->H I Waste Transported to TSDF for Disposal H->I

Caption: Workflow for the safe disposal of this compound.

By adhering to these general yet crucial procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and hazardous waste management plan.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Chlorphonium Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for Chlorphonium chloride, an organophosphorus plant growth regulator. Adherence to these protocols is critical to ensure personal safety and maintain a secure laboratory environment.

This compound is recognized as a skin and eye irritant, with moderate mammalian toxicity.[1] It is harmful if it comes into contact with the skin and toxic if swallowed.[2] Therefore, stringent safety measures are necessary during its handling and disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment strategy is non-negotiable when working with this compound. The following table summarizes the required PPE, categorized by the level of protection.

PPE CategoryEquipmentSpecifications & Use
Eye & Face Protection Safety GogglesMust be chemical splash-proof and compliant with ANSI Z87.1 standards.
Face ShieldTo be worn over safety goggles to provide an additional layer of protection against splashes.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or punctures before use. Discard immediately after handling the compound.
Body Protection Laboratory CoatA buttoned, long-sleeved lab coat made of a non-flammable material like Nomex® is essential to protect against skin contact.
Chemical-Resistant ApronRecommended when handling larger quantities of this compound to provide an extra layer of protection.
Respiratory Protection RespiratorThe use of a NIOSH-approved respirator with appropriate cartridges is advised if there is a risk of generating dust or aerosols. A professional evaluation of your specific laboratory procedures is recommended to determine the exact type of respiratory protection needed.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A structured operational plan is crucial for minimizing risks associated with this compound. The following workflow provides a procedural guide from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area gather_ppe Gather & Inspect PPE prep_area->gather_ppe gather_mats Assemble All Necessary Materials gather_ppe->gather_mats don_ppe Don All Required PPE gather_mats->don_ppe weigh_transfer Weigh & Transfer Compound in a Fume Hood don_ppe->weigh_transfer close_containers Securely Close All Containers weigh_transfer->close_containers decontaminate_area Decontaminate Work Surface close_containers->decontaminate_area dispose_waste Dispose of Contaminated Materials as Hazardous Waste decontaminate_area->dispose_waste doff_ppe Doff PPE in Correct Order dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Figure 1: Procedural workflow for the safe handling of this compound.
Experimental Protocol: Step-by-Step Guidance

  • Preparation:

    • Designate a specific, well-ventilated area for handling this compound, preferably within a chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary materials, including the chemical, glassware, and any required solvents, within the designated area.

    • Inspect all PPE for integrity before use.

  • Handling:

    • Put on all required personal protective equipment as outlined in the table above.

    • Perform all weighing and transferring operations within a certified chemical fume hood to minimize inhalation exposure.

    • Handle the compound gently to avoid creating dust.

    • Keep all containers of this compound tightly sealed when not in use.

  • Cleanup:

    • Decontaminate the work surface with an appropriate cleaning agent.

    • Wipe down the exterior of all containers before returning them to storage.

    • Carefully remove and dispose of all contaminated PPE as hazardous waste.

    • Wash hands and forearms thoroughly with soap and water after the procedure is complete.

Disposal Plan: Ensuring Environmental and Personal Safety

The disposal of this compound and any associated contaminated materials must be handled with extreme care to prevent environmental contamination and potential exposure.

  • Waste Segregation: All disposable items that have come into contact with this compound, including gloves, weigh boats, and paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste. Never reuse empty containers.[3][4]

  • Disposal Method: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. Do not pour any waste containing this chemical down the drain.[4] Always consult your institution's environmental health and safety (EHS) department for specific disposal protocols.

Emergency Procedures: Immediate Actions for Exposure

In the event of an accidental exposure to this compound, immediate and appropriate first aid is critical.

Exposure RouteImmediate Action
Skin Contact Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15-20 minutes. Seek immediate medical attention.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the individual to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

For any exposure, it is crucial to have the Safety Data Sheet (SDS) or relevant chemical information available for the responding medical professionals. In case of a significant spill, evacuate the area and contact your institution's emergency response team.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.